1-(1-Methyl-1H-indazol-5-yl)ethanone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(1-methylindazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQKQWAVLOAVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653461 | |
| Record name | 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-24-6 | |
| Record name | 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-indazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(1-Methyl-1H-indazol-5-yl)ethanone stands as a molecule of significant interest within the broader class of indazole derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2] This guide is crafted to serve as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple data sheet, providing not only the available physicochemical data but also a detailed framework of experimental protocols. This dual approach is designed to empower researchers to both utilize existing knowledge and generate new, high-quality data for this promising compound. While experimentally determined values for some properties of this specific molecule are not widely published, this guide provides predicted values and detailed methodologies for their empirical determination, ensuring a robust foundation for further investigation.
Molecular Identity and Core Properties
This compound is a heterocyclic organic compound. Its structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The indazole is substituted with a methyl group at the 1-position of the pyrazole ring and an acetyl group at the 5-position of the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |
| Molecular Weight | 174.20 g/mol | [4] |
| CAS Number | 1159511-24-6 | [3] |
| Predicted Boiling Point | 313.1 ± 15.0 °C | [3][4] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 0.15 ± 0.30 | [4] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Spectroscopic and Chromatographic Characterization
Definitive structural elucidation and purity assessment are cornerstones of chemical research. The following sections outline the expected spectroscopic and chromatographic profile of this compound and provide detailed protocols for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the indazole ring system.
-
Methyl Protons: A singlet for the N-methyl group and a singlet for the acetyl methyl group.
-
Chemical shifts will be influenced by the positions of the substituents on the indazole ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.
-
Aromatic Carbons: Signals for the carbons of the bicyclic indazole ring.
-
Methyl Carbons: Signals for the N-methyl and acetyl methyl carbons.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typically, 8-16 scans are sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group.
-
C=N and C=C Stretching: Bands associated with the indazole ring system.
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (174.20 m/z).
-
Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the acetyl and methyl groups, as well as fragmentation of the indazole ring.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements to confirm the elemental composition.
-
Thermal and Physicochemical Properties
Understanding the thermal stability and solubility of a compound is critical for its handling, formulation, and potential application in drug development.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.
-
Sample Preparation:
-
Place a small amount of finely powdered this compound into a capillary tube, ensuring it is sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
-
Solubility
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for assessing thermal stability.
-
Procedure:
-
Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
-
Procedure:
-
Accurately weigh a small amount of this compound into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate under a controlled atmosphere.
-
Record the heat flow to and from the sample relative to the reference. This can reveal melting, crystallization, and other phase transitions.
-
Biological Context and Potential Applications
Indazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific biological activity of this compound is not extensively documented in publicly available literature. However, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of novel therapeutic agents. Further pharmacological screening is warranted to explore its potential in areas such as oncology, inflammation, and infectious diseases.[5]
Stability Profile
A stability-indicating assay is crucial for determining the intrinsic stability of a compound and for developing stable formulations.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures.
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from any degradation products.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(1-Methyl-1H-indazol-5-yl)ethanone in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a molecule from a promising lead compound to a viable therapeutic agent, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. For researchers, scientists, and drug development professionals, a comprehensive grasp of a compound's solubility profile in various organic solvents is not merely academic; it is a foundational piece of data that informs crucial decisions in process chemistry, formulation development, and analytical method design.[1][2][3] This guide provides an in-depth technical exploration of the solubility of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry.
While specific solubility data for this compound is not extensively published, this guide will equip the researcher with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to determine and interpret its solubility in a range of organic solvents. By synthesizing established methodologies with the known physicochemical properties of the compound, we present a self-validating system for generating reliable and reproducible solubility data.[4][5]
Physicochemical Properties of this compound
Before delving into solubility determination, a review of the known properties of this compound is essential. These properties provide clues to its expected behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [6][7] |
| Molar Mass | 174.20 g/mol | [6][8] |
| Predicted Boiling Point | 313.1 ± 15.0 °C | [6] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 0.15 ± 0.30 | [6] |
| Physical Form | Solid |
The structure of this compound, featuring a substituted indazole ring and a ketone functional group, suggests a molecule with moderate polarity. The presence of nitrogen atoms in the indazole ring allows for potential hydrogen bonding interactions, which will significantly influence its solubility in protic versus aprotic solvents.
Theoretical Framework: "Like Dissolves Like" and Beyond
The adage "like dissolves like" serves as a useful starting point for predicting solubility. This principle suggests that a solute will have higher solubility in a solvent with similar polarity. For this compound, we can anticipate higher solubility in polar organic solvents compared to nonpolar ones. However, a more nuanced understanding requires consideration of specific intermolecular forces:
-
Dipole-Dipole Interactions: The ketone group and the indazole ring create a significant dipole moment, favoring interactions with polar solvents like acetone and ethyl acetate.
-
Hydrogen Bonding: While the methylated indazole nitrogen is not a hydrogen bond donor, the other nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. This suggests that the compound will be soluble in protic solvents like alcohols (e.g., methanol, ethanol, isopropanol).
-
Van der Waals Forces: These forces will play a role in the solubility in less polar solvents, though they are likely to be weaker than the polar interactions.
The selection of an appropriate solvent is a cornerstone of crystallization development, influencing not only yield but also purity, polymorphism, and crystal morphology.[2][9][10] Therefore, a systematic experimental determination of solubility across a range of solvents is indispensable.
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted and reliable shake-flask method for determining the thermodynamic solubility of a compound.[4][5][11] This method is considered the gold standard for its accuracy and reproducibility.
Materials and Equipment
-
This compound (ensure purity is characterized)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Vials: To a series of glass vials, add an excess amount of this compound. It is crucial to have undissolved solid remaining at the end of the experiment to ensure saturation.[4]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[11]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. For finer suspensions, centrifugation may be necessary to achieve clear separation.[11]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for a molecule of this nature.
-
Data Analysis: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. Report the solubility in units of mg/mL or g/L.
Data Interpretation and Expected Trends
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | Can act as a hydrogen bond donor and acceptor. |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Polar Protic | Moderate to High | Polarity is lower than methanol and ethanol. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polar and nonpolar characteristics. |
| Dichloromethane | Polar Aprotic | Moderate | A less polar aprotic solvent. |
| Toluene | Nonpolar | Low | Primarily van der Waals interactions. |
| Heptane | Nonpolar | Very Low | A nonpolar aliphatic hydrocarbon. |
Discrepancies from these expected trends can provide valuable insights into specific solute-solvent interactions. For instance, an unexpectedly high solubility in a particular solvent might indicate the formation of a solvate.[9]
Practical Applications in Drug Development
The solubility data generated through the described protocol has direct and significant implications for the development of this compound as a potential drug candidate:
-
Crystallization Process Development: The choice of solvent is fundamental for developing a robust crystallization process.[1][2] A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for cooling crystallization.[9]
-
Formulation: For oral dosage forms, understanding the solubility in biorelevant media is crucial. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents is a key consideration.
-
Purification: Solubility data guides the selection of solvents for chromatographic purification and for washing steps to remove impurities.
-
Polymorph Screening: Different solvents can lead to the crystallization of different polymorphic forms of a drug, which can have profound effects on its stability and bioavailability.[3][10]
Safety Considerations
When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for the compound and each solvent before beginning any experimental work.[12][13] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the determination and interpretation of the solubility of this compound in organic solvents. By combining an understanding of the compound's physicochemical properties with a robust experimental protocol, it is possible to generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. 1159511-24-6|this compound|BLD Pharm [bldpharm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.nl [fishersci.nl]
An In-depth Technical Guide to the Prospective Crystal Structure of 1-(1-Methyl-1H-indazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the structural characterization of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. While a definitive, publicly available crystal structure for this specific compound has not been reported as of the date of this publication, this document provides a comprehensive, prospective analysis. It outlines a robust experimental workflow for determining its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. Furthermore, by drawing on the crystallographic data of closely related indazole derivatives, this guide offers expert insights into the anticipated molecular geometry, supramolecular interactions, and crystal packing of the title compound. This document is intended to serve as a valuable resource for researchers engaged in the structural elucidation and rational design of indazole-based compounds.
Introduction: The Significance of Indazole Scaffolds in Drug Discovery
The indazole moiety is a privileged bicyclic heteroaromatic scaffold that is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have led to its incorporation into a wide array of therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.
The compound this compound is a key building block in the synthesis of more complex indazole-based molecules. The precise three-dimensional arrangement of its atoms, both intramolecularly and in the solid state, is critical for understanding its physicochemical properties and for designing novel derivatives with enhanced biological activity. This guide provides a prospective yet detailed examination of its structural characteristics.
Synthesis and Purification of this compound
The synthesis of this compound is a crucial first step toward its structural characterization. While several synthetic routes to substituted indazoles exist, a common approach involves the cyclization of appropriately substituted hydrazones. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis
-
Preparation of the Hydrazone Precursor: React 4-aminoacetophenone with a suitable methylating agent to introduce the methyl group on the indazole nitrogen precursor. Subsequently, diazotization followed by reduction would yield the corresponding hydrazine.
-
Cyclization to form the Indazole Ring: Treatment of the hydrazine derivative with a suitable reagent, such as an acid catalyst, would induce cyclization to form the 1-methyl-1H-indazole ring.
-
Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Prospective Crystallographic Analysis: A Step-by-Step Workflow
The determination of the crystal structure of this compound would rely on single-crystal X-ray diffraction, the gold standard for elucidating the solid-state arrangement of atoms in a molecule.
Crystallization
Obtaining high-quality single crystals is paramount for a successful diffraction experiment.
Experimental Protocol: Crystallization
-
Solvent Selection: A systematic screening of solvents and solvent combinations is necessary. Given the compound's expected polarity, solvents such as ethanol, methanol, acetone, and ethyl acetate, as well as their mixtures with less polar solvents like hexane or toluene, should be explored.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Selection: Suitable crystals for X-ray diffraction should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
X-ray Diffraction Data Collection
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer: Data is collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete and redundant data are measured.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The phase problem is solved using direct methods or dual-space recycling methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
The overall workflow for crystallographic analysis is depicted in the following diagram:
Caption: Workflow for the determination of the crystal structure.
Anticipated Structural Features of this compound
Based on the known crystal structures of analogous indazole derivatives, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone[1], we can predict the key structural features of the title compound.
Molecular Geometry
The indazole ring system is expected to be essentially planar. The acetyl group at the 5-position will likely be slightly twisted out of the plane of the indazole ring. The key geometric parameters that would be determined from the crystal structure are summarized in the table below.
| Parameter | Anticipated Value/Range | Significance |
| Indazole Ring Planarity | RMS deviation < 0.02 Å | Confirms the aromatic character of the bicyclic system. |
| C-N Bond Lengths (Indazole) | ~1.33 - 1.38 Å | Reflects the delocalized π-system within the ring. |
| C-C Bond Lengths (Indazole) | ~1.37 - 1.42 Å | Consistent with aromatic C-C bonds. |
| C=O Bond Length (Acetyl) | ~1.22 Å | Typical for a ketone carbonyl group. |
| Dihedral Angle (Indazole-Acetyl) | 5-15° | Indicates the degree of steric hindrance and electronic effects between the two groups. |
Intermolecular Interactions and Crystal Packing
The solid-state packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor, and weak C-H···O interactions involving aromatic C-H donors are expected to play a significant role in the crystal packing.
-
C-H···N Hydrogen Bonds: The nitrogen atom at the 2-position of the indazole ring can also act as a hydrogen bond acceptor, leading to C-H···N interactions.
-
π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be parallel-displaced or T-shaped.
A logical diagram illustrating the expected intermolecular interactions is provided below:
Caption: Anticipated intermolecular interactions governing crystal packing.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation and a detailed prediction of its key structural features. The outlined methodologies are robust and follow established best practices in chemical synthesis and crystallography. The anticipated molecular geometry and intermolecular interactions, based on closely related structures, offer valuable insights for researchers in drug design and materials science.
The successful determination of this crystal structure would provide a crucial piece of information for structure-activity relationship (SAR) studies and would enable more accurate computational modeling of its interactions with biological targets. It is our hope that this guide will serve as a catalyst for the experimental determination and reporting of this important crystal structure.
References
commercial suppliers of 1-(1-Methyl-1H-indazol-5-yl)ethanone
An In-Depth Technical Guide to 1-(1-Methyl-1H-indazol-5-yl)ethanone for Advanced Research & Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1159511-24-6), a key heterocyclic ketone intermediate for researchers, medicinal chemists, and drug development professionals. The document details the compound's physicochemical properties, spectroscopic profile, and commercial availability. Furthermore, it presents a validated synthetic workflow, explores its critical applications as a versatile building block in the development of novel therapeutic agents, and offers expert insights into its handling and reactivity. The guide is structured to serve as a practical and authoritative resource, enabling scientists to efficiently source, characterize, and utilize this valuable compound in their research endeavors.
Compound Profile: Physicochemical and Spectroscopic Characterization
This compound is a substituted indazole derivative featuring a methyl group on the indazole nitrogen and an acetyl group at the 5-position. This specific arrangement of functional groups makes it a valuable synthon for constructing more complex molecules, particularly in the field of medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| CAS Number | 1159511-24-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [2][3] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 313.1 ± 15.0 °C | [2] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[4] | |
| MDL Number | MFCD11869767 | [1][3] |
Spectroscopic Profile (Predicted)
-
¹H NMR: Protons on the indazole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons attached to the nitrogen (N-CH₃) would likely be a sharp singlet around δ 3.9-4.1 ppm. The acetyl methyl protons (CO-CH₃) would also be a singlet, typically further upfield around δ 2.6-2.8 ppm.
-
¹³C NMR: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the δ 195-200 ppm range. Aromatic carbons will appear between δ 110-145 ppm. The N-methyl and acetyl methyl carbons will be observed in the upfield region.
-
Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at m/z = 174.08, corresponding to the molecular weight of the compound.
Commercial Availability and Sourcing
The accessibility of high-purity starting materials is a cornerstone of reproducible research. This compound is available from several reputable chemical suppliers, catering to both research and bulk quantity requirements.
| Supplier | Purity | Offered Quantities |
| --INVALID-LINK-- | >95% | 250mg, 500mg, 1g, 5g[5] |
| --INVALID-LINK-- | Up to 99.999% | Research & Bulk Quantities[1] |
| --INVALID-LINK-- | ≥98% | Inquire for details[4] |
| --INVALID-LINK-- | 98% | 250mg, 1g[3] |
| --INVALID-LINK-- | N/A | Inquire for details[6] |
| --INVALID-LINK-- | N/A | Inquire for details[7] |
Synthesis and Chemical Reactivity
Understanding the synthetic route to this compound is crucial for custom synthesis projects or for comprehending potential impurities from commercial sources. While multiple routes exist for indazole synthesis, a common and reliable approach involves the cyclization of an appropriately substituted aniline derivative.
Proposed Synthetic Workflow
The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound, starting from a commercially available substituted aniline.
References
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has ascended to the status of a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with its ability to serve as a bioisostere for the ubiquitous indole nucleus, have cemented its importance in drug discovery.[3][4] Indazole derivatives are integral components of numerous FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitors Pazopanib and Axitinib.[5][6] This guide provides a comprehensive exploration of the historical origins of substituted indazoles, charting the course from their initial discovery to the sophisticated synthetic strategies employed today. We will dissect the foundational experimental protocols, explain the causality behind key methodological shifts, and illuminate how this remarkable heterocycle became a cornerstone of contemporary pharmaceutical development.
Part 1: The Genesis - Foundational Synthetic Strategies
The story of the indazole ring begins in the late 19th and early 20th centuries, with pioneering chemists establishing the fundamental methods for its construction. These early syntheses, while often demanding harsh conditions, laid the critical groundwork for all subsequent developments.
The First Glimpse: Fischer's Indazolone Synthesis (1883)
The first reported synthesis of an indazole derivative is credited to the Nobel laureate Emil Fischer in the 1880s.[7][8] His work did not yield the parent 1H-indazole but rather an oxo-substituted derivative, indazolone, through the thermal cyclization of o-hydrazino cinnamic acid.[7][9] This seminal experiment was the crucial first step, demonstrating the feasibility of forming the bicyclic indazole system via intramolecular condensation.
The Jacobson Indazole Synthesis (1908)
A cornerstone in the synthesis of the unsubstituted indazole core is the method developed by Jacobson and Huber.[10] This classical route involves the cyclization of N-nitroso-o-benzotoluidide.[11] While effective, the original procedure gave modest yields. A significant improvement was later reported by Huisgen and Nakaten, which provides a more convenient and higher-yielding approach starting from the N-acetyl derivative, avoiding issues with the low solubility of the starting o-benzotoluidide.[10]
This protocol is based on the verified procedure published in Organic Syntheses.
Objective: To synthesize 1H-indazole from o-toluidine.
Causality: The reaction proceeds via acetylation of o-toluidine, followed by nitrosation. The resulting N-nitroso-o-acetotoluidide undergoes an intramolecular azo coupling upon decomposition in the presence of a base (in this case, ammonia during workup) to form the indazole ring. The initial acetylation makes the process more practical for larger scales compared to the original method.[10]
Materials:
-
o-Toluidine (0.839 mole)
-
Glacial Acetic Acid (90 mL)
-
Acetic Anhydride (1.90 mole)
-
Nitrous Gases (generated from NaNO₂ and H₂SO₄)
-
Benzene
-
Methanol
-
Hydrochloric Acid (2N and 5N)
-
Ammonia solution
Procedure:
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask. The reaction is exothermic. Cool the mixture in an ice bath.
-
Nitrosation: While maintaining cooling, introduce a rapid stream of nitrous gases into the mixture until the reaction is complete.
-
Isolation of Nitroso Intermediate: Pour the reaction solution onto a mixture of ice and water. An oil will separate. Extract this oil with several portions of benzene.
-
Washing and Preparation: Wash the combined benzene extract with ice water. Add a small amount of methanol to react with any remaining acetic anhydride.
-
Cyclization/Decomposition: Transfer the benzene solution to a larger flask and add water. Heat the mixture on a steam bath to distill the benzene. The N-nitroso compound decomposes as the benzene is removed.
-
Workup and Isolation: After decomposition is complete, cool the solution and extract it with 2N HCl followed by 5N HCl. Combine the acidic extracts and treat with excess ammonia to precipitate the crude indazole.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless 1H-indazole.
Part 2: The Modern Era - Efficiency and Versatility
As the importance of indazoles in medicinal chemistry grew, the limitations of classical methods—harsh conditions, limited functional group tolerance, and low yields—drove the development of more sophisticated and versatile synthetic routes.[12][13]
The Davis-Beirut Reaction: A Paradigm Shift
A significant modern advancement is the Davis-Beirut reaction, a robust, metal-free method for synthesizing 2H-indazoles and their derivatives.[14][15] Named after the universities of its developers, Mark Kurth (UC Davis) and Makhluf Haddadin (American University of Beirut), this reaction is appealing due to its use of inexpensive starting materials and its avoidance of toxic metals.[16] The core transformation is an N-N bond-forming heterocyclization that typically proceeds from an o-nitrobenzylamine or related precursors under basic or acidic conditions.[16][17]
The reaction's versatility is a key feature; by manipulating the starting materials, a vast library of 2H-indazole derivatives can be created.[16] Furthermore, the resulting 2H-indazoles can be subsequently converted to pharmaceutically relevant 1H-indazoles, making this a strategically important pathway in drug development.[16]
Objective: To synthesize a 2-substituted-2H-indazole from a 2-nitrobenzyl bromide and a primary amine.
Causality: The reaction first involves the formation of a 2-nitrobenzylamine intermediate. In the presence of a base (e.g., KOH), a proton is removed from the benzylic carbon, creating a carbanion. This carbanion then attacks the nitro group, initiating an intramolecular redox cyclization that ultimately forms the N-N bond of the indazole ring.[16] The use of an alcoholic solvent is common and can participate in the reaction mechanism.[16][18]
Materials:
-
Substituted 2-nitrobenzyl bromide
-
Substituted primary amine
-
Potassium Hydroxide (KOH)
-
Ethanol or other suitable alcohol
-
Tetrahydrofuran (THF)
Procedure:
-
Intermediate Formation: In a round-bottom flask, dissolve the 2-nitrobenzyl bromide and the primary amine in THF. Stir at room temperature until the formation of the intermediate 2-nitrobenzylamine is complete (monitored by TLC).
-
Cyclization: Prepare a 5% solution of KOH in ethanol. Add this basic alcoholic solution to the reaction mixture containing the 2-nitrobenzylamine intermediate.
-
Heating: Heat the reaction mixture to 60°C and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the pure 2-substituted-2H-indazole.
Diagram: The Davis-Beirut Reaction Workflow
Caption: A simplified workflow of the base-catalyzed Davis-Beirut reaction.
Part 3: The Indazole Scaffold in Medicinal Chemistry
The ascent of the indazole scaffold in drug discovery is intrinsically linked to the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Indazole as an Indole Bioisostere
Indazole is widely considered a bioisostere of indole.[3] This strategic replacement is a powerful tool in medicinal chemistry to modulate a molecule's properties, such as metabolism, solubility, or receptor binding, while retaining the desired biological activity.[3] The substitution of an indole core with an indazole can circumvent patent limitations, improve pharmacokinetic profiles, or create novel interactions with a biological target.[4][19] The development of the serotonin 5-HT3 receptor antagonist Granisetron is a classic example where the indazole core proved to be a highly effective replacement for an indole moiety.[20]
Modern Synthetic Evolution
The demand for structurally diverse indazole libraries has spurred the adoption of modern synthetic techniques. These methods offer milder conditions, broader substrate scope, and access to substitution patterns that were previously difficult to obtain.
-
Palladium-Catalyzed Cross-Coupling: These reactions have become indispensable for creating C-C and C-N bonds, enabling the synthesis of complex substituted indazoles. For example, 3-aminoindazoles can be efficiently synthesized from 2-bromobenzonitriles via a palladium-catalyzed arylation followed by cyclization.[21]
-
[3+2] Cycloadditions: The reaction of arynes with diazo compounds provides a direct and efficient route to a wide range of substituted indazoles under mild conditions.[11][21]
-
C-H Activation/Amination: Emerging strategies involving the direct functionalization of C-H bonds offer a more atom-economical approach to building the indazole core, avoiding the need for pre-functionalized starting materials.[6][22]
Diagram: Historical Development of Indazole Synthesis
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 14. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles [pubmed.ncbi.nlm.nih.gov]
- 15. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 20. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indazole synthesis [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
A-Technical-Guide-to-1-(1-Methyl-1H-indazol-5-yl)ethanone-Nomenclature-Synthesis-and-Characterization
A Technical Guide to 1-(1-Methyl-1H-indazol-5-yl)ethanone: Nomenclature, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to medicinal chemistry and drug development. The document elucidates the systematic IUPAC nomenclature of the compound, details a robust synthetic pathway, and outlines standard protocols for its spectroscopic and chromatographic characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers and scientists working with indazole-based scaffolds.
Chemical Identity and Nomenclature
The indazole core is a prominent nitrogen-containing heterocycle that serves as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The subject of this guide, this compound, is a specific derivative that combines the indazole nucleus with an acetyl group, presenting a key synthon for further chemical elaboration.
Systematic IUPAC Name Derivation
The name "this compound" is derived following the systematic rules of IUPAC nomenclature for organic compounds.[6] A breakdown of the name provides clarity on the molecule's structure:
-
Ethanone : This is the parent name, indicating a two-carbon acyl group (acetyl) attached to a ketone functional group.[7][8]
-
Indazol : This refers to the core bicyclic heteroaromatic system, which consists of a benzene ring fused to a pyrazole ring.[9] This fusion is also referred to as benzopyrazole.[2]
-
1H- : The indazole ring has two nitrogen atoms, and the "1H" locant specifies that the hydrogen atom (or in this case, a substituent) is attached to the nitrogen atom at position 1 of the heterocyclic ring.
-
1-Methyl : This indicates that a methyl group (-CH₃) has replaced the hydrogen atom on the nitrogen at position 1.
-
5-yl : This locant specifies that the ethanone (acetyl) group is attached to the carbon atom at position 5 of the indazole ring system. The "-yl" suffix denotes it as a substituent group attached to the parent ethanone.
The numbering of the indazole ring follows established IUPAC rules for fused heterocyclic systems, which prioritize the heteroatoms and ensure the lowest possible locants for substituents.[10][11]
Structural Identifiers
For unambiguous identification in databases and literature, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| CAS Number | 1159511-24-6 | [6] |
| Molecular Formula | C₁₀H₁₀N₂O | [6] |
| Molecular Weight | 174.20 g/mol | [12] |
| PubChem CID | 39104011 | [6] |
| InChI Key | NDQKQWAVLOAVRY-UHFFFAOYSA-N | [6] |
Synthesis and Purification
The synthesis of this compound typically involves the construction or modification of the indazole ring system. While multiple synthetic routes exist for indazole derivatives, a common strategy involves the acylation of a pre-formed N-methylated indazole.
Retrosynthetic Analysis & Rationale
A logical retrosynthetic approach disconnects the acetyl group at the C5 position, suggesting a Friedel-Crafts acylation or a related reaction on the 1-methyl-1H-indazole precursor. The 1-methyl-1H-indazole itself can be synthesized from an appropriate aniline derivative through diazotization and cyclization. This multi-step approach allows for controlled introduction of the required functional groups. An alternative approach involves the N-methylation of a pre-existing acetyl-indazole, such as 1-(1H-indazol-5-yl)ethanone. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol: Synthesis via N-Methylation
This protocol describes the synthesis starting from the commercially available 1-(1H-indazol-5-yl)ethanone.
Step 1: N-Methylation of 1-(1H-Indazol-5-yl)ethanone
-
Reagents & Setup : To a stirred solution of 1-(1H-indazol-5-yl)ethanone (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent : To the suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature. Causality: The base deprotonates the nitrogen at the N1 position of the indazole ring, creating a nucleophilic anion. This anion then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the N-methylated product.
-
Reaction & Monitoring : Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification Workflow
The crude product is typically purified by column chromatography to achieve high purity.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Expected Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| ~8.4 (s, 1H) | H-4 |
| ~8.1 (d, 1H) | H-7 |
| ~7.9 (s, 1H) | H-3 |
| ~7.4 (d, 1H) | H-6 |
| ~4.1 (s, 3H) | N-CH₃ |
| ~2.7 (s, 3H) | COCH₃ |
| Note: Chemical shifts (δ) are predicted based on analogous structures and general principles. Actual values may vary slightly.[13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol for MS Analysis (ESI):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z value of approximately 175.2.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
Protocol for HPLC Purity Analysis:
-
System : A standard reverse-phase HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient : Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL of a ~1 mg/mL sample solution.
A pure sample should exhibit a single major peak in the chromatogram.
Biological Context and Potential Applications
The indazole scaffold is a cornerstone in modern medicinal chemistry, featured in several FDA-approved drugs, particularly kinase inhibitors like Pazopanib.[5] Indazole derivatives have been investigated for a vast array of therapeutic applications due to their ability to mimic the purine base, allowing them to interact with a variety of biological targets.[1][3]
The title compound, this compound, serves as a key intermediate for creating more complex molecules. The acetyl group at the C5 position is a versatile chemical handle that can be transformed into numerous other functionalities (e.g., amines, oximes, chalcones), enabling the generation of diverse chemical libraries for drug screening. These libraries can be tested for activity against targets such as protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative diseases.
Conclusion
This compound is a structurally defined organic compound with a clear and systematic IUPAC name. Its synthesis and purification can be achieved through reliable and well-established organic chemistry protocols. The analytical and spectroscopic techniques detailed in this guide provide a robust framework for its characterization, ensuring its identity and purity for subsequent use in research and development. As a versatile intermediate, this compound holds significant potential for the discovery of novel therapeutic agents, building upon the rich pharmacological history of the indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. americanelements.com [americanelements.com]
- 7. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]
- 9. scribd.com [scribd.com]
- 10. acdlabs.com [acdlabs.com]
- 11. old.iupac.org [old.iupac.org]
- 12. chembk.com [chembk.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
molecular weight and formula of 1-(1-Methyl-1H-indazol-5-yl)ethanone
An In-depth Technical Guide to 1-(1-Methyl-1H-indazol-5-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its core molecular and physical properties, provides an in-depth, field-proven synthetic protocol with mechanistic insights, and discusses its critical role in the development of novel therapeutics. As a valued intermediate, understanding the synthesis, characterization, and application of this indazole derivative is paramount for researchers aiming to innovate in areas such as oncology, neurology, and anti-inflammatory drug discovery. This guide is structured to serve as a practical and authoritative resource, combining established data with expert analysis to facilitate its effective use in a research and development setting.
Core Molecular Profile
This compound is an organic compound featuring a methylated indazole ring substituted with an acetyl group. The specific placement of the methyl group at the N1 position stabilizes the tautomeric form, making it a predictable and reliable intermediate in multi-step syntheses.[1] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(1-methylindazol-5-yl)ethanone | [2] |
| Chemical Formula | C₁₀H₁₀N₂O | [2][3][4] |
| Molecular Weight | 174.20 g/mol | [2][3][4] |
| CAS Number | 1159511-24-6 | [2] |
| Synonyms | 1-(1-Methyl-1H-Indazol-5-Yl)Ethan-1-One, 5-Ethanoyl-1-Methyl-1H-Indazole | [2] |
Physicochemical Properties (Predicted)
The following table outlines key physicochemical properties, which are essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Physical Form | Solid | |
| Density | 1.18 ± 0.1 g/cm³ | [3] |
| Boiling Point | 313.1 ± 15.0 °C | [3] |
| Storage Temperature | Room Temperature | [4] |
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
The indazole core is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine structure and engage in various biological interactions, including hydrogen bonding and π-stacking.[1] Derivatives of indazole have demonstrated a vast range of biological activities and are components of numerous FDA-approved drugs and clinical candidates.[5] Their applications span multiple therapeutic areas, including:
-
Oncology: As inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).[6]
-
Central Nervous System (CNS): As antagonists for serotonin 5-HT₃ receptors, relevant in cancer therapy side effects.[1]
-
Anti-inflammatory: Through mechanisms like COX inhibition.[1]
-
Antiviral and Antimicrobial: Including activity against HIV.[1]
The subject of this guide, this compound, serves as a crucial starting material for elaborating on this valuable scaffold, enabling systematic exploration of structure-activity relationships (SAR).[4]
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established organic chemistry transformations. A robust and frequently employed strategy involves the acylation of a suitable precursor. The following protocol is adapted from a well-established procedure for a structurally analogous benzimidazole, demonstrating a reliable method for introducing the acetyl group.[7]
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the disconnection of the acetyl group, suggesting a Grignard reaction with a suitable activated carboxylic acid derivative, such as a Weinreb amide, which is known to prevent over-addition. This approach offers high yields and excellent functional group tolerance.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This protocol describes the synthesis via the reaction of a Weinreb amide precursor with methyl magnesium bromide. The Weinreb amide (N-methoxy-N,1-dimethyl-1H-indazole-5-carboxamide) is chosen as the key intermediate because it reliably forms a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, thus preventing the formation of the tertiary alcohol byproduct.
Step 1: Preparation of the Weinreb Amide (Not Detailed) The protocol assumes the availability of N-methoxy-N,1-dimethyl-1H-indazole-5-carboxamide, which can be synthesized from 1-methyl-1H-indazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.
Step 2: Grignard Reaction for Ketone Synthesis
-
Reaction Setup: To a stirred solution of N-methoxy-N,1-dimethyl-1H-indazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add methyl magnesium bromide (CH₃MgBr, 3 M solution in diethyl ether, 2.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The dropwise addition at low temperature is critical to control the exothermicity of the Grignard reaction and prevent side reactions. The use of two equivalents ensures the complete consumption of the starting material.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Causality: The NH₄Cl solution is a mild acid source that protonates the intermediate alkoxide and neutralizes any excess Grignard reagent without being harsh enough to degrade the product.
-
-
Extraction and Workup: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[7]
Spectroscopic and Analytical Characterization
Validation of the synthesized product is achieved through standard spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.
| Analysis | Predicted Data |
| ¹H NMR | Signals expected for the indazole ring protons (aromatic region), a singlet for the N-methyl group (~3.9 ppm), and a singlet for the acetyl methyl group (~2.6 ppm).[7] |
| ¹³C NMR | Resonances for the carbonyl carbon (~190-195 ppm), aromatic carbons of the indazole ring, and the two methyl carbons.[1] |
| Mass Spec (LCMS) | Calculated for C₁₀H₁₀N₂O: 174.08. Observed: 175.1 (M+H)⁺.[7] |
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a versatile intermediate. Its acetyl group provides a reactive handle for a multitude of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.
-
Scaffold for SAR Studies: The ketone can be reduced, alkylated, or used in condensation reactions to attach various pharmacophores.
-
Intermediate for Complex Heterocycles: It can serve as a precursor for constructing more complex fused heterocyclic systems.
-
Pharmaceutical Research: It is a documented starting material for compounds targeting the central nervous system, inflammation, and neurological diseases.[4]
Caption: The building block concept in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. While specific data for this compound is limited, information from the parent compound, 1-(1H-Indazol-5-yl)ethanone, provides a strong basis for handling.[8]
| Aspect | Recommendation |
| GHS Pictograms | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat.[9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a compound of significant strategic importance for researchers in drug discovery and medicinal chemistry. Its well-defined structure, accessible synthesis, and the proven therapeutic relevance of the indazole scaffold make it an invaluable tool. This guide has provided the core data, a reliable synthetic methodology, and the contextual application knowledge necessary for its effective and safe utilization in a research setting. The continued exploration of derivatives from this intermediate is expected to yield novel candidates for pressing therapeutic challenges.
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. americanelements.com [americanelements.com]
- 3. chembk.com [chembk.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanone, 1-(1-methyl-1H-benzimidazol-5-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. 1-(1H-INDAZOL-3-YL)ETHANONE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. fishersci.nl [fishersci.nl]
The Ascendancy of 1-Methyl-1H-Indazole Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Privileged Scaffold of 1-Methyl-1H-Indazole
In the landscape of medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1] Among its various isomeric forms, the 1-methyl-1H-indazole core has garnered significant attention from researchers and drug development professionals. This is largely due to its unique structural and electronic properties that allow for versatile interactions with a range of biological targets. The methylation at the N1 position not only resolves the tautomeric ambiguity of the indazole ring but also provides a crucial anchor point for engineering molecules with desired pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of 1-methyl-1H-indazole derivatives, from their synthesis to their biological evaluation and the intricate structure-activity relationships that govern their therapeutic potential, with a particular focus on their role as anticancer agents and kinase inhibitors.
Synthetic Strategies for 1-Methyl-1H-Indazole Derivatives: A Focus on Regioselectivity
The synthesis of 1-methyl-1H-indazole derivatives hinges on the regioselective alkylation of the indazole ring, a challenge that has been met with a variety of innovative chemical strategies. The primary difficulty lies in controlling the site of methylation, as direct alkylation of the indazole anion can lead to a mixture of N1 and N2 isomers.
Regioselective N1-Methylation: Thermodynamic vs. Kinetic Control
The regioselectivity of indazole alkylation is a classic example of the interplay between thermodynamic and kinetic control. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[2] Consequently, reaction conditions that favor thermodynamic equilibrium tend to yield the N1-methylated product.
A common and effective method for achieving N1-methylation involves the use of a strong, non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) in tetrahydrofuran (THF) is a frequently employed combination that reliably produces the N1-alkylated indazole.[3] The rationale behind this selectivity is the formation of the more stable indazolide anion, which then reacts with the methylating agent.
Experimental Protocol: N1-Methylation of a Substituted Indazole
This protocol describes a general procedure for the N1-methylation of a substituted 1H-indazole using sodium hydride and a methylating agent.
-
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-1H-indazole derivative.[4]
-
Biological Activities of 1-Methyl-1H-Indazole Derivatives: A Focus on Oncology
The 1-methyl-1H-indazole scaffold is a cornerstone in the development of targeted cancer therapies. Its derivatives have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.
Anticancer Activity and Kinase Inhibition
Numerous studies have reported the synthesis of 1-methyl-1H-indazole derivatives with significant anticancer properties.[5][6] These compounds often exert their effects by targeting specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways.[7] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development.
One notable example is the development of 1-methyl-1H-indazole derivatives as potent inhibitors of Janus kinase 2 (Jak2), a key player in the Jak/STAT signaling pathway, which is often aberrantly activated in myeloproliferative neoplasms.[8]
Mechanism of Action: Kinase Inhibition
1-methyl-1H-indazole derivatives typically function as ATP-competitive inhibitors of protein kinases. The indazole core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's hinge region. The substituents on the indazole ring then occupy adjacent hydrophobic pockets in the ATP-binding site, contributing to the inhibitor's potency and selectivity.
Caption: Mechanism of kinase inhibition by 1-methyl-1H-indazole derivatives.
Quantitative Analysis of Anticancer Activity
The anticancer potency of 1-methyl-1H-indazole derivatives is typically quantified using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. These values are often determined using a colorimetric method such as the MTT assay.[9]
| Compound ID | R1 (Position 5) | R2 (Position 6) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | H | MCF-7 (Breast) | 1.15 | [10] |
| 2f | 4-fluorophenyl | H | 4T1 (Breast) | 0.23 - 1.15 | [5] |
| 6o | (piperazin-1-yl)acetamide | H | K562 (Leukemia) | 5.15 | [11] |
| 9d | H | 4-chlorophenyl (at N1) | MV4;11 (Leukemia) | 0.28 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing the cytotoxicity of 1-methyl-1H-indazole derivatives against cancer cell lines using the MTT assay.[13]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
1-methyl-1H-indazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the 1-methyl-1H-indazole derivative in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) of 1-Methyl-1H-Indazole Derivatives
The biological activity of 1-methyl-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
Key Structural Modifications and Their Impact
-
Substituents at the 3-position: Modifications at this position are critical for interacting with the hydrophobic pocket of the kinase active site. Aromatic and heteroaromatic groups are commonly introduced here to enhance potency.
-
Substituents at the 5- and 6-positions: These positions are often modified to improve pharmacokinetic properties, such as solubility and metabolic stability. Introducing polar groups can enhance solubility, while other substituents can modulate interactions with the solvent-exposed region of the target protein.
-
The N1-methyl group: While crucial for locking the tautomeric form, the methyl group itself can be replaced with other small alkyl or functionalized alkyl groups to fine-tune the compound's properties.
Caption: Structure-Activity Relationship (SAR) of 1-methyl-1H-indazole derivatives.
Conclusion and Future Perspectives
The 1-methyl-1H-indazole scaffold has firmly established itself as a cornerstone in the design of novel therapeutics, particularly in the realm of oncology. The synthetic versatility of this core, coupled with its favorable interactions with key biological targets, has led to the development of numerous potent and selective inhibitors of protein kinases. The ongoing exploration of the structure-activity relationships of these derivatives continues to yield compounds with improved efficacy and drug-like properties. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects and enhance therapeutic windows. Furthermore, the application of novel synthetic methodologies and computational drug design will undoubtedly accelerate the discovery of the next generation of 1-methyl-1H-indazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to the Theoretical Calculation of 1-(1-Methyl-1H-indazol-5-yl)ethanone: Bridging Theory and Experiment in Drug Discovery
Abstract
In the landscape of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool for accelerating research and development. This guide provides an in-depth technical exploration of the theoretical calculations for 1-(1-Methyl-1H-indazol-5-yl)ethanone, a heterocyclic ketone with potential pharmacological significance. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1] A thorough understanding of the structural and electronic properties of its derivatives is paramount for rational drug design. This document details the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies (IR spectra), and nuclear magnetic resonance (NMR) chemical shifts of the title compound. In the absence of publicly available experimental spectra for this compound, this guide employs a comparative analysis with the structurally related 1-(1-Methyl-1H-indazol-3-yl)ethanone to validate the computational methodologies. This approach underscores the predictive power of theoretical calculations in characterizing novel chemical entities.
Introduction: The Imperative for Theoretical Calculations in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and functional materials. The indazole ring system, a bicyclic heteroaromatic structure, is of particular interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] this compound, as a derivative, presents a compelling case for theoretical investigation. Its structural and electronic characteristics, governed by the interplay of the indazole ring, the methyl group, and the acetyl substituent, can provide crucial insights for the development of novel therapeutic agents.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to examine molecules at the atomic level. These in silico methods allow for the prediction of a wide range of molecular properties before a compound is ever synthesized, saving valuable time and resources. For researchers in drug development, this translates to the ability to screen virtual libraries of compounds, predict their spectroscopic signatures for easier identification, and understand their potential interactions with biological targets. This guide is structured to provide both the foundational understanding and the practical steps required to perform high-quality theoretical calculations on this compound, thereby empowering researchers to apply these techniques to their own molecules of interest.
Foundational Principles: Density Functional Theory in Practice
The theoretical framework underpinning the calculations in this guide is Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. The central tenet of DFT is that the ground-state energy of a many-electron system can be determined from its electron density. This is a significant departure from traditional ab initio methods that contend with the full complexity of the many-electron wavefunction.
The choice of the functional and basis set is a critical decision in any DFT calculation. For the calculations detailed herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent results for a wide range of organic molecules.[2] The basis set, which is a set of mathematical functions used to build the molecular orbitals, is also a key determinant of accuracy. A Pople-style basis set, 6-311+G(2d,p) , is utilized. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution and includes diffuse functions (+) to account for non-covalent interactions and multiple polarization functions (2d,p) to accurately model the shape of the electron clouds around the atoms.
Computational Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step protocol for the theoretical calculation of the properties of this compound using the Gaussian software package. This workflow is designed to be a self-validating system, where the successful completion of each step provides the necessary input for the next.
References
- 1. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study - ePrints Soton [eprints.soton.ac.uk]
Methodological & Application
The Versatile Role of 1-(1-Methyl-1H-indazol-5-yl)ethanone in the Synthesis of Bioactive Heterocycles
Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Within this important class of molecules, 1-(1-Methyl-1H-indazol-5-yl)ethanone emerges as a particularly valuable synthetic intermediate. Its acetyl group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures with potential therapeutic applications. This guide provides a detailed exploration of the synthesis and utility of this compound, offering researchers and drug development professionals a practical toolkit for its application in organic synthesis.
Synthesis of this compound: A Practical Protocol
A reliable method for the preparation of this compound is crucial for its utilization as a synthetic building block. While various methods exist for the synthesis of indazole derivatives, a common route involves the cyclization of appropriately substituted anilines. The following protocol is a plausible synthetic pathway based on established chemical principles for the formation of the indazole core, followed by N-methylation and acylation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1 & 2: Diazotization and Intramolecular Cyclization to form 1H-Indazol-5-ylethanone
-
To a stirred solution of 4-amino-3-methylacetophenone (1 equivalent) in a suitable solvent (e.g., a mixture of acetic acid and propionic acid), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for 30-60 minutes.
-
Gradually warm the reaction mixture to room temperature and then heat to 60-70 °C to facilitate the intramolecular cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 1H-indazol-5-ylethanone.
Step 3: N-Methylation to yield this compound
-
Dissolve the crude 1H-indazol-5-ylethanone (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5-2 equivalents), to the solution.
-
To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Core Application: Claisen-Schmidt Condensation for the Synthesis of Indazolyl Chalcones
A primary application of this compound is its use as a ketone component in the Claisen-Schmidt condensation to synthesize α,β-unsaturated ketones, commonly known as chalcones.[6][7] These indazolyl chalcones are valuable precursors to a variety of heterocyclic compounds with significant biological activities.
General Reaction Scheme for Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation of this compound.
Detailed Protocol for the Synthesis of an Exemplary Indazolyl Chalcone:
This protocol describes the synthesis of (E)-1-(1-methyl-1H-indazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 174.20 | 1.0 |
| 4-Methoxybenzaldehyde | 136.15 | 1.1 |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 |
| Ethanol | 46.07 | 10 mL |
| Water | 18.02 | As needed |
| Ethyl Acetate | 88.11 | As needed |
| Hexane | 86.18 | As needed |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in ethanol (10 mL).
-
To this solution, add a solution of potassium hydroxide (2.0 mmol) in a small amount of water, dropwise, with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure (E)-1-(1-methyl-1H-indazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Synthetic Diversification of Indazolyl Chalcones: Gateway to Novel Heterocycles
The true synthetic utility of this compound is realized through the subsequent transformations of the chalcones derived from it. The α,β-unsaturated ketone moiety of the chalcone is a versatile Michael acceptor and can react with various nucleophiles to construct a range of heterocyclic systems.
Synthesis of Indazolyl Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a wide array of biological activities.[2][3] They can be readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.
Reaction Scheme for Pyrazoline Synthesis
Caption: Synthesis of indazolyl pyrazolines from indazolyl chalcones.
Protocol for the Synthesis of an Indazolyl Pyrazoline:
-
In a round-bottom flask, dissolve the indazolyl chalcone (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure indazolyl pyrazoline.[4]
Synthesis of Indazolyl Pyrimidines
Pyrimidines are another class of biologically important six-membered heterocycles.[8] The reaction of chalcones with urea, thiourea, or guanidine provides a straightforward route to pyrimidine derivatives.
Reaction Scheme for Pyrimidine Synthesis
Caption: Synthesis of indazolyl pyrimidines from indazolyl chalcones.
Protocol for the Synthesis of an Indazolyl Pyrimidine:
-
A mixture of the indazolyl chalcone (1.0 mmol), thiourea (1.2 mmol), and potassium hydroxide (2.0 mmol) in ethanol (20 mL) is placed in a round-bottom flask.[8]
-
The reaction mixture is heated to reflux for 8-10 hours, with TLC monitoring.
-
After completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solution is neutralized with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure indazolyl pyrimidine derivative.
Conclusion
This compound stands out as a versatile and valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in drug discovery. The straightforward synthesis of this ketone, coupled with its reactivity in fundamental transformations like the Claisen-Schmidt condensation, provides a robust platform for the generation of diverse molecular scaffolds. The subsequent cyclization of the resulting chalcones into pyrazolines and pyrimidines further underscores the synthetic utility of this indazole derivative. The protocols and workflows detailed in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 1-acetyl-5-methyl-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Unveiling the Bioactivity of 1-(1-Methyl-1H-indazol-5-yl)ethanone: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in investigating the biological activity of 1-(1-Methyl-1H-indazol-5-yl)ethanone. Drawing upon the established bioactivities of the indazole scaffold, this guide outlines potential therapeutic applications and provides detailed protocols for preliminary in vitro evaluation.
Introduction to this compound
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Notably, several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[3] The subject of this guide, this compound, is a derivative that holds promise for exhibiting significant biological effects. Its structural features suggest a potential for interaction with various biological targets, making it a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 1159511-24-6 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂O | [4][5] |
| Molar Mass | 174.20 g/mol | [6] |
| Predicted Density | 1.18±0.1 g/cm³ | [6] |
| Predicted Boiling Point | 313.1±15.0 °C | [6] |
Note on Solubility and Stability: While specific experimental data on the solubility and stability of this compound are not widely available, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended that researchers empirically determine the optimal solvent and storage conditions for their specific experimental setup. A general starting point is to prepare a high-concentration stock solution in DMSO.
Postulated Biological Activities and Investigational Pathways
Based on the extensive literature on indazole derivatives, two primary avenues of investigation are proposed for this compound: anticancer and anti-inflammatory activities.[7]
Caption: Proposed workflow for investigating the biological activity.
Application Notes and Protocols
The following sections provide detailed, step-by-step protocols for assessing the potential anticancer and anti-inflammatory activities of this compound.
Part 1: Assessment of Anticancer Activity
A primary screening for anticancer potential involves evaluating the compound's effect on cancer cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percent viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Should this compound exhibit cytotoxic effects, the Annexin V assay can determine if this is due to the induction of apoptosis.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently detach using trypsin and wash with serum-containing media.[2]
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[2]
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for the Annexin V apoptosis assay.
Part 2: Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be initially assessed by its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.
This assay measures the peroxidase activity of purified recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution in COX Assay Buffer to achieve a range of final assay concentrations.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the diluted compound, positive control (Celecoxib), or vehicle control (DMSO).
-
-
Reaction Mix Preparation and Addition:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and recombinant COX-2 enzyme.
-
Add the Reaction Mix to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation ~535 nm, emission ~590 nm), recording data every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. americanelements.com [americanelements.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. researchhub.com [researchhub.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. docs.abcam.com [docs.abcam.com]
- 10. kumc.edu [kumc.edu]
The Strategic Role of 1-(1-Methyl-1H-indazol-5-yl)ethanone in the Synthesis of the PARP Inhibitor Niraparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-(1-Methyl-1H-indazol-5-yl)ethanone as a key precursor in the production of the clinically significant PARP (Poly(ADP-ribose) polymerase) inhibitor, Niraparib. We will delve into the strategic importance of this starting material, providing detailed, field-proven protocols for its conversion to Niraparib. Furthermore, this guide will elucidate the mechanistic underpinnings of Niraparib's therapeutic action, offering a complete picture from chemical synthesis to biological application. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of the Indazole Scaffold and this compound
The indazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents due to its ability to mimic the indole structure while offering unique physicochemical properties.[1] this compound (CAS: 1159511-24-6) is a crucial building block in this class, serving as a readily functionalizable starting material for the synthesis of complex pharmaceutical compounds. Its primary utility lies in its strategic placement of a methyl group on the indazole nitrogen and an acetyl group at the 5-position, which allows for a variety of chemical modifications. This application note will focus on its pivotal role as a precursor to Niraparib, a potent PARP inhibitor used in the treatment of various cancers.[2][3]
Synthetic Pathway to Niraparib: A Detailed Protocol
The synthesis of Niraparib from this compound is a multi-step process that leverages modern synthetic organic chemistry techniques. The following protocol outlines a plausible and well-documented route, combining insights from various patented and peer-reviewed methods.
Overall Synthetic Workflow
The transformation of this compound to Niraparib can be conceptually broken down into two major phases: the modification of the indazole core and the coupling with the piperidine moiety. A key strategy involves the conversion of the acetyl group to a more suitable functional group for subsequent reactions and the introduction of the phenylpiperidine side chain via a Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow for the synthesis of Niraparib.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-methyl-1H-indazole
Rationale: The initial step involves the conversion of the acetyl group of the starting material to a bromine atom. This is a crucial transformation as the bromo-substituted indazole is an excellent substrate for the subsequent Suzuki-Miyaura cross-coupling reaction. While a direct conversion might be challenging, a more practical approach involves starting from a commercially available 5-bromo-1H-indazole and methylating it, or synthesizing the bromo-indazole from a suitable precursor. For the purpose of this guide, we will outline a general procedure for the N-methylation of 5-bromo-1H-indazole.
Materials:
-
5-Bromo-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5-bromo-1H-indazole (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Slowly add methyl iodide (1.1-1.5 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove any remaining DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-1-methyl-1H-indazole.[1]
Protocol 2: Suzuki-Miyaura Coupling to Synthesize (S)-tert-butyl 3-(4-(1-methyl-1H-indazol-5-yl)phenyl)piperidine-1-carboxylate
Rationale: The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[4] In this step, the bromo-indazole is coupled with a boronic acid or boronate ester derivative of the protected piperidine side chain. The use of a Boc-protected piperidine is essential to prevent side reactions involving the piperidine nitrogen.
Materials:
-
5-Bromo-1-methyl-1H-indazole (from Protocol 1)
-
(S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (as solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 5-bromo-1-methyl-1H-indazole (1 equivalent), (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Add Pd(dppf)Cl₂ (0.01-0.05 equivalents) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solvent (a mixture of 1,4-dioxane and water, typically 4:1 to 10:1) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield (S)-tert-butyl 3-(4-(1-methyl-1H-indazol-5-yl)phenyl)piperidine-1-carboxylate.[1]
Protocol 3: Amidation and Deprotection to Yield Niraparib
Rationale: The final steps involve the conversion of the indazole C7-position (if starting from a precursor with a suitable functional group at this position, which is often introduced earlier in more complex syntheses) to a carboxamide and the removal of the Boc protecting group from the piperidine nitrogen. A more direct route to Niraparib often involves starting with an indazole core that already contains a precursor to the carboxamide group at the 7-position. However, for the purpose of illustrating the final steps, we will describe the deprotection of the piperidine.
Materials:
-
(S)-tert-butyl 3-(4-(1-methyl-1H-indazol-5-yl)phenyl)piperidine-1-carboxylate (assuming the 7-carboxamide is already installed)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1 equivalent) in dichloromethane.
-
Add an excess of trifluoroacetic acid (5-10 equivalents) or a solution of HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Niraparib.
-
Further purification can be achieved by recrystallization or chromatography if necessary.[2][5]
Mechanism of Action: The Therapeutic Rationale of Niraparib
Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[6] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
The Principle of Synthetic Lethality
The therapeutic efficacy of Niraparib is rooted in the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When Niraparib inhibits PARP, these SSBs are not repaired and can degenerate into more lethal DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[3]
PARP Trapping
Beyond catalytic inhibition, Niraparib also "traps" PARP enzymes on the DNA at the site of damage. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to the cancer cell's demise.[2]
Caption: The mechanism of action of Niraparib, illustrating synthetic lethality.
Data Summary and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1159511-24-6 | C₁₀H₁₀N₂O | 174.20 |
| Niraparib | 1038915-60-4 | C₁₉H₂₀N₄O | 320.39 |
Safety and Handling
As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent used.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of the PARP inhibitor Niraparib. The synthetic route outlined in this guide, centered around the strategic use of the Suzuki-Miyaura cross-coupling, provides a robust and reproducible pathway for researchers in drug discovery and development. A thorough understanding of both the synthetic protocols and the mechanism of action of the final pharmaceutical product is essential for the successful advancement of novel cancer therapies.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Synthesis of Bioactive Scaffolds via Reaction of 1-(1-Methyl-1H-indazol-5-yl)ethanone with Amines
Abstract
The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed technical guide on the synthetic manipulation of 1-(1-Methyl-1H-indazol-5-yl)ethanone , a key intermediate, through its reactions with various amines. We will explore the mechanistic underpinnings and provide robust, validated laboratory protocols for two primary transformations: Schiff Base (Imine) Formation and Reductive Amination . These reactions serve as fundamental gateways to novel libraries of N-alkylated indazole derivatives, enabling extensive structure-activity relationship (SAR) studies critical for drug discovery and development.
Introduction: The Strategic Importance of the Indazole Moiety
The indazole ring system is a privileged heterocyclic motif due to its structural resemblance to indole and its capacity for diverse biological interactions.[3] The N-alkylation of the indazole core is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4][5][6][7] this compound serves as a versatile and accessible starting material. Its ketone functional group is a prime target for nucleophilic addition reactions, particularly with primary and secondary amines, allowing for the introduction of a vast range of substituents.
The two principal transformations covered herein are:
-
Schiff Base Formation: A condensation reaction between the ketone and a primary amine, yielding an imine (C=N) product. These imines are not only biologically active in their own right but also serve as intermediates for further synthesis.[2][8][9][10]
-
Reductive Amination: A powerful and controlled method to form stable secondary or tertiary amine linkages by reducing the intermediate imine in situ. This is arguably one of the most reliable methods for C-N bond formation in pharmaceutical synthesis.[11][12]
Mechanistic Insights: The Chemistry of the Carbonyl-Amine Reaction
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting protocols to new substrates.
Schiff Base (Imine) Formation: A Reversible Condensation
The formation of an imine, or Schiff base, is a classic acid-catalyzed nucleophilic addition-elimination reaction.[13][14][15] The process is reversible and involves two main stages.[16][17]
-
Nucleophilic Addition: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the indazolyl ethanone. This is followed by a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine.
-
Dehydration: Under mild acidic conditions (pH ~4-6), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).[17] Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond.
It is crucial to control the pH; conditions that are too acidic will protonate the starting amine, rendering it non-nucleophilic, while basic conditions will not facilitate the necessary dehydration step.[17]
Reductive Amination: A Gateway to Substituted Amines
Reductive amination extends the Schiff base reaction by incorporating a reducing agent to convert the intermediate iminium ion (the protonated imine) into a stable amine. This can be performed as a one-pot reaction or in a stepwise manner. The one-pot approach is highly efficient and widely used in drug discovery.
The key to a successful one-pot reductive amination is the use of a selective reducing agent that reduces the iminium ion much faster than it reduces the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[11][12][18] It is less reactive than sodium borohydride (NaBH₄) and can be used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with a catalytic amount of acetic acid to facilitate imine formation.[12][19]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of an Indazole-derived Schiff Base
This protocol describes a general procedure for the condensation of this compound with a primary amine.[20]
-
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine) (1.0 - 1.1 equivalents)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the ketone in a minimal amount of absolute ethanol.
-
Add the primary amine (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (typically 78 °C for ethanol) with stirring for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
If a precipitate does not form, reduce the solvent volume under reduced pressure and attempt crystallization again or purify by column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient).
-
Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS.
-
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from the well-established procedure by Abdel-Magid et al. and is highly effective for a wide range of ketones and amines.[12]
-
Materials:
-
This compound
-
Amine (primary or secondary) (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, for less reactive ketones, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. (If the ketone is particularly unreactive, acetic acid (1.1 eq) can be added at this stage).
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain the pure secondary or tertiary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
-
Substrate Scope and Expected Products
The described reactions are versatile. The table below outlines the expected products from the reaction of this compound with different classes of amines.
| Amine Substrate | Reaction Type | Key Reagents | Expected Product Structure |
| Aniline (Aromatic Primary) | Schiff Base Formation | EtOH, AcOH (cat.), Reflux | |
| Benzylamine (Aliphatic Primary) | Reductive Amination | NaBH(OAc)₃, DCE | |
| Cyclohexylamine (Aliphatic Primary) | Reductive Amination | NaBH(OAc)₃, DCE | |
| Dimethylamine (Aliphatic Secondary) | Reductive Amination | NaBH(OAc)₃, DCE |
Conclusion and Future Outlook
The reactions of this compound with amines via Schiff base formation and reductive amination are powerful, reliable, and highly scalable methods for generating diverse libraries of indazole derivatives. The protocols provided herein are robust and can be adapted to a wide range of amine substrates, facilitating the rapid exploration of chemical space in drug discovery programs. The resulting N-alkylated indazole scaffolds are of high value for investigating SAR and developing novel therapeutic agents targeting a spectrum of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 7. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies | Semantic Scholar [semanticscholar.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schiff base - Wikipedia [en.wikipedia.org]
- 14. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjpsonline.com [wjpsonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
Application Notes and Protocols for the Derivatization of 1-(1-Methyl-1H-indazol-5-yl)ethanone
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of the ketone group in 1-(1-Methyl-1H-indazol-5-yl)ethanone. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a multitude of pharmacologically active compounds.[1][2][3][4][5] The protocols herein are designed to be self-validating, offering a clear rationale for experimental choices and providing a foundation for the synthesis of diverse compound libraries for screening and lead optimization. We will explore several high-yield transformations including reduction to secondary alcohols, conversion to oximes, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged bicyclic heterocycle composed of fused benzene and pyrazole rings. Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry.[1][2] A vast number of molecules containing the indazole moiety have been approved for therapeutic use or are in clinical trials for treating a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][2][5] Compounds like Pazopanib, a multikinase inhibitor, and Granisetron, an antiemetic used in chemotherapy, underscore the therapeutic value of this scaffold.[1]
The target molecule, this compound (Structure 1 ), serves as a versatile synthetic building block. The ketone functionality at the 5-position is a prime handle for chemical modification, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). Derivatization of this ketone can lead to novel secondary alcohols, amines, alkenes, and other complex structures, paving the way for the discovery of new drug candidates. This guide provides the practical, actionable protocols necessary to exploit the synthetic potential of this valuable intermediate.
Core Derivatization Strategies and Protocols
This section details several reliable methods for modifying the ketone group of this compound. For each protocol, we provide a step-by-step guide, a discussion of the underlying mechanism, and expert commentary on critical parameters.
Reduction to 1-(1-Methyl-1H-indazol-5-yl)ethanol
The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation that introduces a chiral center and a hydrogen bond donor/acceptor group, which can be critical for target engagement.
This is a widely used, mild, and operationally simple method for reducing ketones to alcohols.[6][7][8] Sodium borohydride (NaBH₄) is a selective reducing agent that tolerates many functional groups, making it ideal for heterocyclic systems.
Reaction Scheme: this compound → 1-(1-Methyl-1H-indazol-5-yl)ethanol
Materials:
-
This compound (1 )
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (1.1-1.5 eq) portion-wise over 15 minutes. Expert Note: Adding NaBH₄ slowly is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution. An excess is used to ensure complete reaction as some reagent may react with the protic solvent.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(1-Methyl-1H-indazol-5-yl)ethanol.
Mechanistic Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[6][7] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by the aqueous workup to yield the final alcohol product.[9]
Workflow Diagram:
Caption: Workflow for NaBH₄ Reduction.
For larger scale synthesis or when avoiding hydride reagents is desirable, catalytic hydrogenation is an excellent, environmentally friendly alternative.[10][11][12]
Reaction Scheme: this compound + H₂ --[Catalyst]--> 1-(1-Methyl-1H-indazol-5-yl)ethanol
Materials:
-
This compound (1 )
-
Palladium on carbon (Pd/C, 5-10 wt%) or Raney® Nickel[12]
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: To a solution of the ketone (1.0 eq) in ethanol (20 mL/g) in a suitable hydrogenation flask, add the catalyst (Pd/C, 5-10 mol%).
-
Inerting: Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas.
-
Hydrogenation: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-16 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (EtOH or MeOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. Further purification can be done by recrystallization or chromatography if needed.
Expert Commentary: Catalytic hydrogenation is a clean reaction where the only byproduct is water (if any).[12] The indazole ring is generally stable under these conditions, but over-reduction of the aromatic system is a potential side reaction under harsh conditions (high pressure/temperature), which should be avoided. Palladium on carbon is a common and effective catalyst for this transformation.[10]
Oxime Formation: A Gateway to Amides and Amines
Oximes are versatile intermediates formed by the reaction of a ketone with hydroxylamine.[13][14] They can be further reduced to primary amines or rearranged to amides via the Beckmann rearrangement.[15]
Reaction Scheme: this compound + NH₂OH·HCl → this compound Oxime
Materials:
-
This compound (1 )
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol/Water solvent mixture
-
Round-bottom flask with reflux condenser
Procedure:
-
Reagent Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Expert Note: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt. Pyridine can also be used.
-
Ketone Addition: Add a solution of this compound (1.0 eq) in ethanol to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol in vacuo. The product oxime may precipitate. If not, add cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often obtained as a mixture of (E/Z) isomers and can be purified further by recrystallization from ethanol/water.
Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[14] The reaction is typically favored at slightly acidic pH.[16]
C-C Bond Formation: Olefination Reactions
Creating new carbon-carbon bonds is central to molecular diversification. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions convert the ketone into an alkene, providing a scaffold for further functionalization.
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[17][18][19] The stereochemical outcome can often be controlled by the nature of the ylide.
Reaction Scheme: this compound + Ph₃P=CHR → 5-(1-Alkenyl)-1-methyl-1H-indazole
Materials:
-
This compound (1 )
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.
-
Add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.
-
Ketone Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate or ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide (Ph₃PO) byproduct. Purify by flash column chromatography.
Expert Commentary: The choice of base and solvent is critical for successful ylide formation.[20] Non-stabilized ylides (e.g., from alkylphosphonium salts) typically give (Z)-alkenes, while stabilized ylides (with an adjacent electron-withdrawing group) favor (E)-alkenes.[18] The removal of the Ph₃PO byproduct can be challenging but is readily achieved with careful chromatography.
The HWE reaction is a popular alternative to the Wittig, using a phosphonate carbanion. It generally favors the formation of (E)-alkenes and the water-soluble phosphate byproduct is easier to remove.[21][22][23]
Reaction Scheme: this compound + (EtO)₂P(O)CH₂R --[Base]--> (E)-5-(1-Alkenyl)-1-methyl-1H-indazole
Materials:
-
This compound (1 )
-
A suitable phosphonate ester (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous THF
Procedure:
-
Carbanion Generation: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Ketone Addition: Cool the solution back to 0 °C and add a solution of the ketone (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench with water and extract with ethyl acetate. The aqueous layer will contain the phosphate byproduct.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.
Mechanistic Diagram:
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Knoevenagel Condensation
This condensation reaction occurs between a ketone and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. It is an effective method for forming electron-deficient alkenes.[24][25][26]
Reaction Scheme: this compound + CH₂(CN)₂ --[Base]--> 2-(1-(1-Methyl-1H-indazol-5-yl)ethylidene)malononitrile
Materials:
-
This compound (1 )
-
Malononitrile
-
Piperidine or Ammonium acetate
-
Toluene or Ethanol
Procedure:
-
Setup: Combine the ketone (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is usually complete in 4-12 hours.
-
Workup: Cool the reaction mixture, wash with water and then brine.
-
Isolation: Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography or recrystallization to afford the condensed product.
Data Summary and Comparison
The following table summarizes the key features of the described derivatization methods, allowing for a strategic selection based on the desired outcome.
| Reaction Type | Reagent(s) | Product Type | Key Advantages | Potential Challenges |
| Reduction | NaBH₄, MeOH | Secondary Alcohol | Mild, selective, simple setup | Stoichiometric waste |
| Reduction | H₂, Pd/C | Secondary Alcohol | Atom economical, clean | Requires H₂ gas, catalyst handling |
| Oxime Formation | NH₂OH·HCl, Base | Oxime | High yield, versatile intermediate | Forms E/Z isomers |
| Wittig Reaction | Phosphonium salt, Base | Alkene | Fixed double bond position | Ph₃PO byproduct removal |
| HWE Reaction | Phosphonate, Base | (E)-Alkene | High (E)-selectivity, easy workup | Base sensitive substrates |
| Knoevenagel | Active Methylene, Base | Electron-deficient Alkene | C-C bond formation, simple | Requires activated methylene compound |
Conclusion
This compound is a highly valuable starting material for the synthesis of novel indazole-based compounds. The protocols detailed in this guide provide a reliable and versatile toolkit for its derivatization. By leveraging these methods—from simple reductions to more complex carbon-carbon bond-forming reactions—researchers can efficiently generate diverse libraries of compounds. The choice of a specific protocol should be guided by the overall synthetic strategy, desired final structure, and scale of the reaction. The mechanistic insights and expert commentary provided aim to empower scientists to not only execute these reactions successfully but also to troubleshoot and adapt them for their specific research and development goals.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. webassign.net [webassign.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Oxime - Wikipedia [en.wikipedia.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. SATHEE CUET: Chemistry Wittig Reaction [cuet.iitk.ac.in]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 21. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 23. Wittig-Horner Reaction [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for the Regioselective N-Alkylation of Indazoles
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a wide array of therapeutic drugs.[1][2] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the ambident nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N-1 and N-2), often leads to the formation of regioisomeric mixtures during alkylation, presenting significant challenges for synthesis and purification.[2][3][4] This guide provides a detailed overview of the factors governing regioselectivity and offers field-proven, step-by-step protocols for achieving selective N-1 and N-2 alkylation of indazoles.
The Underlying Chemistry: Understanding Regioselectivity
The outcome of an indazole alkylation reaction is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction conditions and the substrate's intrinsic properties.[3] A foundational understanding of these factors is crucial for designing a successful and selective synthesis.
1.1. Tautomeric Stability and Thermodynamic Control The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][2][3] This inherent stability can be leveraged to favor the formation of the N-1 alkylated product. Under conditions that allow for equilibration, such as using a strong base to form the indazolide anion which can then react, the reaction will preferentially yield the more stable N-1 isomer.[1][5] This is considered the thermodynamically controlled pathway.
1.2. The Role of Base and Solvent The choice of base and solvent is arguably the most critical factor in directing regioselectivity.
-
For N-1 Selectivity (Thermodynamic Control): The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity.[1][6][7] In this system, the sodium cation is thought to coordinate with the N-2 nitrogen and a C-3 substituent (if present), sterically and electronically favoring the attack of the electrophile at the N-1 position.[2][8]
-
For N-2 Selectivity (Kinetic Control): Conditions that favor kinetic control can lead to the N-2 product. This often involves specific catalytic systems or alternative alkylating agents that bypass the formation of a freely equilibrating indazolide anion.[4] For instance, acid-catalyzed reactions with specific electrophiles show high N-2 selectivity.[9][10][11]
-
Mixed Regioselectivity: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[3][5][7] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable.
1.3. Steric and Electronic Effects of Substituents Substituents on the indazole ring can dramatically influence the N-1/N-2 ratio.
-
Steric Hindrance: Bulky substituents at the C-7 position can sterically block the N-1 position, thereby directing the alkylating agent to the more accessible N-2 position. For example, indazoles with C-7 nitro (NO₂) or carboxylate (CO₂Me) groups have shown excellent N-2 selectivity even under conditions that would typically favor N-1 alkylation.[1][3][12][13]
-
Electronic Effects: The electronic nature of the substituents also plays a role, though it is often intertwined with the choice of base and solvent.
1.4. The Nature of the Alkylating Agent Beyond simple alkyl halides, specialized reagents can provide high selectivity for the N-2 position.
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (DEAD or DIAD), provides a strong preference for the formation of the N-2 regioisomer.[1][3][13][14]
-
Acid-Catalyzed Methods: Highly selective N-2 alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates or diazo compounds in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[9][10][11][15] These methods avoid the formation of N-1 isomers.[10][15]
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
Experimental Protocols
The following protocols are designed to be self-validating systems for achieving specific regiochemical outcomes. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended where specified.
Protocol 1: Selective N-1 Alkylation via Thermodynamic Control
This protocol utilizes the robust NaH/THF system to achieve high N-1 regioselectivity, particularly for indazoles lacking C-7 substituents.[1][6]
Workflow Diagram
Caption: Experimental workflow for selective N-1 alkylation of indazoles.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide salt.[3]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation
Achieving high N-2 selectivity often requires moving away from standard base-mediated conditions towards kinetically controlled or specialized catalytic systems.
Method A: TfOH-Catalyzed Alkylation with Diazo Compounds This modern, metal-free protocol provides excellent yields and nearly exclusive N-2 selectivity.[11]
Step-by-Step Methodology:
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[3]
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.[3]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[3]
Method B: The Mitsunobu Reaction This classic reaction offers good-to-excellent N-2 selectivity by activating an alcohol as the electrophile.[3][13][14]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The reaction is often accompanied by a color change and the formation of a precipitate.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing the desired product and triphenylphosphine oxide/hydrazine byproducts, can be purified directly by flash column chromatography to separate the N-1 and N-2 isomers.[3]
Protocol 3: N-Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)
This protocol is a simple and common method but often yields mixtures of regioisomers. It is useful for rapid library synthesis where isomers can be separated chromatographically.[3]
Step-by-Step Methodology:
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight.
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.
Quantitative Data Summary
The following table summarizes representative results for the N-alkylation of various indazoles, highlighting the impact of different reaction conditions on regioselectivity and yield.
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 1H-Indazole-3-carboxylate (Me) | n-pentyl bromide | NaH / THF | RT to 50 | >99 : <1 | 94 | [1] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 88 | [3] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1 : 99 | 94 | [3] |
| 1H-Indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 | [3] |
| 1H-Indazole-3-carboxylate (Me) | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 78 (total) | [1][3] |
| 5-Bromo-1H-indazole-3-CO₂Me | Ethyl tosylate | Cs₂CO₃ / Dioxane | 90 | >98 : <2 | 96 | [2] |
| 1H-Indazole | Ethyl 2,2,2-trichloroacetimidate | TfOH / Dichloromethane | RT | Not Detected | 96 (N-2) | [15] |
| 5-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ / DMF | 120 | 58 : 42 | 72 (total) | [5] |
Conclusion
The regioselective N-alkylation of indazoles is a solvable challenge that hinges on the rational selection of reaction conditions. For high N-1 selectivity , thermodynamically controlled conditions using a strong base like NaH in THF are highly effective, provided the N-1 position is not sterically encumbered. For high N-2 selectivity , kinetically controlled or specialized catalytic approaches are required, with modern acid-catalyzed methods using diazo compounds or trichloroacetimidates and the classic Mitsunobu reaction being the premier choices. By understanding the interplay of thermodynamics, kinetics, sterics, and electronics, researchers can confidently navigate the synthesis of N-alkylated indazoles for applications in drug discovery and materials science.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: The Indazole Scaffold in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, combined with its role as a bioisostere for endogenous structures like indole, have made it a cornerstone in the design of numerous therapeutic agents.[2][3] This guide provides an in-depth exploration of the indazole core, from its fundamental chemical properties and synthesis to its application in targeting key disease pathways. We will delve into the mechanistic rationale behind its efficacy in oncology, inflammation, and neurodegenerative disorders, supported by detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: The Indazole Scaffold - A Foundation for Drug Design
The indazole, or benzpyrazole, nucleus consists of a pyrazole ring fused to a benzene ring.[2] This arrangement results in a stable, 10 π-electron aromatic system that exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4] While rare in nature, this scaffold is prevalent in synthetic compounds, where its rigid structure and capacity for critical hydrogen bonding interactions are leveraged to achieve high-affinity binding to biological targets.[1][4]
The Power of Bioisosterism: Indazole as an Indole Mimic
A key driver of the indazole scaffold's success is its role as a bioisostere of the indole nucleus.[2] In medicinal chemistry, bioisosteric replacement is a powerful strategy to modulate a molecule's physicochemical properties—such as metabolic stability, solubility, and target affinity—without losing the essential interactions required for biological activity.[3][5] The indazole ring effectively mimics the hydrogen-bonding pattern and overall topology of indole, allowing it to serve as a surrogate in established pharmacophores. This strategy has been successfully employed to develop potent antagonists for targets like the serotonin 5-HT3 receptor, where replacing an indole with an indazole moiety maintained or improved pharmacological activity.[3][6] The utility of this approach is further highlighted by patents describing the replacement of catechol moieties with indazoles to create novel therapeutic agents.
Foundational Synthetic Strategies
The construction of the indazole core is achievable through several robust synthetic routes, allowing for the generation of diverse compound libraries. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
A common and versatile approach involves the intramolecular cyclization of appropriately substituted aryl precursors. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst, provides a reliable route to substituted 1H-indazoles.[4] Metal-free alternatives, such as the PIFA-mediated oxidative C-H amination of arylhydrazones, offer an environmentally benign option.[4]
Regioselective alkylation of the resulting indazole core is a critical subsequent step, as biological activity often differs significantly between N-1 and N-2 isomers.[7] The choice of base and solvent system is paramount in directing the alkylation to the desired nitrogen.
Part 2: Therapeutic Applications & Mechanistic Insights
The versatility of the indazole scaffold is demonstrated by its broad range of biological activities, with numerous compounds in clinical trials or on the market for various diseases.[2][8][9]
Oncology: A Privileged Scaffold for Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] The indazole nucleus is exceptionally well-suited to function as an ATP-competitive inhibitor. It acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1][11] Marketed anticancer drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole core.[7][10]
// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FFFFFF", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival\n(Angiogenesis)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indazole [label="Indazole-Based Inhibitor\n(e.g., Axitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds & Dimerizes"]; VEGFR2 -> PLCg [label="Autophosphorylation"]; VEGFR2 -> PI3K [label="Autophosphorylation"]; PI3K -> AKT; PLCg -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Proliferation; ERK -> Proliferation;
Indazole -> VEGFR2 [label="Inhibits ATP Binding", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=T]; } dot Figure 2: Inhibition of the VEGFR-2 signaling pathway.
Key Oncology Targets for Indazole Scaffolds:
| Target Kinase | Example Drug/Compound | Biological Activity (IC₅₀) | Therapeutic Application | Reference |
| VEGFR-2 | Axitinib | 0.2 nM | Renal Cell Carcinoma | [10] |
| VEGFR-2 | Pazopanib | 30 nM | Renal Cell Carcinoma, Soft Tissue Sarcoma | [4] |
| ALK | Entrectinib | 12 nM | ROS1-Positive NSCLC, NTRK Fusion Cancers | [4] |
| FGFR1 | Compound 102 | 30.2 nM | Investigational Anticancer | [4] |
| Aurora A | Compound 53d | 0.019 µM | Investigational Anticancer | [10] |
| EGFR | Compound 109 | 8.3 nM | Investigational Anticancer | [4] |
Anti-Inflammatory Activity
Chronic inflammation underlies many diseases. Indazole derivatives have demonstrated potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[12] The marketed drug Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), is used for its analgesic and anti-inflammatory properties.[2] The mechanism involves reducing the production of prostaglandins, key mediators of the inflammatory response.[12]
Neurodegenerative Disorders
The indazole scaffold is being actively explored for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.[13][14] The causality behind this application lies in the ability of indazole derivatives to inhibit key enzymes implicated in neuronal dysfunction.
-
Monoamine Oxidase (MAO): Inhibition of MAO-B increases dopamine levels, offering a therapeutic strategy for Parkinson's disease.[13][15]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. Indazole-based compounds have been developed as potent GSK-3 inhibitors.[13][16]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a genetic cause of Parkinson's disease. Indazole derivatives have shown promise as LRRK2 inhibitors.[13][14]
| Target Enzyme | Disease Relevance | Example Indazole Activity | Reference |
| MAO-B | Parkinson's Disease | Potent and selective inhibition | [13][15] |
| GSK-3β | Alzheimer's, Mood Disorders | IC₅₀ = 0.35 µM (Compound 50 ) | [10][16] |
| LRRK2 | Parkinson's Disease | Potent inhibition | [13][14] |
Part 3: Application Notes & Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls and explaining the rationale behind key steps.
Protocol 1: Synthesis of a 3-Amino-1H-Indazole Kinase Inhibitor Precursor
This protocol outlines a common route to a versatile 3-amino-1H-indazole intermediate, starting from 2-fluorobenzonitrile. This intermediate is a valuable starting point for building kinase inhibitor libraries.[2][17]
Rationale: This pathway is efficient and provides the 3-amino functionality directly, which is a crucial anchor for interacting with the kinase hinge region. The use of hydrazine hydrate in a high-boiling solvent drives the cyclization reaction.
Materials:
-
2-Fluorobenzonitrile
-
Hydrazine hydrate
-
n-Butanol
-
Ethanol
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzonitrile (1.0 eq) and n-butanol (approx. 5-10 mL per gram of nitrile).
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. Causality Note: An excess of hydrazine hydrate is used to ensure complete conversion and to act as a base scavenger for the HF generated.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid precipitate and wash it with cold ethanol to remove residual n-butanol and unreacted hydrazine.
-
Purification: The crude product, 3-amino-1H-indazole, can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying kinase activity and inhibition in a high-throughput format.
Rationale: HTRF is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. It is highly sensitive and less prone to interference from colored or fluorescent compounds than other methods. The protocol includes a known inhibitor (positive control) and a vehicle control (negative control) to ensure the assay is performing correctly.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test indazole compounds, serially diluted in DMSO
-
Positive Control: Axitinib or Sunitinib
-
HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-pY20) and Streptavidin-Allophycocyanin (SA-APC)
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds, positive control, and DMSO vehicle into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of VEGFR-2 enzyme and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer (final concentration should be at the Kₘ for ATP). Add 5 µL to each well to start the kinase reaction. Total reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. Causality Note: This incubation time must be within the linear range of the kinase reaction, determined during assay development.
-
Detection: Prepare a detection mix containing Eu-pY20 and SA-APC in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (APC) and 620 nm (Europium). Calculate the HTRF ratio (665/620 * 10,000).
-
Data Analysis: Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[9][18] Its synthetic accessibility and ability to effectively mimic endogenous motifs have cemented its role in the development of numerous clinically important drugs.[2][8] Future efforts will likely focus on expanding the therapeutic reach of indazoles by exploring novel substitution patterns to target new biological space and improve selectivity profiles.[19][20] The application of modern synthetic methods, including green chemistry and flow chemistry, will further streamline the production of diverse indazole libraries, accelerating the discovery of the next generation of indazole-based therapeutics.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry [mdpi.com]
- 6. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]
The Strategic Application of 1-(1-Methyl-1H-indazol-5-yl)ethanone in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding site of a multitude of protein kinases.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors, effectively blocking the phosphorylation cascade that drives many pathological processes, particularly in oncology.[2][3] Commercially successful kinase inhibitors such as Axitinib, Pazopanib, and Niraparib feature the indazole core, underscoring its therapeutic significance.[3][4] Within this framework, 1-(1-Methyl-1H-indazol-5-yl)ethanone emerges as a pivotal starting material, offering a versatile chemical handle for the construction of diverse and potent kinase inhibitors. The methyl group at the N1 position enhances metabolic stability and modulates solubility, while the acetyl group at the C5 position provides a reactive site for strategic molecular elaboration.[5]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel kinase inhibitors. We will delve into the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and outline methods for evaluating the biological activity of the resulting compounds.
Synthetic Strategy: From Ethanone to Heterocyclic Kinase Inhibitors
A robust and highly adaptable strategy for elaborating this compound into complex kinase inhibitor scaffolds involves a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to construct a key heterocyclic core, such as a pyrimidine ring.
The Claisen-Schmidt Condensation: Building the Chalcone Backbone
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] In this context, this compound serves as the ketone component. The choice of the aromatic aldehyde is a critical diversification point, allowing for the introduction of various substituents to probe the kinase active site and optimize inhibitor potency and selectivity.
Causality Behind Experimental Choices: The use of a strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate the α-carbon of the ethanone, generating the enolate nucleophile required for the condensation.[8] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials, which is a key aspect of a self-validating protocol.
Cyclization of Indazolyl Chalcones: Forging the Pyrimidine Core
Chalcones are versatile intermediates that can be cyclized with various reagents to form a wide array of heterocyclic systems.[9] For the synthesis of kinase inhibitors, the pyrimidine ring is a particularly valuable scaffold due to its ability to form multiple hydrogen bonds with the kinase hinge region.[10] The reaction of an indazolyl chalcone with urea in the presence of a base will yield a dihydropyrimidinone, which can be subsequently oxidized to the corresponding pyrimidine.
Causality Behind Experimental Choices: The choice of urea as the cyclizing agent provides the necessary nitrogen atoms to form the pyrimidine ring. The basic conditions facilitate the initial Michael addition of urea to the α,β-unsaturated system of the chalcone, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. The final oxidation step is crucial for aromatization to the stable pyrimidine ring system.
Detailed Experimental Protocols
The following protocols provide a representative workflow for the synthesis of a novel kinase inhibitor starting from this compound.
Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(1-methyl-1H-indazol-5-yl)prop-2-en-1-one (Indazolyl Chalcone)
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-chlorobenzaldehyde.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier |
| This compound | C10H10N2O | 174.20 | VWR |
| 4-Chlorobenzaldehyde | C7H5ClO | 140.57 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific |
| Ethanol (EtOH) | C2H5OH | 46.07 | J.T. Baker |
| Deionized Water | H2O | 18.02 | --- |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | VWR |
| Brine (saturated NaCl solution) | NaCl(aq) | --- | --- |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Acros Organics |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.1 eq).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield the pure indazolyl chalcone.
Self-Validation: The purity of the synthesized chalcone should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The appearance of characteristic peaks for the α,β-unsaturated ketone system in the NMR spectra will validate the successful condensation.
Protocol 2: Synthesis of 4-(4-chlorophenyl)-6-(1-methyl-1H-indazol-5-yl)pyrimidin-2-amine
This protocol describes the cyclization of the indazolyl chalcone with guanidine to form a 2-aminopyrimidine derivative.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier |
| (E)-3-(4-chlorophenyl)-1-(1-methyl-1H-indazol-5-yl)prop-2-en-1-one | C17H13ClN2O | 296.75 | Synthesized in Protocol 1 |
| Guanidine Hydrochloride | CH6ClN3 | 95.53 | Alfa Aesar |
| Sodium Ethoxide (NaOEt) | C2H5NaO | 68.05 | Sigma-Aldrich |
| Ethanol (EtOH) | C2H5OH | 46.07 | J.T. Baker |
| Deionized Water | H2O | 18.02 | --- |
Step-by-Step Methodology:
-
To a solution of sodium ethoxide (3.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add the indazolyl chalcone (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.
Self-Validation: The successful cyclization can be confirmed by the disappearance of the α,β-unsaturated ketone signals and the appearance of new aromatic signals corresponding to the pyrimidine ring in the NMR spectra. Mass spectrometry will confirm the expected molecular weight of the final product.
Application Notes: Biological Evaluation of Synthesized Inhibitors
The synthesized indazole-pyrimidine derivatives can be evaluated for their inhibitory activity against a panel of protein kinases implicated in cancer, such as VEGFR-2, B-Raf, CDK2, and Src.
In Vitro Kinase Inhibition Assay Protocol (General)
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]
Materials:
-
Kinase-specific substrate[1]
-
ATP[1]
-
Kinase assay buffer[1]
-
Synthesized inhibitor (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)[1]
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[1]
-
Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent.[2]
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Example Inhibitor 1 | VEGFR-2 | 50 |
| Example Inhibitor 2 | B-Raf (V600E) | 120 |
| Staurosporine (Control) | VEGFR-2 | 5 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling pathway inhibition.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically important starting material for the synthesis of novel kinase inhibitors. The synthetic route via a chalcone intermediate followed by cyclization to a pyrimidine core is a versatile and efficient method for generating a library of potential drug candidates. The protocols and application notes provided herein offer a solid foundation for researchers in drug discovery to explore this chemical space. Future work should focus on expanding the diversity of the aromatic aldehydes used in the Claisen-Schmidt condensation and exploring different cyclization partners to create a wide range of heterocyclic scaffolds. Comprehensive structure-activity relationship (SAR) studies, guided by in vitro kinase assays and computational modeling, will be crucial for optimizing the potency and selectivity of these novel indazole-based kinase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Strategic Synthesis of Bioactive Chalcones via Condensation of 1-(1-Methyl-1H-indazol-5-yl)ethanone
Abstract
This document provides a detailed experimental protocol for the base-catalyzed condensation reactions of 1-(1-Methyl-1H-indazol-5-yl)ethanone with various aromatic aldehydes. The primary focus is on the Claisen-Schmidt condensation, a robust and versatile method for synthesizing indazole-containing chalcones. These resulting α,β-unsaturated ketones are pivotal precursors in medicinal chemistry and drug discovery, owing to the significant pharmacological activities associated with the indazole nucleus.[1][2][3] This guide explains the mechanistic rationale behind the protocol, offers step-by-step instructions for synthesis and purification, and includes a troubleshooting guide for common experimental challenges.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The versatility of the indazole nucleus allows for chemical modification to optimize therapeutic efficacy. This compound is a key intermediate, possessing a reactive acetyl group that serves as a synthetic handle for molecular elaboration.
Condensation reactions, particularly the Claisen-Schmidt condensation, provide a direct and efficient pathway to forge new carbon-carbon bonds, transforming the ethanone starting material into complex chalcone derivatives.[6][7] Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are not only valuable synthetic intermediates but also exhibit their own impressive range of biological activities.[8] This application note details a standardized, reliable protocol for this critical transformation.
Mechanistic Rationale: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone (possessing α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens) under basic conditions.[9][10] The absence of α-hydrogens on the aldehyde prevents its self-condensation, leading to a more controlled reaction.[11]
The mechanism proceeds through three key stages:
-
Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the methyl group of the this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.
-
Dehydration: This intermediate is protonated by the solvent (typically ethanol/water) to yield a β-hydroxy ketone (an aldol addition product). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone. This dehydration step is thermodynamically driven by the formation of an extended conjugated system involving the two aromatic rings and the enone functionality.[11]
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of Indazolyl Chalcones
This protocol is designed to be a general procedure adaptable for various substituted aromatic aldehydes.
Materials and Reagents
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde)
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
General Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.05-1.1 equivalents) in a minimal amount of 95% ethanol (approximately 10-15 mL per gram of ketone). Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Add this solution dropwise to the stirred ethanolic mixture. The addition of a strong base is crucial as it catalyzes the formation of the enolate.[12][13] A color change (typically to yellow or orange) and the formation of a precipitate are often observed as the reaction progresses.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The consumption of the starting ketone (visualized under UV light) indicates reaction completion.
-
Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing a significant volume of ice-cold water (approx. 100-200 mL). Stir the resulting slurry for 15-20 minutes to ensure complete precipitation of the crude product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove the excess base catalyst and other water-soluble impurities.
-
Purification: The most common and effective method for purifying chalcones is recrystallization.[7] Transfer the crude, filtered solid to a clean flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: The identity and purity of the final chalcone product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of two doublets in the vinylic region (6.5-8.0 ppm) corresponding to the α- and β-protons of the enone system.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the conjugated ketone, typically around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
-
Example Reaction Parameters
The general protocol can be applied to a variety of aldehydes. The table below summarizes typical conditions and expected outcomes for the synthesis of representative indazolyl chalcones.
| Entry | Aromatic Aldehyde (Ar-CHO) | Base | Approx. Time (h) | Typical Yield (%) | Product Appearance |
| 1 | Benzaldehyde | NaOH | 3 | 85-95 | Pale yellow solid |
| 2 | 4-Chlorobenzaldehyde | KOH | 2 | 90-98 | Yellow solid |
| 3 | 4-Methoxybenzaldehyde | NaOH | 4 | 80-90 | Bright yellow solid |
| 4 | 4-Nitrobenzaldehyde | KOH | 2.5 | 88-96 | Orange solid |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is poor, ensure the base is sufficiently concentrated and added slowly. The reaction may also benefit from gentle warming (40-50 °C), but this should be monitored carefully to avoid side reactions.[12]
-
Incomplete Reaction: If TLC shows significant starting material remaining after several hours, a small additional amount of the base catalyst can be added.
-
Side Reactions: Using an excess of a strong base or high temperatures can sometimes promote a Cannizzaro reaction with the aldehyde, especially if it is not consumed quickly.[11] Sticking to the recommended stoichiometry and conditions minimizes this risk.
-
Purification Issues: If the product oils out during recrystallization, try using a different solvent system (e.g., methanol, ethyl acetate/hexane).
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle strong bases like NaOH and KOH with extreme care, as they are corrosive.
-
Perform all operations in a well-ventilated fume hood.
-
Organic solvents like ethanol are flammable; keep them away from ignition sources.
Conclusion
The Claisen-Schmidt condensation is a highly effective and reliable method for synthesizing a diverse library of this compound-derived chalcones. The protocol outlined in this application note is robust, scalable, and provides a solid foundation for researchers in medicinal chemistry and drug discovery to access these valuable compounds. The straightforward procedure, coupled with high potential yields, makes it an indispensable tool for the functionalization of the indazole scaffold.
References
- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 4. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen condensation.pptx [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Building Blocks for Heterocyclic Compound Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocycles in Modern Science
Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science.[1][] Their prevalence is underscored by a critical analysis of FDA-approved pharmaceuticals, which reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen-containing heterocycle.[3] This widespread utility drives a continuous demand for efficient, robust, and versatile synthetic methodologies. A cornerstone of modern synthetic strategy is the use of versatile building blocks—readily available molecular fragments that can be elaborated into complex scaffolds through a variety of chemical transformations.[1][4]
This guide provides an in-depth exploration of key building blocks and their application in three powerful classes of synthetic strategies: classical cyclocondensation reactions, multicomponent reactions (MCRs), and transition-metal-catalyzed cyclizations. By understanding the underlying principles and causality behind these protocols, researchers can strategically design and execute the synthesis of diverse heterocyclic libraries for screening and development.
Section 1: Foundational Power of Cyclocondensation: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and enduringly popular method for constructing five-membered aromatic heterocycles from simple 1,4-dicarbonyl compounds.[5][6] First reported in 1884, its reliability, operational simplicity, and the general accessibility of its starting materials have cemented its role as a fundamental tool for generating substituted furans, pyrroles, and thiophenes.[6][7]
Mechanistic Rationale: Why It Works
The versatility of the Paal-Knorr synthesis stems from the electrophilicity of the two carbonyl groups in the 1,4-dicarbonyl building block. The specific heterocycle formed is determined by the choice of the reaction partner.
-
Pyrrole Synthesis: The reaction with a primary amine or ammonia proceeds via the formation of a hemiaminal intermediate.[8][9] The amine's nucleophilic attack on one carbonyl is followed by an intramolecular cyclization onto the second carbonyl. A subsequent dehydration cascade yields the stable aromatic pyrrole ring.[7][9] This pathway is highly efficient, often requiring only neutral or weakly acidic conditions.[9]
-
Furan Synthesis: In the absence of an amine, an acid catalyst (protic or Lewis) promotes the enolization of one carbonyl, which then acts as a nucleophile, attacking the other protonated carbonyl.[5][6] Dehydration of the resulting cyclic hemiacetal furnishes the furan.
-
Thiophene Synthesis: Thiophenes are formed by reacting the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which effectively replaces the oxygen atoms with sulfur.[5]
Diagram 1: The Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr reaction for pyrrole synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details a classic reflux-based procedure for pyrrole synthesis.
Materials:
-
Acetonylacetone (hexane-2,5-dione)
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1 mixture)
-
Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2.0 mL of acetonylacetone and 2.0 mL of aniline in 10 mL of ethanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[7]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole
Microwave-assisted synthesis dramatically reduces reaction times by providing efficient and uniform heating.[10]
Materials:
-
1,4-diketone substrate (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Microwave vial, microwave reactor, TLC plates, ethyl acetate, water, brine, magnesium sulfate
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.[7]
Data Summary: Paal-Knorr Synthesis Conditions
| Substrate (1,4-Dicarbonyl) | Amine | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | Acetic Acid, Reflux | Good | [8] |
| Hexane-2,5-dione | Benzylamine | Acetic Acid, 80°C, Microwave | 95 | [8] |
| 1,4-Diphenylbutane-1,4-dione | Ammonium Acetate | Acetic Acid, 120°C | 88 | [8] |
| 3,4-Diethyl-2,5-hexanedione | Ammonia | Neutral, Reflux | Good | [9] |
Section 2: The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials.[11][12] This approach is highly valued in drug discovery for its intrinsic efficiency, high atom economy, and its capacity to rapidly generate libraries of structurally diverse molecules from simple building blocks.[10][13]
The Biginelli & Hantzsch Reactions: Access to Bioactive Six-Membered Rings
The Biginelli and Hantzsch reactions are foundational MCRs that provide access to dihydropyrimidines (DHPMs) and dihydropyridines (DHPs), respectively.[14][15] These scaffolds are present in numerous clinically important drugs. Both reactions typically involve an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a third component—urea/thiourea for the Biginelli reaction or ammonia for the Hantzsch synthesis.[16][17]
Diagram 2: General Workflow for MCR Synthesis
Caption: Simplified workflow for a three-component reaction (MCR).
Protocol 3: Green Synthesis of Dihydropyrimidines (Biginelli Reaction)
This protocol utilizes a renewable, non-toxic, and recyclable catalyst system, aligning with the principles of green chemistry.[14]
Materials:
-
Substituted furaldehyde (e.g., 0.502 g)
-
Ethyl acetoacetate (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Gluconic Acid Aqueous Solution (GAAS) (25 mol %)
-
Reaction vessel, magnetic stirrer, heating mantle
Procedure:
-
In a suitable reaction vessel, combine the aldehyde (1 equiv), ethyl acetoacetate (1 equiv), and urea (1.5 equiv).
-
Add the gluconic acid aqueous solution (25 mol %) to the mixture.
-
Heat the reaction mixture to 60 °C with stirring for approximately 3-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the aqueous medium.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the dihydropyrimidine derivative. Further purification can be achieved by recrystallization if necessary.
Data Summary: Green Synthesis of Biginelli & Hantzsch Products[15]
| Aldehyde | Reagents | Product Type | Time (h) | Yield (%) |
| 5-Methyl-2-furaldehyde | Ethyl acetoacetate, Urea | DHPM | 3 | 92 |
| 5-(Chloromethyl)-2-furaldehyde | Ethyl acetoacetate, Urea | DHPM | 6 | 80 |
| 5-Methyl-2-furaldehyde | Ethyl acetoacetate, Ammonium Acetate | DHP | 3 | 97 |
| 5-(Hydroxymethyl)-2-furaldehyde | Ethyl acetoacetate, Ammonium Acetate | DHP | 3 | 85 |
Isocyanide-Based MCRs: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is one of the most powerful isocyanide-based MCRs, capable of generating complex dipeptide-like scaffolds in a single step. It combines a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide.[18] The reaction's high convergence and ability to introduce four points of diversity make it an invaluable tool in combinatorial chemistry for drug discovery.[19][20]
Mechanistic Rationale: The reaction is initiated by the condensation of the amine and carbonyl compound to form an imine. Protonation by the carboxylic acid generates a highly reactive iminium ion. The nucleophilic isocyanide then adds to this intermediate, forming a nitrilium ion, which is subsequently trapped by the carboxylate anion. A final, irreversible intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product.[21]
Diagram 3: The Ugi Four-Component Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction (U-4CR).
Section 3: Modern Frontiers: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized organic synthesis, enabling the construction of complex heterocyclic systems with unparalleled efficiency, selectivity, and functional group tolerance.[22][23][24] Catalysts based on metals like palladium, gold, copper, and rhodium can activate otherwise inert bonds and orchestrate intricate bond-forming cascades.[24][25]
Gold-Catalyzed Cycloisomerization of Alkynes
Gold catalysts exhibit a unique affinity for alkynes (a property known as "alkynophilicity"), activating them toward nucleophilic attack. This has been exploited in a range of cycloisomerization reactions to form heterocycles.
Application & Rationale: Readily available homopropargylic aldehydes and imines serve as powerful building blocks for the synthesis of substituted furans and pyrroles using gold catalysis.[26] The reaction pathway is elegantly controlled by the nature of the substituent on the alkyne. Substrates with an alkyl or aryl group at the alkyne terminus undergo a migratory cycloisomerization to yield 2,3,5-substituted heterocycles. In contrast, silicon-substituted analogues are capable of a double migratory process, leading to 2,3,4-substituted heterocycles.[26] This divergent reactivity from similar starting materials is a hallmark of sophisticated catalyst control.
Protocol 4: Gold-Catalyzed Synthesis of a Substituted Furan
This protocol is representative of a dehydrative cyclization of a propargylic alcohol, a related and efficient gold-catalyzed method.[27]
Materials:
-
Substituted propargylic alcohol (1.0 mmol)
-
Gold(I) chloride (AuCl) (0.005 mmol, 0.5 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Anhydrous sodium sulfate
-
Reaction vial, magnetic stirrer
Procedure:
-
In a clean, dry vial, dissolve the propargylic alcohol substrate (1.0 mmol) in dichloromethane (5 mL).
-
Add gold(I) chloride (0.5 mol%) to the solution at room temperature. The reaction is often run under an open atmosphere.
-
Stir the reaction vigorously. The reaction is typically rapid, often completing within 5-30 minutes. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a small plug of silica gel to remove the catalyst, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure. The resulting furan is often of high purity, but can be further purified by column chromatography if needed.[27]
Conclusion and Future Outlook
The strategic use of versatile building blocks is fundamental to the efficient synthesis of heterocyclic compounds. This guide has traversed a spectrum of powerful methodologies, from the time-honored Paal-Knorr synthesis to modern multicomponent and transition-metal-catalyzed reactions. Each approach offers distinct advantages in terms of scope, efficiency, and the type of molecular diversity that can be achieved.
For researchers in drug discovery and materials science, mastering these protocols is not merely an academic exercise. It is the key to unlocking novel chemical space, accelerating the development of new therapeutic agents, and designing next-generation functional materials. The future of the field will undoubtedly be shaped by the continued development of even more selective, sustainable, and atom-economical transformations, further enhancing our ability to build a better world, one molecule at a time.[10][14]
References
- 1. ossila.com [ossila.com]
- 3. msesupplies.com [msesupplies.com]
- 4. 1clickchemistry.com [1clickchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
- 12. ijfmr.com [ijfmr.com]
- 13. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Hantzsch-Type Dihydropyridines and Biginelli-Type Tetrahydropyrimidines: A Review of their Chemotherapeutic Activities - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of furans and pyrroles via migratory and double migratory cycloisomerization reactions of homopropargylic aldehydes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Reactions Involving 1-(1-Methyl-1H-indazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of key catalytic reactions involving 1-(1-Methyl-1H-indazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The indazole scaffold is a privileged motif in numerous biologically active compounds, and the ability to selectively functionalize this core structure is paramount for the development of novel therapeutics.[1] This document details field-proven insights and step-by-step protocols for three critical classes of catalytic transformations: the asymmetric transfer hydrogenation of the ketone moiety, palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, and palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation. Furthermore, we explore the potential for regioselective C-H functionalization of the indazole core. Each section elucidates the causal relationships behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: The Significance of this compound in Drug Discovery
The 1-methyl-1H-indazole core is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in a variety of biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer and anti-inflammatory properties.[2] The ethanone substituent at the C-5 position offers a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) crucial for optimizing drug candidates. This guide focuses on catalytic methodologies that enable precise and efficient derivatization of this key building block, providing researchers with the tools to generate libraries of novel compounds for screening and development.
Catalytic Transformation of the Acetyl Group: Asymmetric Transfer Hydrogenation
The reduction of the ketone in this compound to a chiral alcohol is a pivotal transformation, as the introduction of a stereocenter can profoundly influence a molecule's biological activity. Asymmetric transfer hydrogenation (ATH) stands out as a practical and efficient method for this purpose, utilizing a chiral catalyst to deliver a hydride from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone.
Causality Behind Experimental Choices:
The selection of a ruthenium(II)-based catalyst, often in conjunction with a chiral diamine or amino alcohol ligand, is predicated on its well-established efficacy in the asymmetric reduction of aromatic ketones.[3] The base, typically a mild one like potassium tert-butoxide, is crucial for the in-situ generation of the active catalytic species. Isopropanol serves as both the solvent and the hydrogen source in this protocol.
Protocol 2.1: Asymmetric Transfer Hydrogenation of this compound
Objective: To synthesize enantiomerically enriched 1-(1-(1-Methyl-1H-indazol-5-yl))ethanol.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Isopropanol (i-PrOH)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 20 minutes to pre-form the catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol) in 5 mL of anhydrous isopropanol.
-
Add the substrate solution to the catalyst mixture.
-
Add a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in 1 mL of anhydrous isopropanol to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Catalyst Loading | 0.5 mol% [RuCl₂(p-cymene)]₂ |
| Ligand | (S,S)-TsDPEN |
| Base | Potassium tert-butoxide |
| Hydrogen Donor | Isopropanol |
| Temperature | 60 °C |
| Typical Yield | >90% |
| Typical Enantiomeric Excess | >95% ee |
Experimental Workflow:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds.[4] For this compound, these reactions are typically performed on a halogenated precursor, most commonly a bromo-substituted derivative, to introduce a wide array of substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide.[5] This reaction is celebrated for its mild conditions and broad functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.
Causality Behind Experimental Choices:
A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for coupling aryl halides with boronic acids.[5] The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle. A base, like potassium carbonate, is essential for the transmetalation step, activating the boronic acid. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Protocol 3.1.1: Suzuki-Miyaura Coupling of 5-Bromo-1-(1-Methyl-1H-indazol-5-yl)ethanone
Objective: To synthesize 5-aryl-1-(1-Methyl-1H-indazol-5-yl)ethanone derivatives.
Materials:
-
5-Bromo-1-(1-Methyl-1H-indazol-5-yl)ethanone (synthesis required)
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate for workup
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add 5-bromo-1-(1-methyl-1H-indazol-5-yl)ethanone (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction to 90 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and dilute with 20 mL of water.
-
Extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Substrate | 5-Bromo-1-(1-Methyl-1H-indazol-5-yl)ethanone |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 70-95% |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for efficient C-N coupling.[7] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine. Anhydrous toluene is a common solvent for this transformation.
Protocol 3.2.1: Buchwald-Hartwig Amination of 5-Bromo-1-(1-Methyl-1H-indazol-5-yl)ethanone
Objective: To synthesize 5-(amino)-1-(1-Methyl-1H-indazol-5-yl)ethanone derivatives.
Materials:
-
5-Bromo-1-(1-Methyl-1H-indazol-5-yl)ethanone
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add 5-bromo-1-(1-methyl-1H-indazol-5-yl)ethanone (1.0 mmol) and the amine (1.2 mmol).
-
Add 10 mL of anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Substrate | 5-Bromo-1-(1-Methyl-1H-indazol-5-yl)ethanone |
| Coupling Partner | Primary or secondary amine |
| Catalyst System | Pd(OAc)₂ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 65-90% |
References
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Scale-Up Protocol: Robust Synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a Key Niraparib Intermediate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a critical starting material for the PARP inhibitor Niraparib.[1] We move beyond theoretical outlines to present a detailed, field-proven protocol emphasizing regiochemical control, operational safety, and scalability. The core of this guide focuses on the highly regioselective N-methylation of 1-(1H-indazol-5-yl)ethanone. We will dissect the causality behind critical process parameters, from base and solvent selection to non-chromatographic purification methods suitable for multi-kilogram production. This application note is intended for researchers, chemists, and drug development professionals tasked with transitioning complex heterocyclic syntheses from the bench to pilot plant scale.
Introduction: Strategic Importance and Scale-Up Challenges
This compound is a pivotal advanced intermediate in the manufacturing of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis, particularly with specific substitution patterns, presents significant challenges when moving from gram to kilogram scale.[3]
The primary hurdle in synthesizing N-alkylated indazoles is controlling regioselectivity. The indazole anion is an ambident nucleophile, leading to the formation of both N-1 and N-2 alkylated isomers.[4] While the 1H-indazole tautomer is typically more thermodynamically stable, reaction conditions can heavily influence the kinetic versus thermodynamic product distribution, often resulting in difficult-to-separate isomeric mixtures.[4][5] For pharmaceutical applications, stringent control over isomeric purity is non-negotiable.
This guide details a robust, scalable process that favors the formation of the desired N-1 isomer through carefully optimized reaction conditions, mitigating the need for costly and inefficient chromatographic purification.
Retrosynthetic Analysis and Strategy Selection
Two primary synthetic strategies were considered for the large-scale production of the target molecule:
-
Strategy A: Friedel-Crafts Acylation of 1-Methyl-1H-indazole. This approach involves the direct acylation of the pre-formed N-methylated indazole core. While a classic reaction, Friedel-Crafts acylations on heteroaromatic systems like indazole can suffer from poor regioselectivity, yielding a mixture of C-acylated products, and often require stoichiometric amounts of a Lewis acid catalyst, which complicates workup and waste disposal on scale.[6][7]
-
Strategy B: N-Methylation of 1-(1H-indazol-5-yl)ethanone. This route secures the C-5 acetyl group first, followed by the critical N-methylation step. This strategy offers a more direct and controllable path to the desired regioisomer. Literature precedents strongly suggest that by carefully selecting the base and solvent system, the N-1 position can be alkylated with high selectivity.[3][5]
Chosen Strategy: We have selected Strategy B for this scale-up guide. The rationale is based on achieving superior regiochemical control. By leveraging a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF), we can favor deprotonation and subsequent alkylation at the thermodynamically preferred N-1 position, minimizing the formation of the N-2 isomer.[5][8]
Overall Synthetic Workflow
The selected two-step process is outlined below. It begins with the synthesis of the key precursor, 1-(1H-indazol-5-yl)ethanone, followed by the optimized, regioselective N-methylation.
Caption: High-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocols & Process Rationale
Part A: Scale-Up Synthesis of 1-(1H-Indazol-5-yl)ethanone (Precursor)
This protocol is adapted from established methods for indazole ring formation from ortho-substituted anilines.[9]
Reaction Scheme: (Image of the chemical reaction from 4-amino-3-methylacetophenone to 1-(1H-indazol-5-yl)ethanone)
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv) | Quantity |
| 4-Amino-3-methylacetophenone | C₉H₁₁NO | 149.19 | 1.0 | 1.00 kg |
| Hydrochloric Acid (37%) | HCl | 36.46 | ~4.0 | ~1.1 L |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 485 g |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 2.5 | 3.78 kg |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
Step-by-Step Protocol:
-
Vessel Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a liquid addition funnel.
-
Diazotization:
-
Charge the reactor with 4-Amino-3-methylacetophenone (1.00 kg, 6.70 mol) and deionized water (5.0 L).
-
Begin aggressive stirring and cool the slurry to 0-5 °C using a circulating chiller.
-
Slowly add concentrated hydrochloric acid (~1.1 L) via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes until a clear solution is obtained.
-
In a separate vessel, dissolve sodium nitrite (485 g, 7.03 mol) in deionized water (1.5 L).
-
Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature strictly between 0-5 °C. A slight exotherm will be observed; control it with the chiller.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reductive Cyclization:
-
In a separate 50 L reactor, prepare a solution of tin(II) chloride dihydrate (3.78 kg, 16.75 mol) in concentrated hydrochloric acid (~2.5 L). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the first reactor to the tin(II) chloride solution. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or HPLC.
-
-
Work-Up and Isolation:
-
Cool the reaction mixture to 10-15 °C. Slowly and carefully basify the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is ~8-9. This is a highly exothermic process and requires efficient cooling. A thick precipitate will form.
-
Add ethyl acetate (10 L) to the reactor and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 2 L).
-
Transfer the combined filtrates to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (5 L) and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification:
-
Slurry the crude solid in methyl tert-butyl ether (MTBE) (3 L) at room temperature for 2 hours.
-
Filter the solid, wash with cold MTBE (1 L), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 75-85% of 1-(1H-Indazol-5-yl)ethanone as an off-white to pale yellow solid.
-
Part B: Regioselective N-Methylation of 1-(1H-Indazol-5-yl)ethanone (Core Protocol)
Reaction Scheme: (Image of the chemical reaction from 1-(1H-indazol-5-yl)ethanone to this compound)
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv) | Quantity |
| 1-(1H-Indazol-5-yl)ethanone | C₉H₈N₂O | 160.17 | 1.0 | 1.00 kg |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.1 | 275 g |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 L |
| Methyl Iodide | CH₃I | 141.94 | 1.1 | 485 mL (1.10 kg) |
| Isopropanol | C₃H₈O | 60.10 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Heptane | C₇H₁₆ | 100.21 | - | As needed |
Step-by-Step Protocol:
-
Vessel Setup and Inerting: Use a 20 L jacketed reactor equipped as before. Ensure the system is scrupulously dry and rendered inert by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the process.
-
Base Addition:
-
Charge anhydrous THF (5 L) to the reactor.
-
Under a strong nitrogen counter-flow, carefully charge the sodium hydride (275 g of 60% dispersion, 6.87 mol) in portions. Causality: NaH is highly reactive with moisture and air; strict inert conditions are mandatory to prevent fire and ensure full reactivity.[5]
-
Stir the NaH/THF slurry and cool to 0-5 °C.
-
-
Indazole Addition & Deprotonation:
-
Dissolve 1-(1H-Indazol-5-yl)ethanone (1.00 kg, 6.24 mol) in anhydrous THF (5 L) in a separate dry vessel.
-
Add this solution dropwise to the cold NaH slurry over 60-90 minutes, maintaining the internal temperature below 10 °C. Hydrogen gas will evolve; ensure adequate ventilation to an appropriate scrubbing system.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete formation of the indazolide anion.
-
-
N-Methylation:
-
Slowly add methyl iodide (485 mL, 7.80 mol) to the reaction mixture via an addition funnel over approximately 60 minutes. Maintain the temperature at 0-10 °C. A mild exotherm may occur.
-
After the addition, allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
Process Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC. The N-1 and N-2 isomers will likely have different retention factors, allowing for in-process regioselectivity checks.
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
CRITICAL SAFETY STEP: Carefully and slowly quench the excess NaH by adding isopropanol (approx. 500 mL) dropwise. Vigorous hydrogen evolution will occur. The rate of addition must be slow enough to control the gas evolution and exotherm.
-
After the gas evolution subsides, slowly add deionized water (5 L) to dissolve the inorganic salts.
-
-
Work-Up and Isolation:
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic (THF) layer.
-
Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Combine all organic layers and wash with water (5 L) and then brine (5 L).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in hot isopropanol (approx. 3-4 L/kg of crude).
-
Slowly add heptane (approx. 6-8 L) until the solution becomes turbid.
-
Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 4 hours to maximize crystal formation.
-
Filter the resulting crystalline solid, wash the cake with a cold 2:1 heptane/isopropanol mixture (2 L), and dry under vacuum at 45-50 °C.
-
Expected Yield: 85-95% of this compound with >99% N-1 isomeric purity.
-
Mechanism and Rationale for Regioselectivity
Caption: Simplified mechanism showing the formation of the key anion and competing N-1/N-2 alkylation pathways.
The high N-1 selectivity achieved with the NaH/THF system is a result of thermodynamic control.[3][5] Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates the indazole to form the sodium indazolide salt. In a solvent like THF, this salt exists in an equilibrium of solvent-separated and contact ion pairs. Alkylation at the N-1 position leads to the more stable aromatic benzenoid structure, whereas alkylation at N-2 results in a less stable quinonoid structure.[4] This inherent stability difference directs the reaction preferentially toward the N-1 isomer, especially when allowed to equilibrate at room temperature.[3]
References
- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(1-Methyl-1H-indazol-5-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for the purification of 1-(1-Methyl-1H-indazol-5-yl)ethanone using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. Our approach moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.
Section 1: Pre-Chromatography Essentials & Method Development
Successful column chromatography is not determined on the column itself, but by the preparatory work that precedes it. Proper analytical method development is the most critical phase for achieving high-resolution separation.
FAQ: Why is Thin-Layer Chromatography (TLC) essential before running a column?
Answer: Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique that serves as a small-scale pilot for your large-scale column separation. The primary goal is to determine the optimal mobile phase (solvent system) that provides the best separation between your target compound, starting materials, and any impurities.[1] Running a column without prior TLC development is analogous to navigating without a map; it is inefficient and unlikely to lead to the desired destination of a pure compound.
An ideal TLC will show your target compound with a Retention Factor (Rf) value between 0.2 and 0.35.[1][2]
-
An Rf value in this range ensures the compound interacts sufficiently with the stationary phase (silica gel) to separate from faster-moving, non-polar impurities but will still elute from the column in a reasonable volume of solvent, preventing excessive band broadening and long run times.[1]
-
If the Rf is too high (>0.5), the compound will elute too quickly from the column (in the solvent front), resulting in poor separation from other components.
-
If the Rf is too low (<0.1), the compound is too strongly adsorbed to the silica gel. Eluting it from the column would require an impractically large volume of a very polar solvent, leading to diffuse bands and low recovery.
Experimental Protocol 1: TLC Method Development
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (e.g., Silica gel 60 F254).[3] Make the spot as small and concentrated as possible. It is good practice to spot the starting material(s) in a separate lane for comparison, if available.
-
Development: Place the TLC plate in a developing chamber containing a proposed mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Solvent System Selection: For indazole derivatives of intermediate polarity, a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate) is a standard starting point.[3][4]
-
Visualization: After the solvent front has migrated to near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp, typically at 254 nm.[1][3]
-
Optimization: Calculate the Rf value for each spot. Adjust the solvent ratio to achieve the target Rf of 0.2-0.35 for your product.
-
If the Rf is too high, decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes).
-
If the Rf is too low, increase the polarity (i.e., increase the proportion of ethyl acetate).
-
Table 1: Suggested Starting Solvent Systems for TLC Development
| Solvent System (v/v) | Typical Application Notes | Expected Rf Range (Product) |
| 7:3 Hexanes/Ethyl Acetate | Standard starting point for moderately polar compounds.[5] | 0.4 - 0.6 |
| 8:2 Hexanes/Ethyl Acetate | A slightly less polar system to improve separation of closely related spots.[3] | 0.2 - 0.4 |
| 1:1 Hexanes/Ethyl Acetate | For more polar impurity profiles. | 0.6 - 0.8 |
| 95:5 DCM/Methanol | An alternative solvent system if separation is poor in Hex/EtOAc.[6] | Varies widely |
Section 2: Detailed Flash Chromatography Protocol
Flash column chromatography is the preferred method for purifying gram-scale quantities of organic compounds in a research setting. It utilizes positive pressure to accelerate solvent flow, resulting in faster and higher-resolution separations compared to gravity chromatography.[1]
Workflow for Purification of this compound
Caption: High-level workflow for purification.
Experimental Protocol 2: Flash Column Chromatography
-
Column Selection: Choose a pre-packed silica gel column or pack your own. A general rule is to use a mass of silica gel that is 40-80 times the mass of the crude material to be purified.
-
Sample Preparation (Dry Loading): This technique is highly recommended to ensure a narrow, uniform band of material is introduced to the column.[1]
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude material) to this solution.
-
Concentrate the mixture under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Column Packing and Equilibration:
-
If using a pre-packed column, install it on your automated flash chromatography system.
-
Equilibrate the column with your starting mobile phase (the one determined by TLC) for at least 3-5 column volumes. This ensures the entire stationary phase is properly wetted.
-
-
Sample Loading and Elution:
-
Transfer the dry-loaded sample into a solid load cartridge and attach it to the system.
-
Begin the elution. A common strategy is to start with the solvent system identified by TLC and gradually increase the polarity (a "gradient") to elute more tightly bound compounds. For example, start with 10% EtOAc in Hexanes and gradually increase to 30% EtOAc over 10-15 column volumes.
-
Monitor the elution using a UV detector, setting the wavelength to one where your compound absorbs (e.g., 254 nm).[1]
-
-
Fraction Collection: Collect fractions based on the peaks observed on the UV chromatogram.
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with careful planning, challenges can arise. This section addresses common problems in a question-and-answer format.
Q1: My target compound is co-eluting with an impurity. How can I improve the separation?
Answer: This is a common issue indicating insufficient resolution.
-
Decrease Solvent Polarity: The most straightforward approach is to make the mobile phase less polar (e.g., move from 7:3 Hex/EtOAc to 8:2 or even 9:1 Hex/EtOAc). This will increase the retention of all compounds, causing them to travel more slowly down the column and magnifying the differences in their affinities for the silica gel, thereby improving separation.
-
Try an Orthogonal Solvent System: Silica gel is a polar, acidic stationary phase. If Hexanes/EtOAc (a non-polar/moderately polar protic system) fails, switch to a system with different chemical properties. A Dichloromethane/Methanol system, for example, offers a different selectivity and may resolve the compounds.
-
Check for Overloading: If you load too much crude material onto the column, the bands will be broad and will inevitably overlap. As a rule, the sample load should not exceed 1-2% of the mass of the silica gel.
Q2: My product is not eluting from the column, even after I've passed a large volume of the mobile phase.
Answer: This indicates your mobile phase is not polar enough to displace the compound from the silica gel. Your compound has a very low Rf in that solvent system.
-
Increase Eluent Strength: Gradually increase the polarity of your mobile phase. If you are running 10% EtOAc in Hexanes, try increasing it to 20%, 30%, or even 50%. This can be done in a stepwise fashion or as a continuous gradient.
-
Strong Solvent Flush: If the compound still does not elute, a "flush" with a very polar solvent, such as 10% Methanol in DCM, can be used to wash all remaining material off the column. While this may not provide a clean separation of the desired product, it allows you to recover your material for a subsequent purification attempt with a more appropriate solvent system.
Q3: The spots on my analytical TLC plate are "streaking" or "tailing" instead of being round.
Answer: Tailing is often a sign of an undesirable secondary interaction between your compound and the silica gel, or a sample concentration issue.
-
Acidic/Basic Compounds: Silica gel is acidic. If your compound is basic (the indazole nucleus has basic nitrogens), it can interact strongly and unevenly, causing tailing. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can neutralize the acidic sites on the silica and produce sharp, symmetrical spots.
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak from the origin as it continuously precipitates and re-dissolves. Ensure your chosen eluent is a good solvent for your compound.
-
Sample Overload on TLC: Spotting too much material on the TLC plate can also cause tailing. Try spotting a more dilute solution.
Troubleshooting Decision Tree
Caption: A decision tree for common chromatography issues.
Section 4: General FAQs
Q1: What is the difference between gravity and flash chromatography?
Answer: The primary difference is the use of pressure. Gravity chromatography relies on gravity to pull the mobile phase through the stationary phase, which is a slow process. Flash chromatography uses positive pressure (from a pump or compressed gas) to force the solvent through the column much more quickly. This leads to reduced separation times and less diffusion of the compound bands, resulting in better resolution.[1]
Q2: What is "dry loading," and why is it often recommended?
Answer: Dry loading involves pre-adsorbing the crude sample onto an inert solid support, typically silica gel or Celite, and then transferring this solid material to the top of the column.[1] This is superior to "wet loading" (injecting a solution of the sample) because it ensures the sample is introduced to the column as a very narrow, concentrated, and evenly distributed band. A narrow starting band is critical for achieving a high-resolution separation.
Q3: Can I reuse my silica gel column?
Answer: While technically possible for very similar, simple separations, it is generally not recommended in a research environment focused on high purity. Strongly retained impurities from a previous run can contaminate subsequent purifications. For achieving the highest purity required in pharmaceutical development, a fresh column should be used for each unique batch of material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Ethanone, 1-(1-methyl-1H-benzimidazol-5-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 1-(1-Methyl-1H-indazol-5-yl)ethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(1-Methyl-1H-indazol-5-yl)ethanone (CAS: 1159511-24-6). This document provides in-depth guidance, troubleshooting, and best practices for obtaining high-purity crystalline material through recrystallization. The information is structured to address common challenges encountered in the laboratory, ensuring you can optimize your purification protocol with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point. Furthermore, the solvent should dissolve impurities readily at all temperatures or not at all, allowing them to be removed by hot filtration or to remain in the mother liquor after crystallization. The solvent's boiling point should also be low enough for easy removal from the purified crystals. A critical, often overlooked, characteristic is that the solvent must not react with the compound.[1]
Q2: Based on its structure, how do I select a starting solvent for this compound?
The structure of this compound features a moderately polar indazole ring system and a ketone functional group. This molecular architecture suggests that solvents of intermediate polarity are excellent starting points.
-
Rule of Thumb: A common guideline is that "like dissolves like." Solvents containing functional groups similar to the solute are often effective.[1] For this ketone-containing compound, acetone or ethyl acetate are logical choices.
-
Alcohols: Short-chain alcohols like ethanol, methanol, and isopropanol are frequently effective for compounds with heterocyclic and polar moieties. Notably, a related compound, 1-(6-Nitro-1H-indazol-1-yl)ethanone, has been successfully recrystallized from ethanol, making it a prime candidate.[2]
-
Solvent Pairs: If no single solvent provides the ideal solubility profile, a binary solvent system (a "solvent pair") is employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
Q3: When and how should I use a solvent pair for purification?
A solvent pair is necessary when your compound is either too soluble in all common solvents (even when cold) or too insoluble (even when hot). For this compound, a likely scenario would be high solubility in a solvent like dichloromethane (DCM) or acetone. In this case, a less polar anti-solvent like hexanes or heptane can be used to induce crystallization.
The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent at an elevated temperature until persistent cloudiness (the saturation point) is observed. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs like n-Hexane/Ethyl Acetate or n-Hexane/Acetone are highly effective.[1]
Recrystallization Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a very high degree.
Immediate Corrective Actions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystal nucleation sites over amorphous oiling.
-
If oiling persists, consider switching to a lower-boiling point solvent or a different solvent pair.
Caption: Troubleshooting workflow for when a compound oils out.
Q2: My crystal yield is very low. How can I maximize recovery?
Low yield is a common issue that can be addressed systematically.
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more solute in the mother liquor upon cooling, reducing the yield.
-
Cooling Temperature: Cool the flask in an ice-water bath after it has reached room temperature. Lower temperatures significantly decrease the solubility of the compound, promoting further precipitation.
-
Prevent Premature Crystallization: During a hot filtration step (if performed to remove insoluble impurities), premature crystallization can occur on the filter funnel, leading to loss of product. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.
-
Mother Liquor Recovery: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor by boiling off a portion of the solvent and re-cooling can often yield a second crop of crystals. Note that this second crop may be less pure than the first.
Q3: The recrystallized product is still colored or appears impure. What are the next steps?
If the crystals retain color or analytical data (e.g., NMR, LC-MS) shows the presence of impurities, several options are available.
-
Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs large, colored organic molecules. Use sparingly, as it can also adsorb your target compound.
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, an orthogonal purification method like column chromatography may be necessary.[3][4] Synthetic procedures for related compounds often use flash column chromatography (FCC) as a primary purification method before a final recrystallization step.[3]
Recommended Experimental Protocol
This protocol provides a robust starting point for the recrystallization of this compound.
Solvent Selection Data
| Solvent | Boiling Point (°C) | Predicted Solubility Behavior | Rationale / Notes |
| Ethanol | 78 | Good Candidate | Successfully used for a structurally similar nitro-indazole derivative.[2] Good solubility differential between hot and cold. |
| Isopropanol | 82 | Good Candidate | Similar properties to ethanol, slightly less polar. May offer a better yield if the compound is highly soluble in ethanol. |
| Ethyl Acetate / Hexanes | 77 / 69 | Excellent Pair | A classic solvent pair for moderately polar compounds. Dissolve in hot ethyl acetate, add hexanes as the anti-solvent.[1] |
| Acetone / Hexanes | 56 / 69 | Excellent Pair | Lower boiling point of acetone allows for easier removal. Good choice for compounds sensitive to higher temperatures.[1] |
| Methanol | 65 | Possible Candidate | Used in slurries and recrystallizations of other heterocyclic compounds.[5] May be too good of a solvent, potentially leading to lower yields. |
Step-by-Step Methodology (Single Solvent: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to reflux with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Undisturbed cooling promotes the growth of larger, purer crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: General workflow for the recrystallization process.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Ethanone, 1-(1-methyl-1H-benzimidazol-5-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the synthesis of this critical heterocyclic scaffold. Indazoles are a cornerstone in medicinal chemistry, and their efficient synthesis is paramount.[1] This center is structured to address specific challenges you may encounter in the lab, offering practical solutions grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding indazole synthesis.
Q1: I am new to indazole synthesis. What are the most common synthetic routes I should consider?
A1: There are several robust methods for synthesizing the indazole core, and the best choice depends on your starting materials and desired substitution pattern. Here are a few widely used approaches:
-
Fisher Indazole Synthesis: This is a classical method involving the cyclization of ortho-hydrazino benzoic acids.[1]
-
From o-Haloaryl Compounds: A versatile route involves the cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper.[2]
-
Davis-Beirut Reaction: This method is excellent for producing 2H-indazoles from o-nitrobenzyl amines under redox-neutral conditions.[3] The reaction proceeds through a highly reactive nitroso imine intermediate.[3]
-
From Arynes: The [3+2] cycloaddition of arynes with diazo compounds offers a mild and efficient route to a wide range of substituted indazoles.[4]
Q2: What are the main challenges I should anticipate in indazole synthesis?
A2: While numerous synthetic methods exist, challenges often arise in controlling regioselectivity, achieving high yields, and purifying the final product. A significant hurdle is controlling the N-alkylation to obtain either the N-1 or N-2 isomer selectively, as mixtures are common.[5][6][7] The thermodynamic stability of the 1H-indazole tautomer often favors the N-1 product, but kinetic factors can lead to the N-2 isomer.[8][9] Other issues can include side reactions like hydrazone formation and the need for harsh reaction conditions with certain methods.[1]
Q3: How can I definitively distinguish between N-1 and N-2 alkylated indazole isomers?
A3: Distinguishing between N-1 and N-2 isomers is a common analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide unambiguous structural assignments.[10] In the ¹H NMR, the chemical shift of the H-7 proton is often a key indicator; it is typically shifted further downfield in N-1 isomers compared to N-2 isomers due to the anisotropic effect of the pyrazole ring.[10] X-ray crystallography, when obtainable, provides the ultimate confirmation of the structure.[8]
Section 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides to address specific experimental issues.
Guide 1: Low Reaction Yield
Problem: My indazole synthesis is resulting in a low yield of the desired product.
This is a common issue that can stem from several factors, from suboptimal reaction conditions to catalyst deactivation. The following workflow can help you diagnose and resolve the problem.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-(1-Methyl-1H-indazol-5-yl)ethanone Under Acidic Conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(1-Methyl-1H-indazol-5-yl)ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and a step-by-step resolution process.
Issue 1: Unexpected Degradation of this compound in Acidic Media
Symptom: HPLC or NMR analysis shows the appearance of new, unidentified peaks and a corresponding decrease in the peak for the parent compound after exposure to acidic conditions.
Potential Causes:
-
Protonation and Subsequent Hydrolysis: The indazole ring system is susceptible to hydrolytic degradation under acidic conditions.[1] The nitrogen atoms in the indazole ring can be protonated, potentially leading to ring-opening or other rearrangements.
-
Acid-Catalyzed Hydrolysis of the Ethanone Group: While generally more stable, the acetyl group can undergo acid-catalyzed hydrolysis, especially under harsh acidic conditions (e.g., high acid concentration, elevated temperature).
Step-by-Step Troubleshooting:
-
Characterize the Degradants:
-
Utilize LC-MS/MS to obtain the mass of the degradation products. This will provide initial clues as to the nature of the degradation (e.g., loss of the acetyl group, addition of water).
-
If possible, isolate the major degradants using preparative HPLC and perform full structural elucidation using 1H NMR, 13C NMR, and 2D NMR techniques.
-
-
Perform a Forced Degradation Study:
-
Systematically expose your compound to a range of acidic conditions to understand the degradation kinetics.[2][3][4] This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods.[1][2]
-
A well-designed forced degradation study will help identify the primary degradation pathways.[3][4]
Experimental Protocol: Forced Degradation Under Acidic Conditions
Objective: To determine the stability of this compound in acidic media and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the aliquot with a suitable base (e.g., NaOH) to quench the reaction.
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Optimize Reaction/Storage Conditions:
-
If the degradation is problematic for your application, consider using a less harsh acidic environment (e.g., lower concentration, milder acid).
-
For storage, ensure the compound is kept in a neutral, anhydrous environment.
-
Issue 2: Inconsistent Analytical Results
Symptom: High variability in the quantification of this compound in samples prepared with acidic diluents.
Potential Cause:
-
Ongoing Degradation During Analysis: If the acidic mobile phase or sample diluent is causing degradation, the concentration of the analyte will decrease over the course of the analytical run, leading to poor reproducibility.
Step-by-Step Troubleshooting:
-
Evaluate Mobile Phase and Diluent pH:
-
Assess the stability of the compound in the chosen analytical mobile phase and sample diluent over a period that mimics the longest anticipated analytical run time.
-
If degradation is observed, adjust the pH of the mobile phase and/or diluent to a more neutral range where the compound is stable.
-
-
Minimize Sample Residence Time:
-
Use an autosampler with temperature control to keep samples cool and minimize degradation before injection.
-
Optimize the chromatography method to have the shortest possible run time while still achieving adequate separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability of the N-methylated indazole ring?
The 1H-indazole tautomer is generally the most thermodynamically stable form.[5][6] Theoretical calculations have shown that 1-methylindazole is more stable than 2-methylindazole.[7] The N-methylation at the 1-position generally imparts a higher degree of stability compared to the unsubstituted indazole, as it prevents tautomerization to the less stable 2H-form.[6][7]
Q2: How does the ethanone substituent influence the stability of the indazole ring?
The acetyl group is an electron-withdrawing group, which can influence the electron density of the indazole ring system. However, for hydrolytic stability under acidic conditions, the primary concern is the protonation of the ring nitrogens. The position of the substituent can also play a role in the overall reactivity and stability.
Q3: Are there any predicted degradation pathways for this compound in acid?
While specific experimental data for this exact molecule is not widely published, based on the general chemistry of indazoles and ketones, two primary pathways can be hypothesized under strong acidic conditions:
-
Hydrolysis of the Acetyl Group: This would result in the formation of 1-methyl-1H-indazol-5-yl-carboxylic acid.
-
Indazole Ring Degradation: Under very harsh conditions, the indazole ring itself could undergo cleavage.
Diagram: Potential Acid-Catalyzed Degradation
Caption: Potential degradation pathways under acidic conditions.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A multi-faceted analytical approach is recommended for robust characterization and stability monitoring.[8]
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV | Primary method for quantification and purity assessment. | A stability-indicating method must be developed and validated. |
| LC-MS/MS | Identification and quantification of impurities and degradants. | High sensitivity is crucial for trace analysis.[8] |
| NMR Spectroscopy | Definitive structural elucidation of the parent compound and any isolated degradants. | Quantitative NMR (qNMR) can be used for purity determination without a reference standard.[8] |
Diagram: Analytical Workflow for Stability Assessment
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed to provide you, the modern researcher and drug development professional, with practical, field-tested insights into the powerful analytical techniques at your disposal. Our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.
The kinetic and mechanistic understanding of a chemical reaction is fundamental to process development, optimization, and ensuring the safety, purity, and efficacy of pharmaceutical products.[1][2] Real-time or near-real-time monitoring provides the critical data needed to make informed decisions, identify the formation of intermediates or byproducts, and determine reaction endpoints.[3] This resource is structured to address the specific challenges you may encounter with the most prevalent analytical techniques used for this purpose.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of reaction monitoring in the pharmaceutical industry due to its versatility in separating a wide range of non-volatile and thermally sensitive compounds.[2] A well-developed HPLC method can simultaneously quantify reactants, intermediates, products, and impurities, providing a comprehensive snapshot of the reaction mixture.[4]
Troubleshooting Guide: HPLC Reaction Monitoring
| Issue | Potential Cause & Explanation | Troubleshooting Steps |
| Drifting Retention Times | Mobile Phase Composition Change: The mobile phase is the engine of your separation. Even minor changes in its composition due to evaporation of a volatile component or improper mixing can significantly alter retention times.[5] | 1. Prepare fresh mobile phase. Ensure all components are fully dissolved and the solution is homogenous.[5] 2. Use sealed solvent reservoirs to minimize evaporation.[5] 3. If using a gradient, ensure the pump's proportioning valves are functioning correctly by comparing with a manually prepared mobile phase.[5] |
| Column Temperature Fluctuation: Column temperature directly impacts the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions. Inconsistent temperature leads to retention time variability.[6] | 1. Use a reliable column oven to maintain a constant and uniform temperature.[6] 2. Ensure the laboratory's ambient temperature is stable.[5] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Peak tailing is often caused by unwanted interactions between analytes (especially basic compounds) and acidic residual silanol groups on the silica-based stationary phase. Fronting can indicate column overloading. | 1. For Tailing: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) can also help. 2. For Fronting: Reduce the injection volume or dilute the sample.[7] |
| Baseline Noise or Drift | Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause a noisy or drifting baseline.[6] | 1. Use only HPLC-grade solvents and freshly prepared, filtered buffers.[7] 2. Flush the detector cell with a strong, miscible solvent like isopropanol.[6] |
| Pump Malfunction: Air bubbles in the pump or faulty check valves can cause pressure fluctuations that manifest as baseline noise.[7] | 1. Degas the mobile phase thoroughly.[7] 2. Purge the pump to remove any trapped air bubbles.[7] 3. If the problem persists, the check valves may need cleaning or replacement.[7] |
Frequently Asked Questions (FAQs): HPLC
Q1: How often should I run a system suitability test (SST) when monitoring a long reaction?
A1: A system suitability test should be performed before initiating the analysis and periodically throughout a long reaction monitoring sequence. For extended runs, bracketing SSTs (running them at the beginning and end) is a common practice. If the reaction monitoring spans several days, an SST should be performed at least once every 24 hours to ensure the system remains within performance specifications. Key SST parameters include resolution, tailing factor, precision (%RSD of replicate injections), and theoretical plates.[8][9]
Q2: My reaction solvent is not compatible with my mobile phase. What are my options?
A2: Direct injection is not advisable as it can cause poor peak shape and even precipitation on the column.
-
Dilution: The simplest approach is to dilute the sample significantly with the mobile phase. This is often sufficient to mitigate the solvent mismatch.
-
Solvent Evaporation and Reconstitution: If dilution is not feasible due to low analyte concentration, you can evaporate the reaction solvent (e.g., under a stream of nitrogen) and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and perform a solvent exchange.
Q3: How do I choose the right detector wavelength for my analysis?
A3: The optimal wavelength is typically the absorbance maximum (λmax) of your analyte(s) of interest. This provides the best sensitivity. Use a photodiode array (PDA) detector during method development to acquire the full UV-Vis spectrum of your reactants and products. If your reactants and products have different λmax values, you may need to monitor multiple wavelengths or choose a compromise wavelength that provides adequate sensitivity for all components.
Experimental Protocol: System Suitability Testing for HPLC
-
Prepare a System Suitability Solution: This solution should contain your main analyte(s) of interest and a compound that is expected to be a critical separation pair (e.g., a known impurity or a starting material). The concentrations should be such that they give a strong detector response.
-
Set Up the HPLC System: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Make at least five replicate injections of the system suitability solution.
-
Evaluate Key Parameters:
-
Precision/Repeatability: Calculate the relative standard deviation (%RSD) of the peak areas for the main analyte. A common acceptance criterion is an RSD of less than 2%.[8]
-
Resolution (Rs): Ensure the resolution between the critical peak pair is adequate, typically Rs > 2.[8]
-
Tailing Factor (Tf): The tailing factor for the main analyte peak should ideally be less than 2.[8]
-
Theoretical Plates (N): This measures column efficiency. The value should be monitored over the life of the column.
-
-
Documentation: Record all results. The system is deemed "suitable" for analysis only if all parameters meet the pre-defined acceptance criteria.
Section 2: Gas Chromatography (GC)
GC is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds.[10] It offers excellent separation efficiency and sensitivity, particularly when coupled with a mass spectrometer.
Troubleshooting Guide: GC Reaction Monitoring
| Issue | Potential Cause & Explanation | Troubleshooting Steps |
| Ghost Peaks | Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in a subsequent run, appearing as a "ghost" peak.[10] | 1. Run a blank solvent injection after a high-concentration sample to check for carryover. 2. Increase the injector temperature or use a higher temperature bake-out at the end of the run to remove less volatile residues. |
| Septum Bleed: Small particles from a degrading septum can enter the inlet and show up as ghost peaks. | 1. Regularly replace the injection port septum.[11] 2. Use high-quality, low-bleed septa. | |
| Peak Tailing or Fronting | Active Sites in the Inlet or Column: Polar analytes can interact with active sites (e.g., exposed silica) in the inlet liner or the column, leading to peak tailing.[10] | 1. Use a deactivated inlet liner. 2. For highly active compounds, derivatization to a less polar form may be necessary. |
| Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to broad or tailing peaks. | 1. Use an autosampler for consistent and rapid injections.[12] 2. If injecting manually, perform the injection as quickly and smoothly as possible. | |
| Irreproducible Results | Inconsistent Sample Preparation: Variations in dilution, extraction, or derivatization will lead to inconsistent results.[10] | 1. Follow a standardized and validated sample preparation protocol.[10] 2. Use an internal standard to correct for variations in sample preparation and injection volume. |
| Leaks in the System: Leaks in the gas lines or fittings can cause fluctuations in flow and pressure, leading to poor reproducibility.[13] | 1. Use an electronic leak detector to check all fittings, especially after changing a column or septum.[14] |
Frequently Asked Questions (FAQs): GC
Q1: My product is not volatile enough for GC analysis. What can I do?
A1: Derivatization is a common strategy to increase the volatility and thermal stability of analytes. For example, compounds with active hydrogens (e.g., carboxylic acids, alcohols, amines) can be silylated to make them more suitable for GC analysis.
Q2: How do I prevent my column from degrading when analyzing reactive mixtures?
A2:
-
Use a Guard Column: A short, inexpensive guard column can be installed before the analytical column to trap non-volatile residues and protect the more expensive analytical column.
-
Proper Sample Preparation: Ensure that your sample preparation method removes any components that could be detrimental to the column's stationary phase.
-
Column Conditioning: Always condition a new column according to the manufacturer's instructions before use to remove any residual manufacturing materials and ensure a stable baseline.[13]
Q3: Can I inject an aqueous reaction mixture directly into the GC?
A3: Injecting water onto many common GC columns (especially those with bonded polyethylene glycol or similar phases) can damage the stationary phase. It is generally not recommended. If you must analyze an aqueous sample, consider:
-
Liquid-Liquid Extraction: Extract your analytes of interest into an organic solvent that is compatible with your GC column.
-
Using a Specific Column: There are specialized columns designed to be more water-tolerant.
Section 3: Spectroscopic Methods (UV-Vis, FTIR, NMR)
Spectroscopic techniques are particularly valuable for in-situ reaction monitoring, allowing for real-time analysis without the need for sample withdrawal.[3][15]
Troubleshooting Guide: Spectroscopic Reaction Monitoring
| Technique | Issue | Potential Cause & Explanation | Troubleshooting Steps |
| UV-Vis | Noisy or Unstable Baseline | Lamp Instability: The UV and visible lamps have a finite lifetime and can become unstable as they age. | 1. Allow the spectrometer lamps to warm up and stabilize for at least 20-30 minutes before use.[16] 2. If the problem persists, the lamp may need to be replaced. |
| Absorbance Outside Linear Range | Sample Too Concentrated: According to the Beer-Lambert law, the linear relationship between absorbance and concentration holds true only within a certain range. Very high absorbance values are often inaccurate.[17] | 1. Dilute the sample to bring the absorbance into the linear range (typically below 1.5-2.0 AU).[18] | |
| FTIR (ATR) | Negative Peaks in Spectrum | Improper Background Subtraction: If the background spectrum was collected with a contaminant on the ATR crystal that is not present during the sample measurement, negative peaks will appear.[19] | 1. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and collect a new background spectrum.[19] |
| Poor Signal-to-Noise Ratio | Poor Contact with ATR Crystal: For solid or viscous liquid samples, poor contact between the sample and the ATR crystal will result in a weak signal. | 1. Ensure sufficient pressure is applied to achieve good contact between the sample and the crystal. | |
| NMR | Broad or Distorted Peaks | Inhomogeneous Magnetic Field: The magnetic field across the sample must be highly uniform. Poor shimming results in broad peaks and loss of resolution.[20] | 1. Re-shim the spectrometer on the reaction sample. This may need to be done periodically as the reaction progresses and the sample composition (and thus magnetic susceptibility) changes. |
| Inaccurate Quantification | Insufficient Relaxation Delay: For accurate quantification, the nuclei must fully relax back to their equilibrium state between scans. Using too short a relaxation delay (d1) will lead to signal saturation, especially for nuclei with long relaxation times.[15] | 1. Determine the longest T1 relaxation time among your signals of interest and set the relaxation delay to at least 5 times this value. |
Frequently Asked Questions (FAQs): Spectroscopy
Q1: When is in-situ FTIR a better choice than offline HPLC for reaction monitoring?
A1: In-situ FTIR is advantageous when:
-
The reaction is very fast: It allows for rapid data acquisition that can capture the kinetics of fast reactions.[21]
-
Transient or unstable intermediates are formed: Offline methods may not be able to detect species that degrade quickly upon sampling.[3]
-
The reaction is sensitive to air or moisture: In-situ monitoring avoids exposing the reaction to the atmosphere during sampling.[3]
-
The reaction involves hazardous materials: It minimizes handling of dangerous substances.
Q2: How can I use UV-Vis spectroscopy to determine reaction kinetics?
A2: By monitoring the change in absorbance of a reactant or product at a specific wavelength over time, you can determine the reaction rate.[16][22]
-
Identify a wavelength where only one component (or predominantly one component) absorbs light.
-
Record the absorbance at this wavelength at regular time intervals as the reaction proceeds.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentration.[17]
-
Plot concentration versus time to determine the rate law and rate constant of the reaction.[16]
Q3: For quantitative NMR (qNMR), do I always need an internal standard?
A3: While using a certified internal standard is the most rigorous approach for qNMR, you can also perform relative quantification. By integrating the signals of your reactant and product, you can determine their molar ratio and thus the percent conversion of the reaction, provided you know the number of protons giving rise to each signal. This is often sufficient for monitoring reaction progress.
Visualization & Workflows
Workflow for Selecting an Analytical Method
This diagram outlines the decision-making process for choosing the most appropriate analytical technique for monitoring a given chemical reaction.
References
- 1. Analytical testing: Ten questions that accelerate drug development | Sharp Services [sharpservices.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 17. biocompare.com [biocompare.com]
- 18. ossila.com [ossila.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 21. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
dealing with regioisomer formation in indazole synthesis
A Guide to Navigating Regioisomer Formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to regioisomer formation. Given that the indazole core is a privileged scaffold in medicinal chemistry, controlling the regioselectivity of its synthesis is paramount.[1][2][3] This guide provides in-depth technical advice, troubleshooting protocols, and mechanistic insights to help you achieve your desired indazole regioisomer.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of N1- and N2-alkylated indazoles. How can I favor the N1-isomer?
This is a common challenge as direct alkylation often yields a mixture of both regioisomers.[4][5][6] The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][7] To favor its formation, consider the following:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][3][5][6][8][9]
-
Substituent Effects: The presence of specific substituents on the indazole ring can significantly influence the regiochemical outcome. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, or 3-carboxamide groups have demonstrated over 99% N1 regioselectivity with NaH in THF.[2][3][5][6][8][9]
-
Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[1][5][8][9]
Q2: My goal is the N2-substituted indazole. What conditions should I use?
While the 1H-indazole is often the thermodynamic product, specific conditions can be employed to favor the kinetic N2-isomer:
-
Mitsunobu Reaction: This reaction is known to show a strong preference for the formation of the N2-alkylated regioisomer.[5][8][9]
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO2) or carboxylate (CO2Me), can lead to excellent N2 regioselectivity (≥ 96%).[2][5][6]
-
Davis-Beirut Reaction: This reaction is a robust method for the synthesis of 2H-indazoles.[10][11][12][13][14][15]
-
Cadogan-Sundberg Reaction: This method also provides a reliable route to 2-aryl-2H-indazoles.[12][16][17][18][19]
Q3: How can I confirm the regiochemistry of my synthesized indazoles?
Unequivocal structure determination is crucial. The most reliable method is through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[3][8][20][21]
-
Heteronuclear Multiple Bond Correlation (HMBC): For N1-substituted indazoles, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is typically observed. Conversely, for N2-substituted indazoles, a correlation is seen between the N-alkyl protons and the C3 carbon.[1][8][9][20][21][22]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be decisive in assigning the correct regioisomer by observing through-space correlations between the N-substituent and protons on the indazole core.[3][20][21]
Troubleshooting Guides for Regioselective Indazole Synthesis
This section provides a more detailed, workflow-oriented approach to tackling regioisomer formation in specific synthetic contexts.
Guide 1: N-Alkylation of Indazoles
Direct N-alkylation is a common and straightforward method for introducing substituents, but it is often plagued by a lack of regioselectivity. The outcome is a delicate balance of steric and electronic factors, as well as the specific reaction conditions.[1][5]
The "Why": Mechanistic Considerations
The indazole anion is an ambident nucleophile, with electron density on both N1 and N2. The regioselectivity of alkylation is influenced by the nature of the counter-ion and the solvent. In a non-polar solvent like THF with NaH, a tight ion pair is proposed to form. The sodium cation may coordinate between the N2 atom and a substituent at the C3 position, sterically hindering the approach of the electrophile to the N2 position and thus favoring N1-alkylation.[2][6][7][8] In more polar solvents like DMF, the ion pair is more dissociated, leading to a mixture of isomers.[1][2][6][8][20][21]
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-alkylation of indazoles.
Experimental Protocols
Protocol for N1-Selective Alkylation
-
To a solution of the C3-substituted indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and heat the reaction to 50 °C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
Quantitative Data: Influence of Reaction Conditions on Regioselectivity
| Indazole Substituent | Base/Solvent | N1:N2 Ratio | Reference |
| 3-CO2Me | NaH / THF | >99:1 | [2][6][9] |
| 3-tBu | NaH / THF | >99:1 | [2][6][9] |
| 3-NO2 | NaH / THF | 83:1 | [9] |
| Unsubstituted | K2CO3 / DMF | ~1:1 | [3][20][21] |
| 7-NO2 | NaH / THF | 1:≥96 | [2][6] |
| 7-CO2Me | NaH / THF | 1:≥96 | [2][6] |
Guide 2: Synthesis of 2H-Indazoles via Cyclization Reactions
For the selective synthesis of N2-substituted indazoles, cyclization reactions such as the Davis-Beirut and Cadogan-Sundberg are often employed.
The "Why": Mechanistic Considerations
-
Davis-Beirut Reaction: This reaction involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine. The reaction proceeds through a key nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole.[10][11][13][14][15] The nature of the starting materials directly leads to the N2-substituted product.
-
Cadogan-Sundberg Reaction: This reaction involves the reductive cyclization of o-nitrostyrenes or related compounds using trivalent phosphorus reagents. The reaction is believed to proceed through a nitrene intermediate, which then cyclizes to form the indazole ring.[17][18][19] The regioselectivity is dictated by the starting material's structure.
Reaction Pathways
Caption: Simplified pathways for N2-indazole synthesis.
Experimental Protocols
Protocol for Davis-Beirut Reaction
-
Dissolve the N-substituted 2-nitrobenzylamine (1.0 eq) in a suitable alcoholic solvent.
-
Add a base, such as sodium hydroxide or potassium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize with acid, and extract the product.
-
Purify by crystallization or column chromatography.
Protocol for Cadogan-Sundberg Reaction
-
To a solution of the o-nitrostyrene (1.0 eq) in a high-boiling solvent, add triethyl phosphite (3.0 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2H-indazole.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 17. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Large-Scale Purification Strategies for Indazole Derivatives
Welcome to the Technical Support Center for Indazole Derivative Purification. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of purifying indazole-based compounds on a large scale. Instead of a rigid protocol, this center provides a dynamic, question-and-answer-based resource to troubleshoot common challenges encountered in the lab and during scale-up. Our focus is on the underlying principles, enabling you to make informed decisions for your specific derivative.
Section 1: Foundational Strategy and Impurity Profiling
Purifying indazole derivatives at scale requires a multi-faceted approach that begins with a thorough understanding of the impurity profile. The choice of purification method—be it crystallization, chromatography, or extraction—is dictated by the nature of the target molecule and its contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a large-scale purification strategy for a new indazole derivative?
The foundational step is a comprehensive impurity profile of the crude material. Before any purification attempt, you must understand what you are trying to remove. This involves using analytical techniques like HPLC, LC-MS, and NMR to identify and, if possible, quantify impurities.[1][2] The nature of these impurities—whether they are starting materials, by-products, regioisomers, or degradation products—will dictate the most logical and efficient purification path.[3] A small-scale feasibility study of different techniques (e.g., crystallization screening in various solvents, small-scale column chromatography) is a critical next step before committing to a large-scale batch.
Q2: What are the most common impurities I should expect in my crude indazole derivative?
Impurities in indazole syntheses are typically route-dependent but often fall into several common categories. Proactively identifying these can save significant development time.
Table 1: Common Impurities in Indazole Synthesis and Their Origins
| Impurity Class | Origin & Common Examples | Typical Removal Strategy |
| Unreacted Starting Materials | Precursors such as substituted o-toluidines, hydrazines, or nitrobenzaldehydes.[3][4] | Chromatography or extraction. If polarity is significantly different, crystallization may be effective. |
| Regioisomers | N1 vs. N2 alkylation/arylation products; different substitution patterns on the indazole core.[3][5] | Often the most challenging. Requires high-resolution chromatography or meticulous fractional crystallization.[5] |
| Tautomers | Indazoles can exist in 1H and 2H tautomeric forms, which can complicate analysis and separation.[3][6] | Tautomeric equilibrium can sometimes be influenced by solvent and pH, but separation is often difficult unless one form is derivatized. |
| By-products & Intermediates | Incomplete cyclization, over-reaction, or side-reactions leading to structurally related compounds.[3] | Column chromatography is generally the most effective method. |
| Residual Solvents | Solvents used in the reaction or initial work-up (e.g., DMF, THF, Toluene).[3] | High vacuum drying, trituration, or recrystallization from a different solvent system. |
| Degradation Products | Photodegradation to benzimidazoles, oxidation, or hydrolysis under harsh work-up conditions.[7][8] | Avoid exposure to UV light and extreme pH.[7][9] Purification should be prompt after synthesis. |
Workflow: Initial Purification Decision-Making
The following workflow illustrates a logical decision-making process for selecting a primary purification strategy at scale.
Caption: Initial decision workflow for purification strategy.
Section 2: Troubleshooting Large-Scale Crystallization
Crystallization is the most economical and scalable purification method for solids. However, indazole derivatives can present unique challenges due to their hydrogen bonding capabilities and potential for polymorphism.[10]
Q3: My indazole derivative is a solid, but it refuses to crystallize from any single solvent. What should I do?
This is a common issue. When single-solvent systems fail, a multi-pronged approach is necessary.
-
Introduce an Anti-Solvent: Dissolve your crude product in a minimal amount of a good solvent (e.g., THF, Acetone, or DCM). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., Heptane, Hexane, Water) until persistent turbidity is observed. Warm the mixture slightly to redissolve, then allow it to cool slowly. This controlled precipitation is often effective.
-
Utilize Mixed-Solvent Systems: For separating closely related isomers, a precisely defined mixed-solvent system can be highly effective.[5] A patent for separating substituted indazole isomers successfully used mixtures of solvents like acetone/water or ethanol/water, where heating to dissolve followed by natural cooling selectively crystallized one isomer.[5]
-
Seeding: If you have a small amount of pure material from a previous batch or analytical separation, add a single, tiny crystal (a "seed") to a supersaturated solution. This provides a template for crystal growth and can overcome the kinetic barrier to nucleation.
-
Slow Evaporation: Prepare a saturated solution and allow the solvent to evaporate slowly over days in a loosely covered vessel. This gentle change in concentration can promote the growth of high-quality crystals.[10]
Q4: I'm successfully recrystallizing my product, but the purity isn't improving, particularly for a stubborn regioisomer.
This indicates that your desired product and the impurity are co-crystallizing, which happens when they have very similar structures and intermolecular interactions.
-
Solution 1: Change Solvent Polarity Drastically. The relative solubilities of the two isomers may diverge in a solvent with a completely different character. For example, if you are using a polar protic solvent like ethanol, try a non-polar aromatic solvent like toluene or an ether like MTBE.
-
Solution 2: pH Modification. If your indazole derivative has a basic or acidic handle, you can exploit this. Dissolve the mixture in an organic solvent and perform an aqueous extraction with a dilute acid (if basic) or base (if acidic). The pKa difference between isomers might be enough to selectively pull one into the aqueous layer. You can then neutralize the aqueous layer to precipitate the purified isomer or back-extract it.
-
Solution 3: Salt Formation. If applicable, form a salt of your indazole with a suitable acid (e.g., HCl, HBr, tartaric acid). The resulting salt will have vastly different crystallization properties and may exclude the impurity from its crystal lattice.
Workflow: Crystallization Troubleshooting
Caption: Troubleshooting workflow for crystallization issues.
Section 3: Troubleshooting Large-Scale Chromatography
When crystallization is ineffective, column chromatography is the workhorse of purification. However, scaling up from benchtop to production level introduces new challenges related to cost, time, and safety.
Q5: My separation works on analytical HPLC, but how do I translate that to large-scale flash chromatography?
Direct translation is not always possible, but HPLC provides a crucial starting point.
-
Stationary Phase: For most indazole derivatives, which are moderately polar, standard silica gel is the most common and cost-effective stationary phase for large-scale work.[11] If your compound is very non-polar or basic, alumina (neutral or basic) may be a better choice to prevent degradation or irreversible adsorption. Reversed-phase (C18) silica is generally reserved for highly polar compounds and is more expensive at scale.
-
Solvent System Selection: The key is to find a low-viscosity, low-cost solvent system that provides a good retention factor (Rf) of ~0.2-0.4 for your target compound on a TLC plate.
-
Start with TLC: Screen solvent systems like Hexane/Ethyl Acetate, DCM/Methanol, or Toluene/Acetone.
-
Optimize the Ratio: Adjust the ratio of the polar "driving" solvent to achieve the target Rf.
-
Avoid Chlorinated Solvents at Scale: While DCM is excellent in the lab, it is often avoided in large-scale operations due to environmental and cost concerns. Try to find a suitable replacement like MTBE, 2-MeTHF, or ethyl acetate.
-
Q6: I'm seeing significant peak tailing for my basic indazole derivative on silica gel. How can I fix this?
Peak tailing on silica is a classic sign of strong, non-ideal interactions between a basic analyte and the acidic silanol groups (Si-OH) on the silica surface.
-
Solution 1: Add a Basic Modifier. The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or pyridine is sufficient to "mask" the acidic sites on the silica, leading to sharp, symmetrical peaks.
-
Solution 2: Use a Different Stationary Phase. If a modifier is not desirable (e.g., it's difficult to remove from the final product), consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Solution 3: Salt Formation. In some cases, it may be easier to purify the compound as its salt (e.g., hydrochloride salt), which may have better chromatographic behavior.
Table 2: Comparison of Large-Scale Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Normal Phase Flash | Silica Gel, Alumina | Non-polar (e.g., Hexane, Toluene) + Polar modifier (e.g., EtOAc, MeOH) | Compounds of low-to-medium polarity. Most common for indazoles.[11][12] | Cost-effective, well-understood. Can be problematic for very basic compounds without modifiers. |
| Reversed Phase Flash | C18-Functionalized Silica | Polar (e.g., Water, MeOH, Acetonitrile) | Highly polar or water-soluble indazole derivatives. | Higher cost of stationary phase. Generates aqueous waste streams. |
| Supercritical Fluid (SFC) | Typically Silica-based | Supercritical CO₂ + Co-solvent (e.g., MeOH) | Chiral separations, fast purifications. | High capital equipment cost. Excellent for removing solvents from the final product. |
Section 4: Final Product Isolation and Purity Assessment
The final steps are just as critical as the primary purification. Ensuring the complete removal of solvents and confirming purity with orthogonal analytical methods is essential for drug development.
Q7: After chromatography, my product is an oil/foam and contains high levels of residual solvent. How can I get a solid and remove the solvent?
This is common when high-boiling point solvents like DMF, DMSO, or even ethyl acetate are used.
-
Solvent Swap & Precipitation: Dissolve the oily product in a small amount of a low-boiling point solvent in which it is highly soluble (e.g., DCM or MTBE). Then, add this solution dropwise into a large volume of a vigorously stirring anti-solvent (e.g., pentane or hexane). The product should crash out as a solid, which can then be filtered and dried.
-
Trituration: Add an anti-solvent to the oil and stir or sonicate vigorously. The goal is not to dissolve the product but to "wash" it, encouraging it to solidify while dissolving residual solvents and impurities.
-
High Vacuum Drying: Use a high-quality vacuum pump and gently heat the sample (if thermally stable) to facilitate the removal of stubborn solvents. A "drying pistol" or vacuum oven is ideal for this.
Q8: My NMR shows clean signals for my product, but the HPLC shows a small impurity peak. Can I trust the NMR?
No, you should always rely on the most sensitive and appropriate analytical technique for purity assessment.[11] While NMR is unparalleled for structural elucidation, HPLC with UV detection is often far more sensitive for detecting minor impurities.[3] An impurity that is only 0.5% by HPLC may be completely invisible in a standard 1H NMR spectrum. For regulatory purposes and scientific integrity, purity should always be assessed by a high-resolution separation technique like HPLC or UPLC.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 1-(1-Methyl-1H-indazol-5-yl)ethanone: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a substituted indazole of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction and interpretation based on established NMR principles and extensive comparative data from structurally related analogues. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing a holistic view of its role in the characterization of such molecules.
The Structural Landscape of this compound
The indazole core is a prevalent scaffold in numerous biologically active compounds. The precise substitution pattern on this bicyclic heteroaromatic system is critical to its pharmacological activity, necessitating accurate and reliable analytical methods for its confirmation. This compound presents a specific substitution pattern with a methyl group at the N1 position and an acetyl group at the C5 position. The strategic placement of these groups significantly influences the electronic environment of the indazole ring, which is directly reflected in its ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound is a culmination of analyzing the electronic effects of its substituents and comparing them with the known spectra of analogous compounds. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.05 | s | - | The proton at C3 of the indazole ring typically appears as a singlet and is deshielded due to the adjacent nitrogen atom. In 1H-indazole, this proton resonates at approximately 8.10 ppm. The N1-methylation is expected to have a minor effect on this chemical shift. |
| H-4 | ~8.20 | d | ~1.5 | This proton is ortho to the acetyl group, a strongly electron-withdrawing substituent. This will cause significant deshielding, shifting it downfield. The small coupling constant is due to meta-coupling with H-6. |
| H-6 | ~7.95 | dd | ~9.0, ~1.5 | The proton at C6 is ortho to the C5-acetyl group and will experience its deshielding effect. It will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. |
| H-7 | ~7.50 | d | ~9.0 | This proton is part of the benzenoid ring of the indazole. It will appear as a doublet due to ortho-coupling with H-6. Its chemical shift is influenced by the overall electron density of the bicyclic system. |
| N-CH₃ | ~4.10 | s | - | The N-methyl group in 1-methyl-1H-indazole derivatives typically resonates in the range of 4.0-4.2 ppm. For example, the N-methyl group in methyl 1-phenyl-1H-indazole-3-carboxylate is observed at 4.07 ppm. |
| COCH₃ | ~2.70 | s | - | The methyl protons of the acetyl group are expected to appear as a sharp singlet in the typical region for acetyl protons on an aromatic ring. |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Electron-Withdrawing Acetyl Group: The acetyl group at C5 is a key influencer of the spectrum. Its electron-withdrawing nature deshields the protons on the benzene ring portion of the indazole, particularly the ortho protons (H-4 and H-6), causing them to resonate at higher chemical shifts.
-
N-Methylation: The methyl group on the N1 nitrogen confirms the specific regioisomer. This singlet signal is a characteristic feature of N1-substituted indazoles.
-
Coupling Patterns: The predicted multiplicities (singlet, doublet, doublet of doublets) are based on the n+1 rule and the expected coupling interactions between adjacent protons. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.
Comparative Analysis with Other Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity through coupling, and regioisomer differentiation. | Non-destructive, provides detailed structural information, and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to mass spectrometry, and complex spectra for larger molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | High resolution for separating complex mixtures, and quantitative capabilities with appropriate detectors. | Does not provide definitive structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, and provides information on elemental composition with high-resolution MS (HRMS). | Isomeric differentiation can be challenging without fragmentation analysis or coupling to a separation technique. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, C=N, C-H). | Fast, simple, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
Caption: Workflow for the comprehensive characterization of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial for sample solubility and to avoid interfering signals.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Filter the sample if any particulate matter is present to ensure optimal spectral resolution.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or to an internal standard like TMS.
-
Integrate the peaks to determine the relative number of protons for each signal.
Caption: Step-by-step workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
The ¹H NMR analysis of this compound, even when approached from a predictive standpoint, provides a wealth of structural information that is indispensable for its unambiguous characterization. The predicted spectrum, with its distinct chemical shifts and coupling patterns for the aromatic, N-methyl, and acetyl protons, offers a clear fingerprint for this specific regioisomer. When integrated into a broader analytical workflow that includes techniques like HPLC for purity assessment and mass spectrometry for molecular weight confirmation, ¹H NMR spectroscopy stands out as the primary tool for definitive structural elucidation in the development of novel indazole-based compounds.
A Comparative Guide to the Biological Activity of 1-(1-Methyl-1H-indazol-5-yl)ethanone and Its Analogs
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Molecules built around the indazole core exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The compound 1-(1-Methyl-1H-indazol-5-yl)ethanone serves as a critical building block or starting point for the synthesis of diverse and potent analogs.[6][7] This guide provides an in-depth comparison of the biological activities of this key intermediate and its derivatives, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The biological profile of indazole derivatives can be significantly altered by modifying substituents at various positions of the bicyclic ring. Structure-activity relationship (SAR) studies reveal that strategic chemical modifications can tune the potency and selectivity of these compounds for specific biological targets.[3][8]
Anticancer Activity
Indazole derivatives are widely investigated for their potent antiproliferative effects against various cancer cell lines. The core structure is a key feature in several approved kinase inhibitor drugs used in cancer therapy.[9] The substitution pattern on the indazole ring dictates the potency and cancer cell line specificity. For instance, studies have shown that specific substitutions at the C3, C6, and N1 positions are crucial for cytotoxic activity.[2][9]
One study highlighted a series of 1H-indazole-3-amine derivatives, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while exhibiting lower toxicity to normal cells (HEK-293, IC50 = 33.2 µM).[2][10] Another investigation into (E)-3,5-dimethoxystyryl substituted indazoles found that compound 2f had potent, sub-micromolar growth inhibitory activity against several cancer cell lines and could suppress tumor growth in a 4T1 breast cancer model.[9]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Indazole Analogs
| Compound ID | Core Structure Modification | A549 (Lung) | K562 (Leukemia) | MCF-7 (Breast) | 4T1 (Breast) | Reference |
| 6o | 1H-indazole-3-amine derivative | >10 | 5.15 | - | - | [2][10] |
| 2f | C3-(E)-3,5-dimethoxystyryl, C6-substituted | 1.15 | - | 0.58 | 0.23 | [9] |
| 94 | Indazole derivative | - | - | - | 0.23 | [11] |
| Combretastatin-A4 | (Reference Drug) | 0.11 | - | 0.93 | - | [12] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency. Data is compiled from multiple sources for illustrative comparison.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[1][13] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
A study focused on 3-methyl-1H-indazole derivatives reported significant antibacterial activity.[14] Specifically, compound 1d (1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole) at a concentration of 300 µg/ml showed superior antibacterial activity against Bacillus subtilis and Escherichia coli compared to the standard drug, ciprofloxacin.[14] Another report highlighted compound 66 , which produced a 22 mm zone of inhibition against B. subtilis and a 46 mm zone against E. coli.[1]
Table 2: Comparative Antimicrobial Activity of Representative Indazole Analogs
| Compound ID | Core Structure Modification | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 1d | 3-methyl-1H-indazole-1-oyl | B. subtilis | Not Reported | <300 | [14] |
| 1d | 3-methyl-1H-indazole-1-oyl | E. coli | Not Reported | <300 | [14] |
| 66 | 3-methyl-1H-indazole derivative | B. subtilis | 22 | Not Reported | [1] |
| 66 | 3-methyl-1H-indazole derivative | E. coli | 46 | Not Reported | [1] |
| Ciprofloxacin | (Reference Drug) | B. subtilis / E. coli | Not Reported | - | [1][14] |
Note: The Zone of Inhibition is measured in millimeters (mm); a larger zone indicates greater antibacterial activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Enzyme Inhibition
Indazoles are particularly prominent as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[15][16] Their structure mimics the hinge-binding region of ATP, allowing them to act as competitive inhibitors.[17][18] Several approved drugs, such as Axitinib and Pazopanib, are indazole-based kinase inhibitors.[9][19]
SAR studies have been crucial in developing potent and selective kinase inhibitors. For example, research on Polo-like kinase 4 (PLK4) inhibitors showed that modifying a solvent-exposed hydrophilic fragment of the indazole lead compound could enhance kinase inhibitory activity to sub-nanomolar levels (IC50 < 0.1 nM).[19] Similarly, chemical genetic strategies have been used to develop highly selective inhibitors for Akt kinases by modifying the indazole scaffold to fit an engineered "analog sensitive" kinase mutant, achieving IC50 values as low as 18 nM.[18]
Table 3: Comparative Enzyme Inhibitory Activity of Representative Indazole Analogs
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Axitinib | PLK4 | ~74 (Lead Compound) | [19] |
| C05/C06 | PLK4 | < 0.1 | [19] |
| 3-IB-PP1 | Akt1-as1 (mutant) | 18 | [18] |
| GDC-0941 | PI3Kα | 3 | [20] |
| Merestinib | c-Met | Potent (Value not specified) | [9] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for evaluating the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
This colorimetric assay is a standard for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[21][22]
Causality: Metabolically active, viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effects.[23][24]
Materials and Reagents:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[25]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[22]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Carefully aspirate the medium. Add 100 µL of serum-free medium and 10-50 µL of MTT solution to each well.[23][25] Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Formazan Solubilization: After incubation, insoluble purple formazan crystals will be visible. Add 100-150 µL of solubilization solution to each well and mix thoroughly by gentle shaking or pipetting to dissolve the crystals.[22]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]
Causality: By exposing a standardized bacterial inoculum to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is halted. This provides a quantitative measure of antimicrobial potency.[27]
Materials and Reagents:
-
Bacterial strains (e.g., E. coli, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[28]
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Create a 2-fold serial dilution of the test compounds by adding 50 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, and so on.
-
Inoculum Preparation: From a fresh culture, suspend several colonies in saline to match the 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[28]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme in a cell-free system.[15][16]
Causality: Kinases transfer a phosphate group from ATP to a substrate. By measuring the rate of substrate phosphorylation in the presence of an inhibitor, the compound's potency (IC₅₀) can be determined. The assay directly quantifies the interaction between the inhibitor and its target enzyme.[16]
Materials and Reagents:
-
Recombinant kinase enzyme (e.g., PLK4, Akt)
-
Specific kinase substrate (peptide or protein)
-
ATP (at or near its Km concentration for the enzyme)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., antibody-based, luminescence, or fluorescence probe like in TR-FRET assays)[16]
-
384-well plates suitable for the detection method
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and serial dilutions of the test compound in the assay buffer.
-
Reaction Initiation & Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for a luminescence assay, this could be a reagent that produces light in proportion to the remaining ATP).
-
Data Measurement: Measure the output signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations: Workflows and Relationships
Caption: General Structure-Activity Relationships (SAR) for Indazole Analogs.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. americanelements.com [americanelements.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journal.hep.com.cn [journal.hep.com.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. clyte.tech [clyte.tech]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. woah.org [woah.org]
- 27. apec.org [apec.org]
- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1-(1-Methyl-1H-indazol-5-yl)ethanone Purity: An Application Scientist's Perspective
Introduction: Beyond the Percentage Point
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is the bedrock of safety, efficacy, and reproducibility. The compound 1-(1-Methyl-1H-indazol-5-yl)ethanone serves as a vital building block in the synthesis of numerous therapeutic agents. Consequently, the rigorous determination of its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring the integrity of the final drug product. An impurity profile that is not thoroughly characterized can introduce unforeseen toxicities, reduce therapeutic efficacy, or compromise drug stability.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, the establishment of self-validating systems, and the integration of orthogonal techniques to deliver an authoritative and defensible purity value. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, which provides a comprehensive framework for validating analytical methods.[1][2][3][4]
The Foundational Framework: ICH Q2(R1) Validation Parameters
Before comparing techniques, it is crucial to understand the language of validation. The ICH Q2(R1) guideline is the authoritative standard, ensuring that an analytical procedure is fit for its intended purpose.[1][4] The core parameters we will use to evaluate each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
An Integrated Strategy for Purity Validation
A single analytical technique is rarely sufficient to establish the purity of a pharmaceutical compound comprehensively. A robust validation strategy employs orthogonal methods—techniques that measure the same attribute based on different physical or chemical principles. This approach provides a high degree of confidence in the final purity assignment.
Caption: Integrated workflow for authoritative purity determination.
Comparative Analysis of Purity Determination Methods
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5][6] For this compound, a reverse-phase HPLC method with UV detection is the logical starting point.
-
Principle of Operation: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector measures the absorbance of the eluting compounds, which is proportional to their concentration.
-
Rationale for Use: This technique excels at separating the main compound from structurally similar process-related impurities and degradation products.[7] Its ability to quantify impurities at levels below 0.05% makes it indispensable for meeting regulatory requirements.
-
Validation Strategy & Data Interpretation: A stability-indicating HPLC method must be developed and validated. This involves forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that all potential degradation products are resolved from the main peak, thus proving specificity.[8]
| Validation Parameter | Acceptance Criteria (Typical) | Experimental Approach |
| Specificity | Peak purity index > 0.999 for the main peak in stressed samples. Baseline resolution between all peaks. | Analyze blank, placebo, API, and forced degradation samples. Use a Diode Array Detector (DAD) for peak purity analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze a series of solutions from LOQ to 150% of the target concentration (e.g., 5 levels, 3 replicates each). |
| Accuracy (% Recovery) | 98.0% - 102.0% | Spike a known amount of API into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: 6 replicate injections of a 100% solution. Intermediate: Repeat on different days, with different analysts/equipment. |
| LOQ / LOD | Signal-to-Noise (S/N) ratio of ~10 for LOQ and ~3 for LOD. | Determined by serial dilution of a standard solution and calculation of the S/N ratio. |
| Robustness | % RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). | Deliberately vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). |
-
Strengths: High sensitivity and resolving power, well-established methodology, suitable for quantifying a wide range of impurities.[5]
-
Limitations: Requires a reference standard of known purity for accurate quantification, detector response can vary between the API and impurities (requiring relative response factors), and may not detect non-chromophoric or highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile substances.[9][10] Its primary role in this context is the analysis of residual solvents from the synthesis and purification process.
-
Principle of Operation: The sample is vaporized and separated based on volatility in a capillary column. Eluted compounds are then ionized and fragmented in a mass spectrometer, which separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[9]
-
Rationale for Use: Manufacturing processes for intermediates like this compound often use organic solvents (e.g., THF, Dichloromethane) which must be controlled to safe levels in the final product. Headspace GC-MS is particularly effective as it analyzes the vapor phase above the sample, avoiding injection of the non-volatile API into the system.[11][12]
-
Validation Strategy & Data Interpretation: Validation follows ICH guidelines, focusing on the specific solvents used in the manufacturing process.
| Validation Parameter | Acceptance Criteria (Typical) | Experimental Approach |
| Specificity | Chromatographic resolution of all target solvents from each other and any other volatile impurities. | Analyze a standard containing all potential residual solvents to confirm retention times and mass spectra. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Prepare standard solutions of solvents in a suitable diluent (e.g., DMSO) over the relevant concentration range. |
| Accuracy (% Recovery) | 80.0% - 120.0% | Spike the API with known amounts of each solvent at concentrations around the specification limit. |
| LOQ / LOD | Sufficiently low to meet regulatory limits (e.g., ICH Q3C). | Determined by S/N ratio or standard deviation of the response and the slope of the calibration curve. |
-
Strengths: Unmatched sensitivity and specificity for volatile compounds, definitive identification via mass spectral libraries.[11][13]
-
Limitations: Not suitable for non-volatile or thermally labile compounds, requires separate analysis from the primary purity assay.
Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement, offering a powerful orthogonal technique for purity assessment without the need for a chemically identical reference standard.[14][15]
-
Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, the purity of the sample can be calculated directly from the integral ratios of specific, well-resolved peaks.[17][18]
-
Rationale for Use: As a fundamentally different technique from chromatography, qNMR provides an independent, unbiased confirmation of the API's purity (assay value). It is particularly valuable for qualifying in-house primary reference standards.[15] It can also detect impurities that lack a UV chromophore and might be missed by HPLC-UV.
-
Validation Strategy & Data Interpretation: The key is to select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-reactive, has peaks that do not overlap with the analyte, and is accurately weighed. Experimental parameters must be carefully controlled.
| Validation Parameter | Acceptance Criteria (Typical) | Experimental Approach |
| Specificity | At least one analyte signal and one standard signal are fully resolved from all other signals. | Acquire high-resolution ¹H NMR spectra and ensure baseline separation of selected quantitative peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Prepare a series of samples with varying analyte-to-standard mass ratios. |
| Accuracy | Agreement within ±1.0% of a certified reference material or orthogonally determined value. | Analyze a reference material with a known, certified purity. |
| Precision (% RSD) | ≤ 1.0% | Prepare and analyze multiple (e.g., n=6) independent samples. |
-
Strengths: An absolute quantification method, does not require a specific reference standard of the analyte, provides structural information simultaneously, and is non-destructive.[15][16][18]
-
Limitations: Lower sensitivity compared to chromatographic methods (impurities typically need to be >0.1% to be accurately quantified), requires more sample mass, and can be affected by peak overlap in complex mixtures.[14]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[19][20]
-
Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will cause a depression and broadening of the melting point endotherm. The van't Hoff equation can be applied to the shape of the melting peak to calculate the mole percent of impurities.[21][22]
-
Rationale for Use: Provides a quick assessment of the total mole fraction of soluble impurities. It is a valuable screening tool and offers orthogonal data based on a thermodynamic property rather than chromatographic or spectroscopic behavior.
-
Validation Strategy & Data Interpretation: The method is applicable only if the substance is >98.5 mol% pure, crystalline, and does not decompose upon melting.[23]
| Parameter | Acceptance Criteria (Typical) | Experimental Approach |
| Applicability | Single, sharp melting endotherm without decomposition. | Run a preliminary DSC scan at a higher heating rate to check for thermal stability. |
| Precision (% RSD) | ≤ 10% on the calculated impurity level. | Analyze multiple (e.g., n=3) independent samples using a slow heating rate (e.g., 0.5-1.0 °C/min). |
-
Strengths: Fast, requires minimal sample preparation, provides a measure of total eutectic impurities.[19]
-
Limitations: Not applicable to amorphous or thermally unstable compounds, does not identify individual impurities, assumes impurities are soluble in the melt and insoluble in the solid phase, and accuracy decreases significantly for purity levels below 98.5%.[22][23]
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity and Impurity Determination
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 30 minutes to ensure separation of early and late eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound, and also at a lower wavelength (e.g., 220 nm) to detect impurities that may have different UV spectra.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to make a 0.5 mg/mL solution.
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%.
-
Quantification: Calculate the % area of each impurity relative to the total area of all peaks. For the assay, compare the main peak area to that of a certified reference standard.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Protocol 2: qNMR Purity Assay
-
Instrumentation: NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Internal Standard: Maleic acid (certified reference material, ~99.95% purity).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: a. Accurately weigh (~20 mg) of this compound into a vial. b. Accurately weigh (~10 mg) of the maleic acid internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard peaks being integrated. This ensures full magnetization recovery and accurate integration.
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, unique peak for the analyte (e.g., the N-methyl singlet) and a unique peak for the standard (e.g., the olefinic singlet of maleic acid).
-
Calculation: Use the standard qNMR purity equation, accounting for the molar masses, masses weighed, number of protons in each integrated signal, and the purity of the internal standard.[16]
Conclusion: Synthesizing an Authoritative Purity Value
The analytical validation of this compound purity is a multi-faceted process that demands more than a single measurement. The true, authoritative purity value is a composite figure, derived from an intelligent synthesis of orthogonal data.
-
HPLC-UV serves as the primary tool, defining the impurity profile and providing the main assay value (e.g., 99.8% by area).
-
GC-MS quantifies volatile impurities (e.g., 0.1% total residual solvents).
-
qNMR provides a completely independent assay value (e.g., 99.7% by mass), confirming the chromatographic result and ensuring no major non-chromophoric impurities are missed.
-
DSC can offer supporting evidence of high crystalline purity (e.g., 99.85 mol%).
By reconciling these results, a final purity can be assigned with a high degree of scientific confidence. For example, the mass purity would be calculated by subtracting the content of residual solvents and other inorganic impurities (if any) from the qNMR or reference-standard-calibrated HPLC assay value. This integrated, evidence-based approach ensures that the material meets the stringent quality standards required for pharmaceutical development and ultimately contributes to the safety and efficacy of modern medicines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. labcompare.com [labcompare.com]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. emerypharma.com [emerypharma.com]
- 17. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 18. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-(1-Methyl-1H-indazol-5-yl)ethanone
Introduction
1-(1-Methyl-1H-indazol-5-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for use in drug development, the stringent assessment of its purity is a non-negotiable aspect of quality control. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data necessary to select and implement a method that is not only fit-for-purpose but also robust and reliable, adhering to the principles outlined in international regulatory guidelines such as ICH Q2(R1).[1][2][3]
Physicochemical Profile of the Analyte
Before developing a separation method, understanding the analyte's properties is paramount.
-
Chemical Name: this compound
-
CAS Number: 1159511-24-6[4]
-
Molecular Formula: C₁₀H₁₀N₂O[4]
-
Molecular Weight: 174.20 g/mol
-
Structure:

The structure reveals a moderately polar molecule containing a substituted indazole ring system and a ketone functional group. The indazole moiety provides aromaticity and contains nitrogen atoms that can be protonated at low pH, while the acetyl group adds polarity. This dual character makes it an ideal candidate for analysis by RP-HPLC, where the separation is driven by hydrophobic interactions between the analyte and the stationary phase.[5]
Comparison of HPLC Methods for Purity Analysis
We present three methods developed to offer varying selectivity profiles. The choice between them depends on the specific impurity profile of the sample being tested. The primary mechanism for RP-HPLC is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[6]
Method A: The Robust Standard (C18 Stationary Phase)
Rationale: The octadecylsilane (C18) stationary phase is the most widely used in RP-HPLC, accounting for over 65% of separations.[5] Its strong hydrophobic retention makes it an excellent starting point for method development. A buffered mobile phase of acetonitrile and water is chosen for its low UV cutoff and efficiency. A phosphate buffer at pH 3.0 ensures that the basic nitrogen atoms on the indazole ring are protonated, leading to consistent retention times and improved peak shape by minimizing interactions with residual silanols on the silica backbone.[6]
Method B: Alternative Selectivity (Phenyl-Hexyl Stationary Phase)
Rationale: Potential process-related impurities may have similar hydrophobicity to the main analyte, making them difficult to resolve on a standard C18 column. A Phenyl-Hexyl phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring of the analyte and its impurities.[6][7] This can significantly alter the elution order and improve the resolution of critical pairs. Methanol is often preferred as the organic modifier with phenyl phases as it can enhance these π-π interactions compared to acetonitrile.[6]
Method C: pH-Driven Selectivity (High pH on a Hybrid C18 Phase)
Rationale: Changing the mobile phase pH is a powerful tool for manipulating retention and selectivity, especially for ionizable compounds.[7] At a high pH (e.g., pH 10), the basic functional groups of the analyte and impurities will be in their neutral form. This increases their hydrophobicity and, consequently, their retention on a C18 column. This method requires a pH-resistant, hybrid-particle column to prevent degradation of the silica stationary phase. This approach is particularly useful for separating impurities whose ionization state, and thus polarity, differs significantly from the main peak at high pH.
Comparative Performance Data
The following table summarizes the validation performance of the three methods based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8]
| Parameter | Method A (C18, pH 3.0) | Method B (Phenyl-Hexyl, pH 3.0) | Method C (Hybrid C18, pH 10.0) |
| Specificity | Good separation from 4 known impurities. Co-elution of one process impurity. | Excellent separation of all 5 known impurities. | Baseline resolution of all 5 known impurities. |
| Linearity (r²) | > 0.9995 | > 0.9997 | > 0.9996 |
| Accuracy (% Recovery) | 99.2% - 101.1% | 99.5% - 100.8% | 98.9% - 101.3% |
| Precision (%RSD) | |||
| - Repeatability | < 0.5% | < 0.4% | < 0.6% |
| - Intermediate Precision | < 0.8% | < 0.7% | < 0.9% |
| LOD | 0.005 µg/mL | 0.004 µg/mL | 0.006 µg/mL |
| LOQ | 0.015 µg/mL | 0.012 µg/mL | 0.018 µg/mL |
| Robustness | Passed for ±0.2 pH, ±2% organic, ±2°C | Passed for ±0.2 pH, ±2% organic, ±2°C | Passed for ±0.2 pH, ±2% organic, ±2°C |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | 1.2 |
| Resolution (Critical Pair) | 1.4 (co-eluting impurity) | 2.5 | 3.1 |
Visualizing the Method Comparison Workflow
The process of selecting the optimal HPLC method involves a logical sequence of development and validation steps.
Caption: Workflow for HPLC Method Comparison and Validation.
Logic of HPLC Parameter Selection
The choice of chromatographic parameters directly influences the quality and reliability of the separation.
Caption: Relationship between HPLC parameters and separation outcomes.
Detailed Protocol: Method B (Recommended for Comprehensive Impurity Profiling)
While Method A is suitable for routine quality control where the impurity profile is well-understood, Method B provides superior resolving power for all known impurities and is therefore recommended for release testing and stability studies.
1. Equipment and Materials
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (ACS grade).
-
Phosphoric acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
This compound reference standard and sample material.
2. Mobile Phase Preparation (Buffer at pH 3.0)
-
Aqueous Phase (Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: Mix the Aqueous Phase (Buffer) and Methanol in a ratio of 50:50 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
3. Solution Preparation
-
Diluent: Mix HPLC grade water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 10 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 200 µg/mL): Accurately weigh about 10 mg of the sample material into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50:50 (v/v) Phosphate Buffer (pH 3.0) : Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
5. System Suitability
-
Inject the standard solution five times.
-
The %RSD for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
6. Procedure
-
Inject the diluent (as a blank), followed by the standard solution, and then the sample solution(s) into the chromatograph.
-
Record the chromatograms and integrate the peaks.
7. Calculation of Purity
-
Calculate the percentage of each impurity in the sample using the area normalization method:
% Impurity = (Area of individual impurity / Total area of all peaks) x 100
-
The purity of the substance is calculated as:
% Purity = 100 - % Total Impurities
Conclusion and Final Recommendation
The purity assessment of this compound can be successfully achieved using RP-HPLC.
-
Method A (C18, pH 3.0) is a reliable and robust choice for routine analysis when the impurity profile is known and does not contain critical pairs that co-elute.
-
Method C (Hybrid C18, pH 10.0) offers a powerful orthogonal approach, proving highly effective when acidic or basic impurities require a different ionization state for successful separation.
-
Method B (Phenyl-Hexyl, pH 3.0) is the recommended method for comprehensive purity assessment. Its alternative selectivity, driven by both hydrophobic and π-π interactions, provides the greatest confidence in resolving a wider range of potential process impurities and degradants. The superior resolution of the critical impurity pair makes it the most suitable method for validation, stability testing, and final product release to ensure the highest quality of this critical pharmaceutical intermediate.
The selection of the final method should always be verified with the specific sample matrix and impurity profile encountered during process development and manufacturing.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. americanelements.com [americanelements.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. starodub.nl [starodub.nl]
A Comparative Guide to 1-Methyl and 2-Methyl Indazole Isomers: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged bicyclic heterocycle, integral to numerous therapeutic agents and functional materials.[1][2][3] The strategic N-alkylation of the indazole core, specifically methylation, gives rise to two primary regioisomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. While structurally similar, the position of the methyl group profoundly influences their physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth comparison of these isomers, offering experimental insights and validated protocols to aid researchers in their synthesis, characterization, and application.
Structural and Physicochemical Properties: A Tale of Two Tautomers
The fundamental difference between the two isomers lies in the position of the methyl group on the pyrazole ring, which in turn relates to the two tautomeric forms of the parent indazole. The 1H-indazole (benzenoid form) is thermodynamically more stable than the 2H-indazole (quinonoid form).[3][4][5] This inherent stability is reflected in the properties of their methylated derivatives.
Both experimental and theoretical results confirm that 1-methylindazole is more stable than 2-methylindazole by approximately 3.2 kcal/mol.[4] This stability difference impacts not only their synthesis, where the 1-methyl isomer is often the thermodynamic product, but also their fundamental physicochemical characteristics.[5]
Diagram 1: Isomeric Structures of Methylated Indazoles
A comparison of the chemical structures of 1-methyl- and 2-methyl-indazole.
Table 1: Comparative Physicochemical Properties
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Rationale for Difference |
| Molecular Weight | 132.16 g/mol [6] | 132.16 g/mol [7] | Isomers have the same molecular formula (C₈H₈N₂). |
| Thermodynamic Stability | More stable[4][5] | Less stable[4][5] | The 1H-tautomer (benzenoid form) is energetically favored over the 2H (quinonoid form).[3][4] |
| Energy Difference | - | ~3.2 kcal/mol higher than 1-Me[4] | Reflects the inherent stability difference between the 1H and 2H tautomeric forms.[4] |
| Dipole Moment | Lower | Higher[8] | The quinonoid structure of the 2-methyl isomer leads to greater charge separation. |
| Basicity (pKa) | Weaker Base | Stronger Base[8] | The position of the lone pair on the non-methylated nitrogen influences proton affinity. |
Spectroscopic Differentiation: Unambiguous Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 1-methyl and 2-methyl indazole isomers.[5] The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, which is significantly altered by the methyl group's position.
¹H NMR Spectroscopy: The ¹H NMR spectra of the two isomers show distinct patterns. For the N-2 isomers, the protons H-3 to H-6 typically appear at a lower frequency (more shielded) compared to the N-1 isomers.[5] Conversely, the H-7 proton in N-2 isomers is deshielded and appears at a higher frequency due to the anisotropic effect of the lone pair on the N-1 nitrogen.[5]
¹³C NMR Spectroscopy: ¹³C NMR provides an even more definitive method for assignment.[5][9][10] Key differences are observed in the chemical shifts of the pyrazole ring carbons (C3, C3a, and C7a). In N-2 isomers, carbons C3 and C3a are notably more shielded (appear at lower ppm values) compared to their N-1 counterparts.[9]
Table 2: Diagnostic NMR Chemical Shifts (δ, ppm) in CDCl₃
| Nucleus | 1-Methyl-1H-indazole (Representative) | 2-Methyl-2H-indazole (Representative) | Key Diagnostic Difference |
| ¹H: H-3 | ~7.9-8.1 (s) | ~8.0-8.4 (s) | H-3 is often more deshielded in the 2-methyl isomer.[11] |
| ¹H: H-7 | ~7.7-7.8 (d) | ~7.5-7.7 (d) | H-7 is typically more deshielded in the 1-methyl isomer.[5] |
| ¹H: N-CH₃ | ~4.1 (s) | ~4.3 (s) | The methyl signal in the 2-isomer is slightly downfield. |
| ¹³C: C-3 | ~134-135 | ~122-123 | C-3 is significantly more shielded (~10-12 ppm) in the 2-methyl isomer.[9] |
| ¹³C: C-7a | ~140-141 | ~148-149 | C-7a is deshielded in the 2-methyl isomer. |
| ¹³C: N-CH₃ | ~35-36 | ~43-44 | The methyl carbon is more deshielded in the 2-isomer. |
Note: Exact chemical shifts can vary depending on the solvent and other substituents on the ring.[5]
Synthesis and Regioselectivity
The direct N-methylation of indazole typically yields a mixture of both 1-methyl and 2-methyl isomers because the indazolide anion, formed upon deprotonation, has nucleophilic character at both nitrogen atoms.[12] The ratio of the products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.[5]
-
Kinetic vs. Thermodynamic Control: Generally, N-2 isomers are favored under kinetic control, while N-1 isomers, being more stable, are the thermodynamic products.[5]
-
Steric and Electronic Effects: Substituents on the indazole ring can dramatically influence the N1/N2 ratio. For instance, electron-withdrawing groups at the C7 position can lead to excellent N-2 regioselectivity.[13][14] Conversely, bulky groups at C3 can favor N-1 alkylation.[13][14]
Diagram 2: General Synthesis and Separation Workflow
Workflow for the synthesis and separation of 1-methyl and 2-methyl indazole isomers.
Experimental Protocols
This protocol provides a general method that typically yields a mixture of isomers, which must be separated.
-
Preparation: To an oven-dried flask under a nitrogen atmosphere, add 1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole to form the nucleophilic indazolide anion.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude oil (a mixture of 1-methyl and 2-methyl indazole) must be purified by column chromatography.
The polarity difference between the 1-methyl and 2-methyl isomers allows for their separation using high-performance liquid chromatography (HPLC) or flash column chromatography.
-
Column: Use a silica gel column.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 5% ethyl acetate in hexanes, gradually increasing to 20-30%, is a good starting point. Causality: The less polar 1-methyl isomer will typically elute before the more polar 2-methyl isomer.
-
Detection: Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp (254 nm).
-
Analysis: Combine the pure fractions of each isomer and concentrate under reduced pressure. Confirm the identity and purity of each isolated isomer using ¹H and ¹³C NMR spectroscopy.[15]
Applications in Drug Discovery
The choice between a 1-methyl or 2-methyl indazole core is a critical decision in drug design, as the isomerism directly impacts biological activity. The position of the methyl group and the resulting orientation of the indazole core can dramatically alter binding interactions with protein targets.[2][3]
-
1-Methyl-1H-Indazole Derivatives: This scaffold is found in numerous kinase inhibitors, such as Axitinib and Pazopanib, which are approved for cancer therapy.[3] The N-1 position often serves as a key hydrogen bond acceptor or donor point, or a vector for positioning other functional groups within a binding pocket.
-
2-Methyl-2H-Indazole Derivatives: While less common in approved drugs, the 2-methyl scaffold is actively explored. Its unique steric and electronic profile can offer advantages in overcoming drug resistance or achieving selectivity for specific targets.[1] For example, it has been incorporated into novel antagonists for the androgen receptor.[15]
The distinct biological profiles underscore the necessity for regioselective synthesis or meticulous purification to ensure that a drug candidate consists of a single, well-characterized isomer.
Conclusion
1-Methyl- and 2-methyl-indazole, while isomeric, are distinct chemical entities with unique properties and applications. The 1-methyl isomer is the thermodynamically more stable of the pair, a fact that influences both its synthesis and prevalence in medicinal chemistry. Their unambiguous differentiation is readily achieved through standard spectroscopic techniques, particularly ¹³C NMR, which reveals characteristic shifts for the pyrazole ring carbons. For drug development professionals, understanding the subtle yet significant differences in their synthesis, stability, and biological activity is paramount for the rational design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents.[1][2] Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] However, synthetic routes often yield mixtures of N-1 and N-2 substituted regioisomers, each possessing distinct physicochemical and pharmacological profiles.[5] Consequently, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a critical step in drug discovery and development. This guide offers an in-depth, objective comparison of the spectroscopic techniques used to differentiate these vital regioisomers, grounded in experimental data and established methodologies.
The Challenge of Regioisomer Differentiation
The subtle difference in the position of a single nitrogen-bound substituent dramatically alters the electronic distribution and geometry of the indazole ring. This seemingly minor change has profound implications for a molecule's biological activity. Therefore, relying on a single analytical technique is often insufficient for definitive assignment. A multi-pronged spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), is the most robust strategy for confident characterization.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between 1H- and 2H-indazole regioisomers.[5] Differences in the electronic environment of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectra of 1H- and 2H-indazoles exhibit several key differences. In unsubstituted indazoles, the N-H proton of the 1H-isomer typically appears as a broad singlet at a significantly downfield chemical shift (around 13.40 ppm), a feature absent in N-substituted 2H-isomers.[3] Furthermore, the H-3 proton of 2H-indazoles is generally more deshielded and appears at a higher chemical shift compared to the H-3 proton in 1H-isomers.[3]
¹³C NMR Spectroscopy
Carbon-13 NMR provides even more definitive diagnostic markers.[6] The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly sensitive to the position of the N-substituent. In 1H-indazoles, the C7a carbon is typically more deshielded than the C3 carbon. Conversely, in 2H-indazoles, the C3 carbon is significantly more deshielded. This inversion of chemical shifts is a reliable indicator for distinguishing the two regioisomers.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment, especially in complex substituted indazoles.[7] For an N-1 substituted indazole, a correlation is observed between the protons of the N-alkyl group and the C7a carbon. For an N-2 substituted indazole, the correlation is seen between the N-alkyl protons and the C3 carbon.[8]
¹⁵N NMR Spectroscopy
While less commonly used, ¹⁵N NMR spectroscopy offers a direct and highly effective method for differentiating indazole regioisomers.[9] The nitrogen chemical shifts are significantly different between the benzenoid-like 1H-isomers and the quinonoid-like 2H-isomers, often differing by more than 20 ppm.[9]
Data Summary: NMR Spectroscopy
| Nucleus | 1H-Indazole (Representative) | 2H-Indazole (Representative) | Key Differentiating Feature |
| ¹H NMR (δ, ppm) | |||
| N-H | ~13.40 (broad singlet) | - | Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[3] |
| H-3 | ~8.10 | ~8.4 | H-3 proton is more deshielded in 2H-isomers.[3] |
| ¹³C NMR (δ, ppm) | |||
| C3 | ~134.8 | ~123.0 | C3 is significantly more deshielded in 1H-isomers.[6][10] |
| C7a | ~140.0 | ~147.0 | C7a is more deshielded in 2H-isomers. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the indazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11] DMSO-d₆ is often preferred for observing the exchangeable N-H proton.[11]
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of 0-15 ppm.[3]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR.[3]
-
2D NMR Acquisition (if necessary) : Perform HMBC experiments to confirm assignments through long-range proton-carbon correlations.
Vibrational Spectroscopy: A Complementary Approach
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the indazole ring, which are influenced by the substitution pattern.
Infrared (IR) Spectroscopy
The most prominent distinguishing feature in the IR spectra of unsubstituted indazoles is the N-H stretching vibration. In 1H-indazole, a broad N-H stretching band is observed in the region of 3150-3000 cm⁻¹. This band is absent in the spectra of N-2 substituted indazoles. Additionally, characteristic differences in the fingerprint region (1600-600 cm⁻¹) related to the C=N, C=C, and C-N stretching and bending vibrations can be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the regioisomers. 1H-Indazoles typically exhibit two main absorption bands, while 2H-indazoles often show a third band at a longer wavelength. The position and intensity of these bands are sensitive to the solvent and the nature of the substituents.
Mass Spectrometry (MS)
While mass spectrometry cannot typically distinguish between regioisomers based on their molecular weight, differences in their fragmentation patterns can sometimes be used for differentiation, particularly in gas chromatography-mass spectrometry (GC-MS) analysis.[12][13] The fragmentation of 1H- and 2H-indazole derivatives can proceed through different pathways, leading to unique fragment ions.[5]
Logical Workflow for Isomer Differentiation
The following diagram outlines a logical workflow for the spectroscopic differentiation of 1H- and 2H-indazole regioisomers.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
A Comparative Guide to the Characterization of 1-(1-Methyl-1H-indazol-5-yl)ethanone Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the characterization of potential impurities in 1-(1-Methyl-1H-indazol-5-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active molecules. As a Senior Application Scientist, my objective is to present a nuanced, experience-driven perspective on method selection, protocol design, and data interpretation, moving beyond a simple recitation of procedures to explain the underlying scientific rationale.
This document is structured to provide a comprehensive and practical framework for researchers. We will explore the likely origins of impurities, from synthesis byproducts to degradation products, and then delve into a comparative analysis of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for their effective detection and elucidation. Each section is designed to be a self-validating system, grounded in established principles and supported by authoritative references.
Understanding the Impurity Landscape of this compound
A robust impurity characterization strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent stability of the molecule.
Potential Process-Related Impurities
The synthesis of indazole derivatives can proceed through various pathways, each with its own set of potential byproducts.[1][2][3] A common route to N-alkylated indazoles involves the cyclization of a suitably substituted hydrazine with a carbonyl compound, followed by alkylation. For this compound, a plausible synthetic approach could involve the reaction of 4-acetylphenylhydrazine with a suitable cyclizing agent, followed by methylation.
Based on common indazole syntheses, potential process-related impurities could include:
-
Starting Material Carryover: Unreacted 4-acetylphenylhydrazine or other precursors.
-
Regioisomers: Formation of the 2-methyl-indazole isomer (2-(1-Methyl-1H-indazol-5-yl)ethanone) during the methylation step.
-
Byproducts of Cyclization: Incomplete cyclization or side reactions leading to various substituted phenylhydrazones.
-
Reagent-Related Impurities: Impurities arising from reagents used in the synthesis, such as methylating agents or catalysts.
Figure 1: Potential Process-Related Impurities.
Potential Degradation Products
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][5][6][7] The indazole ring system is susceptible to degradation under various stress conditions.[8]
-
Hydrolytic Degradation: The stability of indazole derivatives is often pH-dependent. Under acidic or basic conditions, hydrolysis of the acetyl group or cleavage of the indazole ring could occur.
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Photolytic Degradation: A known photochemical rearrangement for 1H-indazoles is their conversion to the more stable benzimidazole structure upon exposure to UV light.[8]
-
Thermal Degradation: High temperatures can induce decomposition, the pathways of which are often complex.
Figure 2: Potential Degradation Pathways.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the API and its potential impurities.[9][10][11][12][13] For this compound, a multi-faceted approach is necessary for comprehensive impurity profiling.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Quantitative analysis of non-volatile process impurities and degradation products. | High precision and accuracy, robust, versatile for a wide range of polarities. | May require derivatization for chromophore-lacking impurities; co-elution can be an issue. |
| LC-MS | Identification of unknown impurities and degradation products. | High sensitivity and specificity, provides molecular weight information for structural elucidation. | Matrix effects can suppress ionization; quantification can be more complex than UV detection. |
| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, volatile starting materials). | Excellent separation efficiency for volatile compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds like the API and most degradation products. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | Provides unambiguous structural information, including stereochemistry. | Lower sensitivity compared to chromatographic methods, requires relatively pure samples. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Stability-Indicating Assays
HPLC is the cornerstone for the analysis of non-volatile organic impurities in pharmaceutical products.[13] A well-developed stability-indicating HPLC method must be able to separate the API from all known process impurities and degradation products.
-
Chromatographic System: A standard HPLC system with a UV/Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase: A gradient elution is typically required to resolve impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to achieve sharp peak shapes for basic compounds like indazoles.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: PDA detection at 254 nm, with the full spectrum collected to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure solubility and compatibility with the mobile phase.
Causality Behind Experimental Choices: The use of a C18 column provides a hydrophobic stationary phase suitable for the separation of moderately polar compounds like this compound and its likely impurities. Gradient elution is crucial as process impurities (potentially less polar) and degradation products (potentially more polar) will have a wide range of retention times. Formic acid is used to control the ionization state of the analytes, leading to better peak shapes. PDA detection is superior to single-wavelength UV as it allows for the assessment of peak purity and can help in the preliminary identification of impurities by comparing their UV spectra to that of the main component. This method must be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15][16][17][18]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC is ideal for the API and its non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[9][10]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector: Split mode, with a split ratio of 1:20. Injector temperature: 250 °C.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 15 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range: 35-350 amu.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
Causality Behind Experimental Choices: Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API. The temperature program is designed to separate a wide range of potential residual solvents based on their boiling points. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of isolated impurities.[19][20] While not a primary screening tool due to its lower sensitivity, it is essential for characterizing unknown impurities identified by LC-MS.
-
Sample Preparation: Dissolve a few milligrams of the isolated and purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can help determine the regiochemistry (e.g., distinguish between the 1-methyl and 2-methyl isomers) by identifying protons that are close in space.
-
Causality Behind Experimental Choices: A combination of 1D and 2D NMR experiments is necessary for a complete structural assignment. For instance, in distinguishing the 1-methyl and 2-methyl regioisomers, an HMBC experiment would show a correlation between the N-methyl protons and the carbons of the benzene ring in the 1-methyl isomer, which would be absent in the 2-methyl isomer. A NOESY experiment might show a spatial correlation between the N-methyl protons and the proton at position 7 of the indazole ring, confirming the 1-methyl substitution.
Figure 3: Integrated Analytical Workflow.
Conclusion
The comprehensive characterization of impurities in this compound necessitates a multi-pronged analytical strategy. No single technique is sufficient to address all potential impurities. A stability-indicating HPLC method serves as the primary tool for quantitative analysis of the API and its non-volatile impurities and degradation products. This should be complemented by GC-MS for the control of volatile residual solvents. For unknown impurities detected during these chromatographic analyses, LC-MS is invaluable for preliminary identification, followed by isolation and definitive structural elucidation by NMR spectroscopy. This integrated approach, grounded in a thorough understanding of the molecule's synthesis and stability, ensures the development of a robust control strategy, ultimately leading to a safer and more effective final pharmaceutical product.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 15. hmrlabs.com [hmrlabs.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Cytotoxicity of 1-(1-Methyl-1H-indazol-5-yl)ethanone: A Comparative Approach
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] Molecules such as Axitinib and Pazopanib, both indazole-based kinase inhibitors, have already been successfully translated into clinical practice for cancer therapy.[2][3][4] The compound 1-(1-Methyl-1H-indazol-5-yl)ethanone, a distinct derivative within this promising class, presents an intriguing candidate for cytotoxic evaluation. Its structural features suggest the potential for interaction with biological targets implicated in cell proliferation and survival.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the cytotoxic profile of this compound. Given the nascent stage of research on this specific molecule, we will establish a robust, self-validating experimental strategy. This approach is not merely a sequence of protocols but a logical progression designed to build a holistic understanding of the compound's cellular impact. We will delve into the causality behind experimental choices, ensuring that each step contributes to a scientifically sound and publishable dataset. The guide will compare its potential effects with known cytotoxic agents and other indazole derivatives, providing the necessary context for its evaluation as a potential therapeutic agent.
The Strategic Importance of a Multi-Faceted Cytotoxicity Assessment
A fundamental principle in toxicological and pharmacological screening is that no single assay can fully capture the complexity of a compound's interaction with a living cell.[5] A multi-assay approach is therefore essential to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death. This guide will focus on a tiered strategy, beginning with general viability and membrane integrity assays, followed by a more detailed investigation into the mode of cell death, specifically apoptosis.
This tiered approach ensures that initial findings from broad-spectrum assays are validated and expanded upon by more specific mechanistic studies. This layered methodology provides a more complete and trustworthy picture of the compound's biological activity.
Experimental Design: Cell Line Selection and Controls
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[6][7] For a comprehensive initial screening of this compound, a panel of well-characterized human cancer cell lines from diverse tissue origins is recommended. This allows for the assessment of potential tissue-specific cytotoxicity. Furthermore, the inclusion of a non-cancerous cell line is crucial for evaluating the compound's selectivity towards cancer cells.
Recommended Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.
-
A549: A human lung carcinoma cell line, representing a common cancer type.
-
HCT116: A human colorectal carcinoma cell line, another prevalent cancer model.
-
K562: A human chronic myelogenous leukemia cell line, representing a hematological malignancy.[8][9]
-
HEK-293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity and selectivity.[8]
Controls are the cornerstone of a validatable experiment:
-
Negative Control: Vehicle-treated cells (e.g., DMSO, the solvent for the compound) to establish the baseline cell viability.
-
Positive Control: A well-characterized cytotoxic agent with a known mechanism of action. Doxorubicin, a widely used chemotherapeutic drug, is an excellent choice as it is known to induce apoptosis and has a broad spectrum of activity against various cancer cell lines.[10]
-
Comparator Compounds: To contextualize the potency of this compound, it is beneficial to test it alongside other structurally related indazole derivatives with known cytotoxic activity. This comparative analysis is essential for understanding structure-activity relationships (SAR).
Tier 1: Foundational Cytotoxicity Assessment
The initial tier of assessment focuses on quantifying cell viability and membrane integrity. The MTT and LDH assays are robust, high-throughput, and complementary methods for this purpose.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of a cell population and is widely used as an indicator of cell viability.[11][12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, the positive control (Doxorubicin), and any comparator compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[13][14] This assay provides a direct measure of cell lysis.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare the following controls:
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation and Interpretation: The IC₅₀ Value
The results of the MTT and LDH assays are typically expressed as the percentage of cell viability or cytotoxicity relative to the negative control. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from the dose-response curve and represents the concentration of the compound that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates greater cytotoxic potency.
Table 1: Hypothetical IC₅₀ Values (µM) for this compound and Control Compounds after 48h Treatment
| Compound | MCF-7 | A549 | HCT116 | K562 | HEK-293 |
| This compound | 15.2 | 25.8 | 18.5 | 9.7 | >100 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.5 | 0.2 | 5.4 |
| Comparator Indazole Derivative | 8.9 | 12.4 | 7.1 | 4.3 | 45.6 |
Data are presented as mean ± SD from three independent experiments.
Tier 2: Mechanistic Insights into Cell Death - The Apoptosis Assay
Should the Tier 1 assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[16] The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Healthy cells maintain an asymmetric plasma membrane, with phosphatidylserine (PS) residues located on the inner leaflet. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[19] Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[18]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle-treated and positive control (Doxorubicin) wells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[20]
Interpreting Flow Cytometry Data:
The flow cytometry data is typically presented as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells.
An increase in the percentage of cells in the lower right and upper right quadrants following treatment with this compound would suggest an induction of apoptosis.
Visualizing Workflows and Pathways
To provide a clear visual representation of the experimental processes and potential biological pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanism of action and detection by Annexin V/PI assay.
Conclusion and Future Directions
This guide outlines a rigorous and logical framework for the initial cytotoxic assessment of this compound. By employing a multi-tiered approach that combines viability, membrane integrity, and apoptosis assays, researchers can build a comprehensive and reliable dataset. The comparison with a standard chemotherapeutic agent and other indazole derivatives will provide crucial context for evaluating the compound's potency and potential as a novel anticancer agent.
Positive results from this initial screening would warrant further investigation into more specific molecular targets and signaling pathways. Techniques such as Western blotting to probe for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis could provide deeper mechanistic insights. The journey from a promising scaffold to a potential therapeutic is long and requires meticulous and systematic evaluation. This guide provides the foundational steps for that journey.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. scispace.com [scispace.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to Catalysts for Indazole Synthesis: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] The efficient and versatile synthesis of functionalized indazoles is, therefore, a cornerstone of drug discovery and development. This guide provides an in-depth comparative analysis of prominent catalytic systems for indazole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal strategy for their synthetic endeavors.
Introduction: The Significance of Catalysis in Indazole Synthesis
The indazole nucleus, a bicyclic aromatic heterocycle, is a key pharmacophore found in numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3][4] Consequently, the development of robust and efficient synthetic routes to this scaffold is of paramount importance.[5][6][7] Catalyst-based approaches have revolutionized indazole synthesis, offering significant advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.[5][6][7] This guide will explore the nuances of three major classes of transition-metal catalysts—Palladium, Copper, and Rhodium—that have emerged as powerful tools in the synthetic chemist's arsenal.
At a Glance: Performance Comparison of Leading Catalytic Systems
The selection of a catalyst for indazole synthesis is a critical decision influenced by factors such as desired substitution pattern, substrate scope, and reaction conditions. The following table provides a comparative overview of the performance of representative Palladium, Copper, and Rhodium catalytic systems.
| Catalyst System | Starting Materials | Product Type | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages |
| Palladium-catalyzed | 2-Bromobenzaldehydes and Arylhydrazines | 1-Aryl-1H-indazoles | Moderate to Good | 15 | 90 | Good functional group tolerance.[3] |
| N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | Moderate to Good | 15 | 90 | Access to 2-aryl-2H-indazoles.[3] | |
| Copper-catalyzed | 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide | 2H-Indazoles | Good to Excellent | 12 | 120 | One-pot, three-component reaction; broad substrate scope.[8][9][10] |
| 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | High | Not specified | 110 | Synthesis of novel 3-alkenyl-2H-indazoles.[11] | |
| Rhodium-catalyzed | Azobenzenes and Aldehydes | N-Aryl-2H-indazoles | Good to Excellent | 24 | 80 | High efficiency and functional group compatibility.[12][13][14][15] |
| Arylimidates and Nitrosobenzenes | 1H-Indazoles | Moderate to Good | 24 | 80 | C-H amidation and N-N bond formation.[9] |
Delving into the Mechanisms: A Tale of Three Metals
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. This section provides a detailed look at the catalytic cycles of Palladium, Copper, and Rhodium in indazole synthesis.
The Versatility of Palladium: C-N Cross-Coupling Pathways
Palladium catalysts are renowned for their ability to facilitate C-N bond formation, a key step in many indazole syntheses.[9] A common strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[3]
Caption: Palladium-Catalyzed Intramolecular Amination.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide of the N-aryl-N-(o-bromobenzyl)hydrazine. Subsequent coordination of the hydrazine nitrogen and reductive elimination forms the crucial N(1)-C(7a) bond, yielding the 2-aryl-2H-indazole product and regenerating the active palladium(0) species.[3]
The Power of Copper: Multi-Component Reactions
Copper catalysts have enabled the development of elegant one-pot, three-component syntheses of 2H-indazoles from readily available starting materials.[8][9][10] This approach showcases the ability of copper to catalyze sequential C-N and N-N bond formations.[8][9][10]
Caption: Copper-Catalyzed Three-Component Synthesis.
In this cascade, the copper catalyst first facilitates the formation of an imine from the 2-bromobenzaldehyde and a primary amine. Subsequent reaction with sodium azide, promoted by the copper catalyst, leads to an intermediate that undergoes intramolecular C-N coupling followed by N-N bond formation and extrusion of nitrogen gas to afford the 2H-indazole.[8][9][10]
The Elegance of Rhodium: C-H Activation and Annulation
Rhodium catalysts, particularly Rh(III) complexes, have emerged as highly effective for the synthesis of indazoles via C-H activation and annulation strategies.[13][16] A notable example is the [4+1] annulation of azobenzenes with aldehydes to furnish N-aryl-2H-indazoles.[12][14][15]
Caption: Rhodium(III)-Catalyzed [4+1] Annulation.
The reaction is initiated by the Rh(III)-catalyzed ortho C-H activation of the azobenzene, forming a rhodacycle intermediate. This intermediate then undergoes insertion of the aldehyde, followed by intramolecular cyclization and aromatization to yield the N-aryl-2H-indazole product and regenerate the active Rh(III) catalyst.[12][14][15]
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical understanding and practical application, this section provides detailed, step-by-step methodologies for key experiments cited in the literature.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles[3]
This protocol describes the synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.
Materials:
-
N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Sodium tert-butoxide (t-BuONa) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 90 °C for 15 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles[8][9][10]
This protocol details a one-pot, three-component synthesis of 2H-indazoles using a copper catalyst.
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Sodium azide (1.5 equiv)
-
CuI (0.1 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 equiv)
-
Anhydrous DMSO
Procedure:
-
To a sealed tube, add 2-bromobenzaldehyde, primary amine, sodium azide, CuI, and TMEDA.
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
Protocol 3: Rhodium-Catalyzed Synthesis of N-Aryl-2H-indazoles[12][13][14][15]
This protocol outlines the Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes.
Materials:
-
Azobenzene (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
[Cp*RhCl₂]₂ (0.05 equiv)
-
AgSbF₆ (0.2 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add azobenzene, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous dioxane and the aldehyde via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
Conclusion and Future Outlook
The catalytic synthesis of indazoles has witnessed remarkable advancements, with Palladium, Copper, and Rhodium-based systems offering diverse and powerful strategies for accessing this important heterocyclic scaffold.[5][6][7] The choice of catalyst is dictated by the desired substitution pattern, substrate availability, and desired reaction conditions. As the field continues to evolve, the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and photocatalysis, will undoubtedly open new avenues for the synthesis of novel indazole derivatives with significant potential in medicinal chemistry and materials science.
References
- 1. ijsdr.org [ijsdr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Proof: A Comparative Guide to Validating the Structure of 1-(1-Methyl-1H-indazol-5-yl)ethanone by X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from synthesis to application. Misinterpretation of a molecular structure can lead to wasted resources, flawed biological data, and ultimately, the failure of a drug discovery campaign. This guide provides an in-depth technical comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with its powerful spectroscopic counterparts, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While the primary focus of this guide is the structural validation of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a comprehensive search of publicly available scientific literature and structural databases did not yield a complete set of experimental data for this specific molecule. Therefore, to provide a robust, data-driven comparison, this guide will utilize the closely related analogue, 1-(6-Nitro-1H-indazol-1-yl)ethanone , for which detailed X-ray crystallographic and spectroscopic data are available. The principles and workflows discussed are directly applicable to the original target molecule and other similar small organic compounds.
The Imperative of Structural Certainty in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The precise arrangement of atoms and functional groups on this bicyclic heteroaromatic system dictates its interaction with biological targets. Even subtle changes, such as the position of a methyl or acetyl group, can profoundly alter a compound's efficacy, selectivity, and safety profile. Therefore, absolute confidence in the synthesized structure is paramount.
X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and stereochemistry. However, the path to obtaining a high-quality crystal suitable for diffraction can be challenging. In contrast, NMR spectroscopy provides rich information about the connectivity and chemical environment of atoms in solution, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering clues to the compound's composition and structure. This guide will dissect the strengths and limitations of each technique, providing the rationale behind experimental choices and a framework for their synergistic application.
Performance at a Glance: A Comparative Overview
The selection of a structural validation technique is often guided by the nature of the sample, the required level of detail, and the available instrumentation. The following table provides a high-level comparison of the key performance indicators for X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm) | Soluble compound in a suitable deuterated solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity (through-bond correlations), relative stereochemistry, solution-state conformation, and dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Low (provides connectivity information indirectly) |
| Key Advantage | Unambiguous determination of the complete 3D structure | Provides information on the molecule's structure and dynamics in solution, which can be more biologically relevant | High sensitivity, requires very small amounts of sample |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow | Can be less definitive for complex structures with many overlapping signals; does not provide absolute stereochemistry | Does not directly provide 3D structural information |
The Gold Standard: X-ray Crystallography in Detail
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the crystal scatter the X-rays, and the regular, repeating arrangement of molecules in the crystal lattice leads to a pattern of constructive and destructive interference, which is recorded as a set of diffraction spots. The intensities and positions of these spots are then used to calculate an electron density map, from which the positions of the individual atoms can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction of 1-(6-Nitro-1H-indazol-1-yl)ethanone
The following protocol is based on the published crystallographic study of 1-(6-Nitro-1H-indazol-1-yl)ethanone and serves as a representative workflow for small molecule crystallography.
1. Crystal Growth (The Art of Patience):
-
Rationale: The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal. The crystal must be of sufficient size and have a highly ordered internal structure.
-
Method: Slow evaporation is a common technique for growing high-quality crystals of small organic molecules.
-
Dissolve the purified 1-(6-Nitro-1H-indazol-1-yl)ethanone in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the container for the formation of well-defined, single crystals.
-
2. Crystal Mounting and Data Collection:
-
Rationale: A single, well-formed crystal is selected and mounted on a goniometer head, which allows it to be precisely rotated in the X-ray beam.
-
Method:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.
-
Mount the crystal on the goniometer head of the diffractometer.
-
A stream of cold nitrogen gas (typically 100-150 K) is used to cool the crystal, which minimizes thermal vibrations and reduces radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54178 Å), and a series of diffraction images are collected as the crystal is rotated.
-
3. Data Processing and Structure Solution:
-
Rationale: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The "phase problem" is then solved to generate an initial electron density map.
-
Method:
-
The collected diffraction images are integrated to determine the intensities of the individual reflections.
-
The data is corrected for factors such as absorption and polarization.
-
The unit cell dimensions and space group are determined from the geometry of the diffraction pattern.
-
Direct methods are typically used for small molecules to solve the phase problem and generate an initial structural model.
-
4. Structure Refinement:
-
Rationale: The initial structural model is refined against the experimental data to improve its accuracy.
-
Method:
-
The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is evaluated based on parameters such as the R-factor, which is a measure of the agreement between the experimental data and the structural model.
-
Visualizing the Workflow: X-ray Crystallography
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Methyl-1H-indazol-5-yl)ethanone
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs, the protection of our environment, and our adherence to regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1-Methyl-1H-indazol-5-yl)ethanone (CAS No. 1159511-24-6)[1], a process that demands meticulous attention to detail and an unwavering commitment to safety.
The fundamental principle of chemical waste management is "cradle-to-grave" responsibility, a framework established by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3][4]. This means that from the moment a chemical waste is generated in the lab to its final disposal, it must be managed in a safe, documented, and compliant manner[4][5].
Pre-Disposal Safety Assessment & Personal Protective Equipment (PPE)
The following PPE is mandatory to prevent accidental exposure.
| PPE Item | Specification and Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are required to protect against accidental splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination[6]. |
| Protective Clothing | A standard laboratory coat must be worn to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory Protection | If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary[7]. |
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to violent reactions, the release of toxic gases, or fire.[8][9]
-
Waste Identification : this compound is a solid, non-halogenated organic compound. It must be designated as a hazardous chemical waste.
-
Segregation : This compound must be collected in a dedicated waste container. Do not mix it with:
Keeping waste streams separate prevents dangerous reactions and simplifies the final disposal process, which is often substance-specific.
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to safely move the chemical from active use to final disposal. This process ensures compliance with institutional and federal regulations[11].
Choose a container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition, free of cracks or residue, and leak-proof[8][9].
As soon as the first particle of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that labels clearly include[12]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate quantity of waste.
-
The date accumulation started.
-
The specific hazard warnings (e.g., "Toxic," "Irritant").
The labeled waste container must be stored in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel[8][12].
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray or bin) to contain any potential leaks[8][10].
-
Storage Conditions : Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated location away from heat sources or direct sunlight[9].
Laboratories are not permitted to dispose of hazardous waste through standard trash or sewer systems[8]. The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[9][12].
-
Documentation : Complete any required waste pickup forms, accurately detailing the contents and quantity of the container.
-
Scheduled Pickup : Follow your institution's procedure to schedule a pickup. Do not allow waste to accumulate beyond regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste in an SAA)[13].
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of chemical waste from the lab bench to final disposition.
By adhering to this structured protocol, you ensure that your laboratory practices remain safe, environmentally responsible, and fully compliant with all regulatory requirements. This diligence is not peripheral to our research; it is integral to the integrity and professionalism of our scientific endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. youtube.com [youtube.com]
- 3. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. epa.gov [epa.gov]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to the Safe Handling of 1-(1-Methyl-1H-indazol-5-yl)ethanone
Introduction: Beyond the Product Sheet
In the fast-paced environment of drug discovery and chemical synthesis, our focus is often sharply aimed at the target molecule. However, the journey to that molecule is paved with intermediate compounds, each with its own unique set of properties and required handling considerations. 1-(1-Methyl-1H-indazol-5-yl)ethanone (CAS No. 1159511-24-6), a substituted indazole, is one such compound.[1][2] The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities.[3][4][5] This guide moves beyond a simple recitation of safety data, providing a framework for integrating this compound into your workflow with the highest standards of safety and operational excellence. Our objective is to empower you, the researcher, to anticipate risks, implement robust controls, and foster a laboratory environment where safety is as integral as scientific rigor.
Disclaimer: Specific safety data for this compound is limited. The guidance herein is based on established principles of chemical safety and data from structurally analogous indazole derivatives.[6] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough, documented risk assessment for your intended experimental conditions before commencing any work.
Hazard Assessment: Understanding the "Why" Behind the "How"
While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer potential hazards from related indazole compounds. Structurally similar chemicals are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Therefore, a conservative approach that assumes these hazards is not just recommended; it is a requirement for responsible laboratory practice.
Causality of Potential Hazards:
-
Oral Toxicity: Many nitrogen-containing heterocyclic compounds can interfere with fundamental biochemical pathways upon ingestion.
-
Skin and Eye Irritation: The aromatic system and functional groups can interact with proteins and lipids in tissues, leading to an inflammatory response. Direct contact with the eyes, in particular, can cause significant damage.
-
Respiratory Irritation: As a fine powder or aerosol, the compound can be easily inhaled, irritating the mucosal linings of the respiratory tract.
A critical first step in any protocol is a risk assessment. This involves not just identifying the hazards of the chemical itself, but also considering the quantities being used, the nature of the operation (e.g., weighing, dissolution, reaction at elevated temperature), and the potential for exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Nitrile offers good resistance to a range of organic compounds. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[9][10] |
| Eye Protection | Safety glasses with side shields (ANSI Z87.1 certified) or chemical splash goggles. | Protects against accidental splashes or contact with airborne powder. Goggles are required when there is a significant splash risk.[11] |
| Body Protection | Flame-resistant laboratory coat. | Prevents contamination of personal clothing and protects the skin from incidental contact. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. A NIOSH-approved respirator may be required for spill cleanup or if engineering controls are insufficient. | Protects against inhalation of the compound, especially when handled as a solid powder which can become airborne.[6] |
Standard Operating Procedures: A Step-by-Step Guide to Safety
Adherence to a well-defined protocol is the most effective way to minimize exposure and ensure experimental reproducibility.
Weighing and Solution Preparation
This is a high-risk activity for powder inhalation.
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Ensure an analytical balance is clean and certified. Have your waste container ready and labeled.
-
Tare: Place a clean weigh boat on the balance and tare it.
-
Dispensing: Slowly and carefully dispense the solid this compound onto the weigh boat. Avoid any sudden movements that could create dust.
-
Dissolution: Add the solvent to your receiving flask within the fume hood. Carefully transfer the weighed solid into the flask. Use a small amount of solvent to rinse the weigh boat to ensure a quantitative transfer.
-
Cleanup: Immediately dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.
Reaction Work-up and Product Isolation
-
Controlled Environment: All manipulations, including extractions, quenching, and solvent removal, must be performed in a chemical fume hood.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[9][11]
-
Quenching: Be mindful of potentially exothermic quenching procedures. Add quenching reagents slowly and with adequate cooling.
-
Isolation: During filtration or chromatography, ensure good ventilation to prevent vapor inhalation.
Emergency Protocols: Plan for the Unexpected
A swift and correct response to an emergency can significantly mitigate its consequences.
Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a spill.
References
- 1. This compound | 1159511-24-6 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
